Product packaging for 3-[(E)-2-Butenyl]thiophene(Cat. No.:)

3-[(E)-2-Butenyl]thiophene

Cat. No.: B15349985
M. Wt: 138.23 g/mol
InChI Key: ZMTMGBWXXSHXHO-NSCUHMNNSA-N
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Description

3-[(E)-2-Butenyl]thiophene is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic ring containing a sulfur atom, recognized as a privileged scaffold in medicinal chemistry and materials science . The (E)-2-butenyl side chain suggests potential utility in organic synthesis and materials research. Thiophene derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. They frequently serve as key structural components in drugs across various therapeutic areas, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant applications . The thiophene ring can act as a bio-isostere for phenyl rings, often improving a compound's metabolic stability and binding affinity . In material science, thiophene-based compounds are explored for use in organic semiconductors, light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . This product is provided as a high-purity compound for research purposes. It is intended For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult relevant safety data sheets and handle the material according to laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10S B15349985 3-[(E)-2-Butenyl]thiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10S

Molecular Weight

138.23 g/mol

IUPAC Name

3-[(E)-but-2-enyl]thiophene

InChI

InChI=1S/C8H10S/c1-2-3-4-8-5-6-9-7-8/h2-3,5-7H,4H2,1H3/b3-2+

InChI Key

ZMTMGBWXXSHXHO-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1=CSC=C1

Canonical SMILES

CC=CCC1=CSC=C1

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of 3-[(E)-2-Butenyl]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-[(E)-2-Butenyl]thiophene. It includes a summary of its physicochemical properties, detailed potential synthetic methodologies, and an analysis of its spectroscopic characteristics. While specific experimental data for this compound is limited in publicly accessible literature, this guide compiles available information and provides context based on the well-established chemistry of thiophene and its derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and synthetic organic chemistry.

Chemical and Physical Properties

This compound, also known as Thiophene, 3-(2-butenyl)-, (E)-, is a substituted thiophene with the trans-butenyl group at the 3-position of the thiophene ring. Due to a lack of extensive experimental data in the literature, some properties are predicted based on its structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀S[1]
Molecular Weight 138.23 g/mol [1]
CAS Number 53966-44-2[1]
Predicted Boiling Point 183.1 ± 9.0 °C[2]
Predicted Density 0.999 ± 0.06 g/cm³[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established methods for the synthesis of alkenylthiophenes, a plausible synthetic route can be proposed. Common strategies for introducing alkyl or alkenyl groups onto a thiophene ring involve cross-coupling reactions or the functionalization of a pre-existing thiophene derivative.

Proposed Synthetic Protocol: Suzuki or Stille Cross-Coupling

A versatile and widely used method for the synthesis of substituted thiophenes is the palladium-catalyzed cross-coupling reaction. This approach would involve the coupling of a 3-halothiophene with an appropriate butenyl-containing organometallic reagent.

Reaction Scheme:

G ThiopheneBr 3-Bromothiophene Product This compound ThiopheneBr->Product Suzuki or Stille Coupling ButenylReagent (E)-2-Butenylboronic acid or (E)-2-Butenylstannane ButenylReagent->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., Na₂CO₃ or K₂CO₃)

Figure 1: Proposed synthesis of this compound.

Detailed Experimental Steps (Hypothetical):

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromothiophene (1.0 eq), (E)-2-butenylboronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base, for instance, aqueous sodium carbonate (2.0 M, 3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Data

Specific, experimentally obtained spectra for this compound are not widely available in public databases. The following data is a prediction based on the known spectral characteristics of thiophene derivatives and related compounds.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Thiophene Protons: Signals in the aromatic region (~6.9-7.3 ppm). The coupling patterns will be indicative of a 3-substituted thiophene. - Butenyl Protons: Signals in the alkene region (~5.4-5.8 ppm) showing characteristic cis/trans coupling constants. A doublet for the methyl group (~1.7 ppm) and a doublet for the methylene group attached to the thiophene ring (~3.4 ppm).
¹³C NMR - Thiophene Carbons: Four signals in the aromatic region (~120-145 ppm). - Butenyl Carbons: Signals corresponding to the sp² hybridized carbons of the double bond (~125-135 ppm), the methylene carbon (~35 ppm), and the methyl carbon (~18 ppm).
IR Spectroscopy - C-H stretch (aromatic): ~3100-3000 cm⁻¹ - C=C stretch (aromatic): ~1500-1400 cm⁻¹ - C-S stretch (in-ring): ~850-700 cm⁻¹ - C=C stretch (alkene): ~1670-1640 cm⁻¹ - =C-H bend (trans alkene): ~970-960 cm⁻¹
Mass Spectrometry - Molecular Ion (M⁺): A prominent peak at m/z = 138. - Fragmentation: Loss of a methyl group ([M-15]⁺), loss of an ethyl group ([M-29]⁺), and cleavage of the butenyl chain. A base peak corresponding to the tropylium-like thienylmethyl cation is also possible.

Reactivity and Potential Applications

Thiophene and its derivatives are known for their aromatic character and undergo electrophilic substitution reactions, although they are generally more reactive than benzene. The butenyl substituent can also undergo typical alkene reactions such as addition and oxidation.

The thiophene moiety is a key structural component in numerous pharmaceuticals and materials. Thiophene derivatives have a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. While the specific biological activity of this compound has not been reported, its structure suggests potential for investigation in these areas.

Experimental and logical workflows

General Workflow for Synthesis and Characterization

The synthesis and characterization of this compound would typically follow a structured workflow to ensure the desired product is obtained with high purity and its identity is confirmed.

G cluster_synthesis Synthesis cluster_characterization Characterization A Reactant Mixing (3-Halothiophene + Butenyl Reagent) B Palladium-Catalyzed Cross-Coupling Reaction A->B C Reaction Quenching and Extraction B->C D Purification (Column Chromatography) C->D E NMR Spectroscopy (¹H, ¹³C) D->E Characterize Pure Product F Mass Spectrometry (GC-MS or LC-MS) D->F Characterize Pure Product G IR Spectroscopy D->G Characterize Pure Product H Purity Analysis (HPLC or GC) D->H Characterize Pure Product

Figure 2: General workflow for the synthesis and characterization.

Logical Workflow for Biological Activity Screening

To investigate the potential therapeutic applications of this compound, a systematic biological screening process would be employed.

G cluster_screening Biological Screening cluster_preclinical Preclinical Development I In vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) J Cell-Based Assays (Target Engagement, Signaling Pathways) I->J K Hit Identification and Validation J->K L Lead Optimization K->L M In vivo Efficacy Studies (Animal Models) L->M N ADME/Tox Studies M->N

References

Spectroscopic and Synthetic Profile of 3-[(E)-2-Butenyl]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3-[(E)-2-Butenyl]thiophene, a substituted thiophene of interest to researchers in materials science and drug discovery. Due to the absence of directly published experimental data for this specific compound, this document outlines a plausible and well-documented synthetic pathway—the Heck reaction—and provides predicted spectroscopic data based on established chemical principles and spectral data of analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic libraries.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25dd1HH-5 (thiophene)
~7.00dd1HH-2 (thiophene)
~6.90dd1HH-4 (thiophene)
~5.70m1H=CH-
~5.55m1H=CH-
~3.40d2H-CH₂-
~1.70d3H-CH₃
Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (δ, ppm)Assignment
~140.0C-3 (thiophene)
~128.5=CH-
~127.0C-5 (thiophene)
~125.5=CH-
~124.0C-2 (thiophene)
~120.0C-4 (thiophene)
~35.0-CH₂-
~18.0-CH₃
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3100-3000C-H stretch (aromatic and vinylic)
~2950-2850C-H stretch (aliphatic)
~1600, ~1450C=C stretch (aromatic)
~965=C-H bend (trans-alkene)
~870-830C-H bend (thiophene ring)
~700C-S stretch
Table 4: Predicted Mass Spectrometry Data (EI-MS)
m/zRelative IntensityAssignment
138High[M]⁺
123Moderate[M - CH₃]⁺
97High[Thienylmethyl]⁺
83Moderate[Thiophene]⁺
55Moderate[C₄H₇]⁺

Proposed Synthetic Protocol: Heck Reaction

The Heck reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of substituted alkenes from aryl halides.[1][2] This makes it an ideal choice for the synthesis of this compound from readily available starting materials.

Reaction Scheme:

3-Bromothiophene + (E)-But-2-en-1-ol → this compound

Detailed Methodology:

  • Catalyst Preparation: In a dry, inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a suitable phosphine ligand, for instance, triphenylphosphine (PPh₃).

  • Reaction Mixture: The vessel is then charged with 3-bromothiophene, (E)-but-2-en-1-ol, and a base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate salt such as potassium carbonate (K₂CO₃), in a suitable anhydrous solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for a period of 12 to 24 hours, or until reaction completion is indicated by thin-layer chromatography (TLC) or gas chromatography (GC) analysis.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the conceptualization of the synthesis to the final characterization of the product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization A 3-Bromothiophene D Heck Reaction A->D B (E)-But-2-en-1-ol B->D C Pd Catalyst & Base C->D E Crude Product D->E F Column Chromatography E->F G Pure this compound F->G H Spectroscopic Analysis (NMR, IR, MS) G->H

Caption: Synthetic workflow for this compound.

This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers can utilize this information to produce the compound and verify its structure through the outlined spectroscopic methods.

References

An In-depth Technical Guide to the Physical Properties of 3-[(E)-2-Butenyl]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the physical properties, specifically the melting and boiling points, of the thiophene derivative 3-[(E)-2-Butenyl]thiophene. Currently, experimentally determined data for these properties are not available in public chemical databases. This document serves as a resource for researchers by providing detailed experimental protocols for the determination of the melting and boiling points of this and similar novel organic compounds. Furthermore, it presents a framework for the systematic characterization of such molecules.

Introduction to this compound

Thiophene and its derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science.[1] The introduction of various substituents onto the thiophene ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties.[2][3][4] this compound is a substituted thiophene whose specific physical properties, such as melting and boiling points, are crucial for its purification, handling, and application in further research and development.

Physical Properties of this compound

As of the latest literature and database review, specific experimental data for the melting and boiling points of this compound have not been reported. The following table is provided as a template for researchers to record their findings upon experimental determination.

Physical PropertyExperimentally Determined ValueNotes
Melting PointData not available
Boiling PointData not available
Molecular FormulaC₈H₁₀S
Molecular Weight138.23 g/mol

Experimental Protocols for Physical Property Determination

The following sections detail standardized and widely accepted methodologies for determining the melting and boiling points of organic compounds.

Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase and is a key indicator of purity.[5][6][7] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to lower and broaden the melting range.[7][8]

Methodology: Capillary Method using a Melting Point Apparatus

This is a common and accurate method for determining the melting point of a solid organic compound.[5][7]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is thoroughly dry and in a finely powdered form. If necessary, gently crush the crystals using a mortar and pestle.[8]

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.

    • Compact the sample into the sealed end of the tube by gently tapping the tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be approximately 1-2 mm.[8][9]

  • Measurement:

    • Place the capillary tube containing the sample into the heating block of the melting point apparatus.[7]

    • If the approximate melting point is unknown, a preliminary rapid heating (around 10-20°C per minute) can be performed to obtain an estimated melting range.[7]

    • For an accurate measurement, allow the apparatus to cool to at least 20°C below the estimated melting point.

    • Begin heating again at a slow and steady rate, typically 1-2°C per minute, especially when approaching the expected melting point.[5][7]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating at the same slow rate and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[7][9]

    • The recorded melting range provides insight into the purity of the compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[10] It is a characteristic physical property that is sensitive to changes in pressure.

Methodology: Micro Boiling Point Determination using a Thiele Tube

This method is suitable for small quantities of a liquid sample and provides an accurate determination of the boiling point.[11][12]

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube (e.g., 6 x 50 mm) or fusion tube

  • Capillary tube (sealed at one end)

  • Rubber band or a small piece of rubber tubing

  • Bunsen burner or other heat source

  • Stand and clamp

Procedure:

  • Apparatus Setup:

    • Fill the Thiele tube with mineral oil to a level just above the top of the side arm.[12]

    • Attach a small test tube containing about 0.5 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[11][13]

    • Place a capillary tube, with its sealed end pointing upwards, into the liquid in the test tube.[11][14]

    • Clamp the Thiele tube to a stand and immerse the thermometer and test tube assembly into the oil bath, ensuring the rubber band is above the oil level to prevent it from breaking.[13][15] The sample should be positioned near the center of the main part of the Thiele tube.[11][14]

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[11][12][15] The shape of the Thiele tube will create convection currents that circulate the oil, providing a uniform temperature.[15][16]

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[12][13]

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[11][12][14]

    • Remove the heat source and allow the apparatus to cool slowly.[11][14]

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[15][16][17] Record this temperature.

Visualization of Experimental Workflow

The determination of physical properties such as melting and boiling points follows a direct experimental procedure rather than involving complex signaling pathways or logical relationships that would necessitate a diagrammatic representation using Graphviz. The workflows are linear and are best described by the detailed step-by-step protocols provided above. Therefore, a DOT script for a diagram is not applicable in this context.

References

The Enigmatic Story of 3-[(E)-2-Butenyl]thiophene: An Uncharted Territory in Thiophene Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals focused on the vast potential of thiophene derivatives will find that while the thiophene core is a cornerstone of numerous applications, the specific substituted analogue, 3-[(E)-2-Butenyl]thiophene, remains a molecule with a publicly undocumented history and a scarcity of detailed scientific data. Despite its well-defined chemical structure and registered CAS number (53966-44-2), a comprehensive technical guide on its discovery, history, and properties is hampered by the conspicuous absence of dedicated research in the public domain.

Thiophene, a sulfur-containing heterocyclic aromatic compound, was first identified by Viktor Meyer in 1882 as a contaminant in benzene derived from coal tar. This discovery opened the door to a rich field of chemistry, with thiophene and its derivatives finding widespread use in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and electronic properties. The synthesis of the thiophene ring and its subsequent functionalization are well-established areas of organic chemistry, with numerous named reactions dedicated to their preparation.

However, the specific isomer this compound, also known as 3-crotylthiophene, does not have a clear record of its initial discovery or synthesis within readily accessible scientific literature. While general methods for the alkylation and alkenylation of the thiophene ring are well-documented, a seminal paper describing the first successful synthesis and characterization of this particular compound is not apparent.

Plausible Synthetic Pathways

In the absence of a documented synthesis, we can postulate several viable synthetic routes based on established organometallic and coupling chemistries. These hypothetical pathways provide a logical framework for its potential preparation.

One of the most direct and widely used methods for forming carbon-carbon bonds on aromatic rings is through cross-coupling reactions. The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, stands out as a plausible method. This reaction, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, offers a powerful tool for the synthesis of substituted alkenes.

Another powerful method for olefination is the Wittig reaction , developed by Georg Wittig (Nobel Prize in Chemistry, 1979). This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide to produce an alkene.

A further common strategy involves the use of Grignard reagents. The coupling of a thienyl Grignard reagent with an appropriate alkenyl halide would be a classic and effective method for the formation of the desired carbon-carbon bond.

plausible_synthesis cluster_heck Heck Reaction cluster_wittig Wittig Reaction cluster_grignard Grignard Coupling heck_start1 3-Bromothiophene heck_reagents Pd Catalyst, Base heck_start1->heck_reagents heck_start2 But-1-ene heck_start2->heck_reagents heck_product This compound heck_reagents->heck_product wittig_start1 Thiophene-3-carbaldehyde wittig_product This compound wittig_start1->wittig_product wittig_start2 Propyltriphenylphosphonium ylide wittig_start2->wittig_product grignard_start1 3-Thienylmagnesium bromide grignard_product This compound grignard_start1->grignard_product grignard_start2 Crotyl bromide grignard_start2->grignard_product

Figure 1. Plausible synthetic routes to this compound.

Tabular Data Summary

Due to the lack of published research, a comprehensive table of quantitative data is not possible. The available information is limited to basic chemical identifiers and properties.

PropertyValueSource
CAS Number 53966-44-2Chemical Abstracts Service
Molecular Formula C₈H₁₀S-
Molecular Weight 138.23 g/mol -
Canonical SMILES CC=CC1=CSC=C1-
InChI Key FQJZXSQJCFJEDX-ONEGZZNKSA-N-

Experimental Protocols

Without access to a primary publication detailing the synthesis of this compound, providing a specific, validated experimental protocol is not feasible. However, a generalized protocol for a hypothetical Heck reaction is provided below for illustrative purposes. This is a theoretical procedure and has not been experimentally validated for this specific transformation.

Hypothetical Protocol: Synthesis of this compound via Heck Reaction

Materials:

  • 3-Bromothiophene

  • But-1-ene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, inert-atmosphere reaction vessel, add palladium(II) acetate (e.g., 1-5 mol%) and triphenylphosphine (e.g., 2-10 mol%).

  • Add anhydrous DMF to dissolve the catalyst components.

  • Add 3-bromothiophene (1 equivalent) and triethylamine (e.g., 1.5-2 equivalents) to the reaction mixture.

  • Introduce but-1-ene into the reaction vessel. This may be done by bubbling the gas through the solution or by using a pressure vessel.

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove the catalyst and salts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

heck_workflow start Assemble Reactants (3-Bromothiophene, But-1-ene, Pd(OAc)₂, PPh₃, Et₃N in DMF) reaction Heat Reaction Mixture (e.g., 80-120 °C) start->reaction monitoring Monitor Progress (GC-MS or TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Reaction Complete extraction Organic Extraction workup->extraction drying Dry and Filter extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization end Pure this compound characterization->end

Figure 2. Hypothetical workflow for the synthesis of this compound.

Conclusion

While the fundamental chemistry for the synthesis of this compound is well within the grasp of modern organic chemistry, the compound itself appears to be a scientific curiosity rather than a subject of intensive research. There is a clear opportunity for researchers to synthesize, characterize, and investigate the properties and potential applications of this molecule. Such studies would fill a noticeable gap in the literature of thiophene derivatives and could potentially uncover novel biological activities or material properties. Until such research is published, this technical guide serves to highlight the current state of knowledge—or lack thereof—and to provide a theoretical framework for future investigations into this uncharted corner of thiophene chemistry.

Unveiling the Aromatic World of Thiophenes: A Technical Guide to the Natural Occurrence of 5-(3-buten-1-ynyl)-2,2'-bithienyl and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the natural sources, biosynthesis, and experimental protocols for the study of a prominent thiophene derivative.

Foreword

While the specific compound 3-[(E)-2-butenyl]thiophene is not documented as a naturally occurring metabolite, the thiophene class of sulfur-containing heterocyclic compounds is well-represented in the plant kingdom. This technical guide will focus on a closely related and extensively studied natural thiophene, 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) . This compound serves as a prime exemplar of the butenyl-substituted thiophenes found in nature, particularly within the Asteraceae family. This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the natural occurrence, biosynthesis, and analytical methodologies associated with BBT and its derivatives, adhering to the highest standards of scientific rigor and data presentation.

Natural Occurrence of 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT)

5-(3-buten-1-ynyl)-2,2'-bithienyl is a characteristic secondary metabolite of various species within the Asteraceae (sunflower) family. It is particularly abundant in the genus Tagetes (marigolds), where it plays a significant role in the plant's defense mechanisms.

Table 1: Quantitative Occurrence of 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) in Tagetes Species

Plant SpeciesPlant PartConcentration (µg/g dry weight)Analytical MethodReference
Tagetes patula cv. CarmenRoots1200GLC-MS[1]
Tagetes patula cv. CarmenAerial Parts350GLC-MS[1]
Tagetes erectaRoot ExudatesVariable (qualitatively detected)STME-GC-MS[2]

Biosynthesis of 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT)

The biosynthesis of thiophenes in the Asteraceae is a complex process that originates from fatty acids and proceeds through a series of polyacetylene intermediates. While the complete enzymatic pathway is not fully elucidated, a generally accepted biosynthetic route has been proposed.

The biosynthesis is believed to start from oleic acid, which undergoes a series of desaturations and chain-shortening reactions to form various polyacetylenes. These polyacetylenes are the direct precursors to the thiophene ring system. The sulfur atom is incorporated in a later step, though the exact mechanism and sulfur donor are still subjects of research. The formation of the butenyl side chain occurs through modifications of the polyacetylene precursor.

Biosynthesis_of_BBT Oleic Acid Oleic Acid Polyacetylenes Polyacetylenes Oleic Acid->Polyacetylenes Desaturation & Chain Shortening Thiophene Ring Formation Thiophene Ring Formation Polyacetylenes->Thiophene Ring Formation Sulfur Incorporation 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) Thiophene Ring Formation->5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) Side Chain Modification

Figure 1: Proposed biosynthetic pathway of 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT).

Experimental Protocols

Extraction of BBT from Tagetes Plant Material

This protocol describes a general method for the extraction of BBT from Tagetes roots, adapted from methodologies described in the literature.

Materials:

  • Fresh or dried root material of Tagetes patula.

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

  • Filtration apparatus (e.g., Büchner funnel with filter paper)

Procedure:

  • Sample Preparation: Clean the fresh root material to remove soil and debris. Chop the roots into small pieces. For dried material, grind the roots into a fine powder.

  • Extraction:

    • Place 10 g of the prepared root material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

    • Filter the mixture through a Büchner funnel.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Solvent Removal and Drying:

    • Combine the filtrates in a round-bottom flask.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dissolve the resulting crude extract in a minimal amount of dichloromethane and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and evaporate the solvent to obtain the final crude extract.

Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Solvent Removal & Drying Start Start Plant_Material Tagetes Roots Start->Plant_Material Preparation Wash, Chop/Grind Plant_Material->Preparation Extraction_Step Add Methanol:Dichloromethane (1:1) Sonicate for 30 min Preparation->Extraction_Step Filtration Filter Extraction_Step->Filtration Repeat Repeat Extraction x2 Filtration->Repeat Combine_Filtrates Combine Filtrates Filtration->Combine_Filtrates Repeat->Extraction_Step Evaporation Rotary Evaporation Combine_Filtrates->Evaporation Drying Dissolve in DCM Dry over Na2SO4 Evaporation->Drying Final_Extract Crude Extract Drying->Final_Extract

Figure 2: Experimental workflow for the extraction of BBT from Tagetes roots.
Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of semi-volatile compounds (e.g., DB-5ms).

GC Conditions (example):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Injection Mode: Splitless.

MS Conditions (example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Quantification: Quantification is typically performed using an external or internal standard method. A calibration curve is generated using a certified reference standard of 5-(3-buten-1-ynyl)-2,2'-bithienyl.

Biological Activities of BBT and its Derivatives

Thiophenes isolated from the Asteraceae family, including BBT, exhibit a broad spectrum of biological activities. These compounds are known for their phototoxicity, which is activated by UV-A light, leading to the generation of reactive oxygen species that are toxic to a wide range of organisms.

Table 2: Reported Biological Activities of 5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT)

Biological ActivityTarget Organism/SystemEfficacyReference
NematicidalMeloidogyne spp. (root-knot nematodes)High[2]
InsecticidalVarious insect speciesModerate to High[3]
AntifungalFusarium oxysporumHigh[4]
AllelopathicCompeting plant speciesModerate[2]

Conclusion

5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT) stands as a significant and well-characterized naturally occurring thiophene derivative. Its presence in Tagetes species and its potent biological activities make it a subject of ongoing research interest for applications in agriculture and medicine. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the fascinating chemistry and biology of these sulfur-containing natural products.

References

The Intersection of Aromaticity and Electronic Properties in Substituted Thiophenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the interplay between aromaticity and the electronic properties of substituted thiophenes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the core principles governing the structure-activity relationships of this critical heterocyclic scaffold. Thiophene and its derivatives are key building blocks in numerous pharmaceuticals, making a thorough understanding of their electronic behavior paramount for the design of novel therapeutics.[1][2][3]

Introduction: The Significance of Thiophene in Medicinal Chemistry

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom, a structure that imparts unique physicochemical properties beneficial for drug design.[3] Its ring system is a bioisostere of benzene, meaning it can often replace a benzene ring in a drug molecule without significant loss of biological activity, a strategy employed in drugs like the NSAID lornoxicam. The electron-rich nature of the thiophene ring and its ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry.

Substituents on the thiophene ring play a crucial role in modulating its electronic properties and, consequently, its aromaticity and biological activity. The nature and position of these substituents can fine-tune a molecule's polarity, lipophilicity, and ability to interact with biological targets. This guide will delve into the quantitative measures of these electronic effects and their impact on the aromatic character of the thiophene ring.

Quantifying Substituent Effects and Aromaticity

The electronic influence of substituents on the thiophene ring can be quantified using various experimental and computational parameters. These metrics are essential for establishing quantitative structure-activity relationships (QSAR) in drug discovery.

Electronic Properties of Substituted Thiophenes

The electronic properties of substituted thiophenes are often evaluated using Hammett constants, pKa values, and NMR chemical shifts. These parameters provide a quantitative measure of how substituents alter the electron density within the thiophene ring.

Table 1: Electronic Properties of Selected Substituted Thiophenes

Substituent (at C2)Hammett Constant (σp)pKa (Thiophene-2-carboxylic acid)1H NMR Shift of H5 (ppm)
-H0.003.537.36
-CH3-0.173.976.99
-OCH3-0.27-6.85
-Cl0.233.257.28
-Br0.233.217.33
-COCH30.50-7.67
-NO20.782.858.12

Note: The data presented are compiled from various sources and are intended for comparative purposes. Absolute values may vary depending on the experimental conditions.

Aromaticity Indices

Aromaticity is a key determinant of the stability and reactivity of thiophene derivatives. It is not a directly observable quantity but can be estimated using various computational indices, primarily Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

  • NICS: This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding at a specific point, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). Negative NICS values indicate aromaticity, while positive values suggest anti-aromaticity.

  • HOMA: This geometry-based index evaluates the bond length alternation in a ring compared to an ideal aromatic system. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic).

Table 2: Aromaticity Indices for Thiophene and Fused Thiophene Systems

CompoundRingNICS(0) (ppm)NICS(1) (ppm)
Thiophene1a-13.0-10.4
Thieno[2,3-b]thiophene2a-11.0-8.8
Thieno[3,2-b]thiophene3a-11.2-8.9
Dithieno[2,3-b:3',2'-d]thiophene4a-7.2-6.2
4b-13.5-10.8

Data sourced from a computational study on fused thiophene systems.[4]

The Interplay of Substituents, Electronics, and Aromaticity

The electronic nature of a substituent directly influences the electron distribution within the thiophene ring, which in turn affects its aromaticity. This relationship is fundamental to understanding the reactivity and biological activity of substituted thiophenes.

Below is a logical diagram illustrating the relationship between substituent effects and the resulting electronic and aromatic properties of a substituted thiophene.

Substituent_Effects substituent Substituent (e.g., -NO2, -OCH3) hammett Electronic Effect (Hammett Constant, σ) substituent->hammett Inductive & Resonance Effects electron_density Ring Electron Density hammett->electron_density homo_lumo Frontier Molecular Orbitals (HOMO/LUMO Energies) electron_density->homo_lumo aromaticity Aromaticity (NICS, HOMA) electron_density->aromaticity reactivity Chemical Reactivity (e.g., Electrophilic Substitution) homo_lumo->reactivity aromaticity->reactivity biological_activity Biological Activity reactivity->biological_activity

Substituent effects on thiophene properties.

Experimental Protocols for the Synthesis of Substituted Thiophenes

The following section provides detailed methodologies for the synthesis of key substituted thiophene intermediates.

Synthesis of 2-Acetyl-5-bromothiophene (Electron-Withdrawing Group)

This protocol describes the bromination of 2-acetylthiophene using N-bromosuccinimide (NBS).

Materials:

  • 2-acetylthiophene

  • N-bromosuccinimide (NBS)

  • Acetic anhydride

  • Acetic acid

  • 25 mL round-bottomed flask

  • Stir bar

  • Heating mantle with stirrer

Procedure:

  • To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol).[1]

  • Add acetic acid (0.40 mL) to the mixture.[1]

  • Stir the reaction mixture at 50 °C for 1 hour, protecting it from light. The solution will turn from colorless to light yellow.[1]

  • After 1 hour, cool the mixture to room temperature and pour it into 100 mL of water with continuous stirring to hydrolyze the acetic anhydride.[1]

  • The product, 2-acetyl-5-bromothiophene, will precipitate as white crystals.[1]

  • Collect the crystals by filtration and wash them with 50 mL of water.[1]

  • The expected yield is approximately 82%, with a melting point of 92-94 °C.[1]

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction (Electron-Donating Group)

This protocol outlines the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.

Materials:

  • Ethyl cyanoacetate

  • Acetylacetone

  • Sulfur powder

  • Diethylamine

  • Ethanol

  • Reaction flask with stirrer

Procedure:

  • In a reaction flask, mix equimolar amounts of ethyl cyanoacetate (0.05 mol) and acetylacetone (0.05 mol) at room temperature.

  • With stirring, add sulfur powder (0.06 mol) to the mixture.[5]

  • Slowly add diethylamine (0.05 mol) dropwise to the heterogeneous mixture.[5]

  • Stir the reaction mixture at 40-50 °C for 4 hours.[5]

  • Allow the mixture to stand at room temperature overnight.[5]

  • A precipitate will form. Collect the solid by filtration, dry it, and recrystallize from ethanol.[5]

Synthesis of 3-Methoxythiophene (Electron-Donating Group)

This protocol describes the methoxylation of 3-bromothiophene.

Materials:

  • 3-bromothiophene

  • Sodium methoxide solution (30% in methanol)

  • Copper(I) bromide (CuBr)

  • Polyethylene glycol dimethyl ether (PEG DME 250)

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • In a reaction vessel, combine 3-bromothiophene (185 g, 1.13 mol), copper(I) bromide (3.24 g, 2 mol%), and PEG DME 250 (14.1 g, 5 mol%).[6]

  • Add the 30% sodium methoxide solution in methanol (407 g) to the mixture.[6]

  • Heat the reaction mixture to 90 °C and monitor the conversion by gas chromatography (GC). The reaction typically takes around 10 hours to reach >98% conversion.[6]

  • Upon completion, pour the reaction mixture into 300 g of water.[6]

  • Filter the mixture through decalite and extract twice with 120 g of methyl tertiary butyl ether (MTBE) each time.[6]

  • Combine the organic phases and perform vacuum fractionation to obtain pure 3-methoxythiophene. The expected yield is approximately 91%.[6][7]

The workflow for a typical synthesis and purification of a substituted thiophene is depicted below.

Synthesis_Workflow start Starting Materials reaction Chemical Reaction (e.g., Bromination, Gewald) start->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization product Pure Substituted Thiophene characterization->product

General synthetic workflow.

Case Studies: Thiophene-Containing Drugs and Their Mechanisms of Action

The following examples illustrate how the thiophene scaffold is integrated into successful drug molecules and how their electronic properties contribute to their therapeutic effects.

Clopidogrel: Antiplatelet Agent

Clopidogrel is a prodrug that, once metabolized to its active thiol form, acts as an irreversible inhibitor of the P2Y12 receptor on platelets. This prevents ADP from binding and subsequently blocks platelet aggregation. The thiophene ring is a key part of the thienopyridine core structure.

Clopidogrel_Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 AC Adenylyl Cyclase P2Y12->AC Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 cAMP cAMP AC->cAMP inhibition leads to decreased production VASP_P VASP-P cAMP->VASP_P activates GPIIb_IIIa GPIIb/IIIa Activation VASP_P->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation inhibition leads to decreased aggregation

Clopidogrel's mechanism of action.
Tiotropium Bromide: Long-Acting Muscarinic Antagonist

Tiotropium is a bronchodilator used in the management of COPD. It contains two thiophene rings and acts as a long-acting antagonist of muscarinic acetylcholine receptors, particularly the M3 subtype in the smooth muscle of the airways.[8][9] This blocks acetylcholine-induced bronchoconstriction.[8]

Tiotropium_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq Gq Protein M3R->Gq Tiotropium Tiotropium Tiotropium->M3R Bronchodilation Bronchodilation Tiotropium->Bronchodilation PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release Bronchoconstriction Bronchoconstriction Ca_release->Bronchoconstriction

Tiotropium's mechanism of action.
Olanzapine: Atypical Antipsychotic

Olanzapine is a thienobenzodiazepine used to treat schizophrenia and bipolar disorder. Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[10][11] The thiophene moiety is fused to a benzodiazepine ring system, contributing to the overall shape and electronic properties of the molecule that allow it to bind to multiple receptors.

Olanzapine_Pathway Olanzapine Olanzapine D2R Dopamine D2 Receptor Olanzapine->D2R HT2AR Serotonin 5-HT2A Receptor Olanzapine->HT2AR H1R Histamine H1 Receptor Olanzapine->H1R Alpha1R α1-Adrenergic Receptor Olanzapine->Alpha1R MuscarinicR Muscarinic Receptors Olanzapine->MuscarinicR Therapeutic_Effects Antipsychotic Effects D2R->Therapeutic_Effects HT2AR->Therapeutic_Effects Side_Effects Side Effects (Sedation, Hypotension, Anticholinergic) H1R->Side_Effects Alpha1R->Side_Effects MuscarinicR->Side_Effects

Olanzapine's multi-receptor antagonism.

Conclusion

The aromaticity and electronic properties of substituted thiophenes are intrinsically linked and are critical determinants of their chemical reactivity and biological function. A quantitative understanding of these properties, through parameters such as Hammett constants, pKa values, and aromaticity indices like NICS and HOMA, is essential for the rational design of novel thiophene-based therapeutics. The case studies of clopidogrel, tiotropium, and olanzapine highlight the successful application of the thiophene scaffold in diverse therapeutic areas. Future research in this field will continue to leverage these fundamental principles to develop next-generation medicines with improved efficacy and safety profiles.

References

Reactivity of the Butenyl Side Chain in 3-Substituted Thiophenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the butenyl side chain in 3-substituted thiophenes. Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, and understanding the reactivity of their substituents is crucial for the development of novel compounds and synthetic methodologies. This document details the primary reaction pathways, including electrophilic additions, cyclization reactions, oxidation, and olefin metathesis, supported by experimental insights and quantitative data where available.

Introduction

The thiophene ring is an aromatic heterocycle that can be functionalized at various positions. Substituents at the 3-position can influence the electronic properties of the ring and any appended side chains. A butenyl side chain, with its reactive carbon-carbon double bond, offers a versatile handle for further molecular elaboration. The interplay between the electron-rich thiophene core and the butenyl group's reactivity is a key focus of this guide. The reactivity of the butenyl side chain is primarily governed by the chemistry of its alkene functional group, which can be modulated by the electronic and steric effects of the thiophene ring and its other substituents.

Electrophilic Addition Reactions

The most characteristic reaction of the butenyl side chain is the electrophilic addition across the double bond. In this reaction, an electrophile attacks the pi electrons of the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.[1][2][3]

The regioselectivity of this addition is dictated by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[2] For a 3-(but-3-en-1-yl)thiophene, the double bond is at the end of the chain, and the initial electrophilic attack will generate a secondary carbocation, which is more stable than a primary carbocation.

Key Factors Influencing Electrophilic Addition:

  • Substituent Effects: Electron-donating groups on the thiophene ring can increase the electron density of the butenyl side chain, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease the reactivity.

  • Stereochemistry: The addition of electrophiles can be either syn or anti, depending on the reaction mechanism. For instance, the addition of halogens often proceeds through a cyclic halonium ion intermediate, resulting in anti-addition.[4]

Table 1: Representative Electrophilic Addition Reactions
ReactionReagentProductTypical Yield (%)
HydrohalogenationHBr3-(3-bromobutan-1-yl)thiopheneNot specified
HalogenationBr₂3-(3,4-dibromobutan-1-yl)thiopheneNot specified
HydrationH₂O, H₂SO₄ (cat.)4-(thiophen-3-yl)butan-2-olNot specified
Experimental Protocol: General Procedure for Hydrobromination of an Alkene
  • The alkene is dissolved in a suitable inert solvent (e.g., dichloromethane or acetic acid).

  • The solution is cooled in an ice bath.

  • A solution of hydrogen bromide in acetic acid or gaseous hydrogen bromide is bubbled through the solution.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The product is purified by column chromatography or distillation.

Electrophilic_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ThiopheneButenyl 3-(But-3-en-1-yl)thiophene Carbocation Secondary Carbocation ThiopheneButenyl->Carbocation Attack by π-bond on H⁺ HBr H-Br Br_ion Br⁻ HBr->Br_ion Heterolytic cleavage FinalProduct 3-(3-Bromobutan-1-yl)thiophene Carbocation->FinalProduct Nucleophilic attack by Br⁻ Br_ion->FinalProduct

Caption: Mechanism of electrophilic addition of HBr to 3-(but-3-en-1-yl)thiophene.

Cyclization Reactions

The butenyl side chain can participate in cyclization reactions, leading to the formation of fused ring systems. These reactions are of significant interest in the synthesis of complex heterocyclic compounds. The thiophene ring itself can act as a nucleophile in intramolecular cyclizations.

Types of Cyclization Reactions:

  • Electrophilic Cyclization: In the presence of an electrophile (e.g., I₂, ICl), the butenyl side chain can be activated towards intramolecular attack by the electron-rich thiophene ring. This type of reaction is a powerful tool for constructing fused thiophene derivatives.[5] The reaction is believed to proceed through an initial electrophilic activation of the double bond, followed by intramolecular nucleophilic attack from the thiophene ring.[5]

  • Radical Cyclization: Radical initiators can induce the cyclization of the butenyl side chain. This often involves the formation of a radical on the side chain, which then attacks the thiophene ring or another part of the molecule.[6]

Table 2: Cyclization Reactions of Alkenylthiophenes
Reaction TypeReagent/CatalystProduct Type
Electrophilic CyclizationI₂Iodinated fused thiophene
Radical CyclizationAIBN, Bu₃SnHFused tetrahydrothiophene derivative

Note: The specific outcomes depend on the substitution pattern and reaction conditions.

Experimental Protocol: General Procedure for Iodocyclization
  • The 3-alkenylthiophene is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • A solution of iodine (I₂) in the same solvent is added dropwise at room temperature.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Cyclization_Workflow start Dissolve 3-alkenylthiophene in solvent add_iodine Add I₂ solution dropwise start->add_iodine stir Stir at room temperature (Monitor by TLC) add_iodine->stir quench Quench with aq. Na₂S₂O₃ stir->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for a typical iodocyclization reaction.

Oxidation Reactions

The butenyl side chain and the thiophene ring are both susceptible to oxidation. The outcome of the oxidation reaction depends on the oxidant used and the reaction conditions.

  • Oxidation of the Butenyl Side Chain: The double bond of the butenyl group can be oxidized to form epoxides, diols, or can be cleaved to form aldehydes or carboxylic acids. Common oxidants for these transformations include peroxy acids (e.g., m-CPBA) for epoxidation, osmium tetroxide for dihydroxylation, and ozone for cleavage.

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone.[7][8] This can alter the electronic properties of the ring and its influence on the side chain's reactivity. In some cases, oxidation can lead to the formation of reactive intermediates that undergo further transformations.[9][10]

Table 3: Oxidation Reactions
TargetReagentProduct
Butenyl Double Bondm-CPBAEpoxide
Butenyl Double BondO₃, then Zn/H₂OAldehyde
Thiophene Sulfurm-CPBAThiophene-S-oxide
Experimental Protocol: General Procedure for Epoxidation with m-CPBA
  • The 3-butenylthiophene is dissolved in a chlorinated solvent (e.g., dichloromethane).

  • The solution is cooled to 0 °C.

  • meta-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise.

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove meta-chlorobenzoic acid.

  • The filtrate is washed with an aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried and the solvent is evaporated to give the epoxide.

  • Purification is typically performed by column chromatography.

Olefin Metathesis

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts).[11] The butenyl side chain can participate in various types of olefin metathesis reactions.

  • Ring-Closing Metathesis (RCM): If another alkene is present in the molecule, RCM can be used to form a cyclic structure.

  • Cross-Metathesis (CM): Reaction of the butenylthiophene with another alkene can lead to the formation of new, longer or functionalized side chains.

  • Ring-Opening Metathesis Polymerization (ROMP): While less relevant for a simple butenyl side chain, if the thiophene were part of a strained ring system, the butenyl group could potentially initiate ROMP.

The choice of catalyst is crucial and depends on the functional groups present in the molecule. Grubbs' catalysts are known for their high tolerance to various functional groups.[12]

Table 4: Olefin Metathesis Reactions
Reaction TypeReactantsCatalystProduct Type
Cross-Metathesis3-Butenylthiophene + Alkene (R-CH=CH₂)Grubbs' CatalystNew substituted alkenylthiophene
Experimental Protocol: General Procedure for Cross-Metathesis
  • The 3-butenylthiophene and the partner alkene are dissolved in a degassed solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • A solution of the Grubbs' catalyst is added.

  • The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by adding a scavenger for the catalyst (e.g., ethyl vinyl ether).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Olefin_Metathesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product ThiopheneButenyl 3-Butenylthiophene Product New Alkenylthiophene ThiopheneButenyl->Product Alkene R-CH=CH₂ Alkene->Product Catalyst Grubbs' Catalyst Catalyst->Product Cross-Metathesis

Caption: Logical relationship in a cross-metathesis reaction.

Conclusion

The butenyl side chain in 3-substituted thiophenes is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is dominated by the chemistry of the carbon-carbon double bond, which can be exploited for the synthesis of more complex molecules through electrophilic additions, cyclizations, oxidations, and olefin metathesis. The thiophene ring and its substituents can modulate the reactivity of the butenyl group, offering opportunities for fine-tuning reaction outcomes. This guide provides a foundational understanding of these reactions, which is essential for researchers and professionals in the field of drug development and materials science working with thiophene-based compounds. Further investigation into specific reaction conditions and substrate scopes will continue to expand the synthetic utility of these valuable building blocks.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 3-Alkylthiophenes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Alkylthiophenes are a class of heterocyclic organic compounds that feature a thiophene ring substituted at the 3-position with an alkyl group. These compounds are of significant interest in the fields of materials science, particularly in the development of organic semiconductors and conductive polymers, as well as in medicinal chemistry due to the prevalence of the thiophene scaffold in various drug molecules. The stability of these compounds is a critical parameter that influences their shelf-life, performance, and safety. Understanding the degradation pathways of 3-alkylthiophenes is paramount for the development of stable formulations and for predicting potential degradation products.

This technical guide provides a comprehensive overview of the primary degradation pathways of 3-alkylthiophenes, including oxidative, photochemical, and thermal degradation. It also touches upon potential metabolic pathways. The guide includes generalized experimental protocols for assessing stability and visualizations of key degradation pathways and experimental workflows.

Key Degradation Pathways

The degradation of 3-alkylthiophenes can be initiated by several factors, including exposure to light, oxygen, and heat. The main degradation pathways involve the thiophene ring and, to a lesser extent, the alkyl side chain.

Oxidative Degradation

The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones). This oxidation can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, and metabolic enzymes. The general mechanism for the oxidation of the thiophene ring is as follows:

  • S-Oxidation: The initial step is the oxidation of the sulfur atom to form a thiophene S-oxide. This intermediate is often unstable.

  • Further Oxidation: The S-oxide can be further oxidized to a more stable thiophene S,S-dioxide.

  • Ring Opening and Other Reactions: The oxidized thiophene ring can become susceptible to nucleophilic attack and ring-opening reactions, leading to a variety of degradation products.

The presence of an unsaturated alkyl side chain, such as a butenyl group, introduces another potential site for oxidation, which could lead to the formation of epoxides, aldehydes, ketones, or carboxylic acids upon cleavage of the double bond.

Oxidative_Degradation cluster_main Oxidative Degradation of 3-Alkylthiophene node_start 3-Alkylthiophene node_soxide Thiophene S-oxide (Sulfoxide) node_start->node_soxide Oxidation (e.g., O₂, H₂O₂) node_side_chain_ox Side-Chain Oxidation (e.g., Epoxide, Aldehyde) node_start->node_side_chain_ox Oxidation of Alkenyl Group node_sdioxide Thiophene S,S-dioxide (Sulfone) node_soxide->node_sdioxide Further Oxidation node_ring_opened Ring-Opened Products node_soxide->node_ring_opened Rearrangement/ Nucleophilic Attack node_sdioxide->node_ring_opened Degradation

Figure 1: Generalized pathway for the oxidative degradation of a 3-alkylthiophene.

Photodegradation

Poly(3-alkylthiophenes) are known to degrade upon exposure to UV or visible light in the presence of oxygen.[1] The degradation manifests as a reduction in π-conjugation (photobleaching) and chain scission.[1] The proposed mechanism involves the photosensitized formation of singlet oxygen, which then reacts with the thiophene ring.[1]

For a monomeric 3-alkylthiophene, a similar susceptibility to photodegradation can be anticipated, potentially leading to oxidation of the thiophene ring or reactions involving the alkenyl side chain.

Figure 2: Proposed photodegradation pathway involving singlet oxygen.

Thermal Degradation

Thermal degradation of thiophenes generally proceeds via cleavage of the C-S bond, which is the weakest bond in the thiophene ring.[2] In an inert atmosphere, pyrolysis of thiophene occurs at high temperatures (above 800 K).[3] The presence of hydrogen can promote the decomposition at lower temperatures.[3] For substituted thiophenes, the side chain can also undergo thermal fragmentation. In the case of a butenyl side chain, isomerization or cyclization reactions might occur at elevated temperatures.

Thermal_Degradation cluster_thermal Thermal Degradation of 3-Alkylthiophene node_start 3-Alkylthiophene node_cs_cleavage C-S Bond Cleavage (Ring Opening) node_start->node_cs_cleavage High Temperature node_side_chain_rearr Side-Chain Rearrangement/ Fragmentation node_start->node_side_chain_rearr Heat node_fragments Volatile Fragments node_cs_cleavage->node_fragments

Figure 3: General pathways for thermal degradation.

Metabolic Degradation

Substituted thiophenes are known to undergo metabolic degradation, primarily through oxidative pathways mediated by cytochrome P450 enzymes.[4] The metabolism can involve S-oxidation of the thiophene ring, as well as oxidation of the alkyl side chain.[4] The resulting oxidized metabolites are often conjugated with hydrophilic molecules like glutathione to facilitate excretion.[4]

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of 3-alkylthiophenes based on the different degradation pathways.

Degradation PathwayPotential Degradation ProductsAnalytical Techniques for Identification
Oxidative 3-Alkylthiophene S-oxide, 3-Alkylthiophene S,S-dioxide, Ring-opened products (e.g., dicarbonyls), Side-chain epoxides, aldehydes, ketones, carboxylic acids.LC-MS, GC-MS, NMR Spectroscopy
Photochemical Similar to oxidative degradation products, plus potential photo-dimers or isomers.LC-MS, GC-MS, UV-Vis Spectroscopy, NMR Spectroscopy
Thermal Volatile sulfur compounds (e.g., H₂S), unsaturated hydrocarbons, ring-opened fragments, rearranged isomers.GC-MS, Pyrolysis-GC-MS
Metabolic Hydroxylated derivatives (on the ring or side chain), S-oxides, glutathione conjugates, mercapturic acids.LC-MS/MS, NMR Spectroscopy

Experimental Protocols for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7]

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_workflow Forced Degradation Experimental Workflow node_start Prepare Stock Solution of 3-Alkylthiophene node_stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) node_start->node_stress node_neutralize Neutralize/Quench Reactions node_stress->node_neutralize node_analyze Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) node_neutralize->node_analyze node_quantify Quantify Parent Compound and Degradation Products node_analyze->node_quantify node_identify Characterize Significant Degradants (e.g., LC-MS/MS, NMR) node_quantify->node_identify Degradation > Threshold node_pathway Propose Degradation Pathways node_identify->node_pathway

Figure 4: A typical workflow for conducting forced degradation studies.

Protocol for Oxidative Degradation
  • Preparation: Prepare a solution of the 3-alkylthiophene in a suitable solvent (e.g., acetonitrile/water).

  • Stress Condition: Add hydrogen peroxide solution (e.g., 3% v/v) to the sample solution.

  • Incubation: Store the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours), protected from light.

  • Sampling: Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method with UV and/or mass spectrometric detection to determine the extent of degradation.

Protocol for Photodegradation
  • Preparation: Prepare a solution of the 3-alkylthiophene in a suitable solvent.

  • Exposure: Expose the solution to a controlled light source that provides both UV and visible output (e.g., in a photostability chamber). A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

  • Sampling and Analysis: Analyze the exposed and control samples at appropriate time intervals using a validated HPLC method.

Protocol for Thermal Degradation
  • Preparation: Place the solid compound or a solution in a controlled temperature environment (e.g., an oven or a heating block).

  • Stress Condition: Expose the sample to a high temperature (e.g., 80°C) for a specified duration.

  • Sampling and Analysis: For solid samples, dissolve them in a suitable solvent before analysis. Analyze the samples using a validated HPLC or GC method.

Conclusion

While specific stability data for 3-[(E)-2-Butenyl]thiophene is limited, the study of 3-alkylthiophenes provides a strong foundation for understanding its potential degradation. The thiophene ring is susceptible to oxidative, photochemical, and thermal degradation, with the sulfur atom being a primary site of reaction. The butenyl side chain also presents a potential site for degradation reactions. The experimental protocols and analytical strategies outlined in this guide provide a comprehensive approach to assessing the stability of this compound and other related 3-alkylthiophenes, which is crucial for their successful application in research and development.

References

Navigating the Toxicological Landscape of 3-[(E)-2-Butenyl]thiophene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(E)-2-Butenyl]thiophene is a sulfur-containing heterocyclic organic compound. Thiophene and its derivatives are of interest in medicinal chemistry and materials science. A thorough understanding of the toxicological and safety profile of any novel compound is paramount for its potential application, particularly in drug development. This technical guide synthesizes the available toxicological data for structurally related thiophene compounds and outlines the standard experimental protocols for key safety endpoints.

Physicochemical Properties and General Safety Information

A Safety Data Sheet (SDS) for this compound indicates several key hazards. It is classified as a flammable liquid and vapor. Of significant concern is its acute oral toxicity, with the hazard statement "Fatal if swallowed." It is also identified as causing serious eye damage.[1]

PropertyValueReference
Boiling Point 149 - 151 °C (300 - 304 °F)[1]
Density 1.684 g/mL at 25 °C (77 °F)[1]

The SDS also states that no ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[1]

Toxicological Data Summary (Based on Surrogate Compounds)

Due to the absence of specific data for this compound, this section summarizes quantitative toxicological data for structurally similar alkylated thiophenes. These compounds, 2-methylthiophene and 3-methylthiophene, provide the closest available toxicological reference points.

Acute Oral Toxicity

Acute oral toxicity studies are designed to determine the short-term adverse effects of a substance following a single oral dose. The median lethal dose (LD50) is a common metric from these studies.

CompoundSpeciesSexLD50 (mg/kg bw)Reference
2-MethylthiopheneRat-3200[2]
3-MethylthiopheneMouse-1800[3]
Genotoxicity

Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. Data for simple thiophene derivatives is limited and no specific data was found for butenyl-substituted thiophenes.

No quantitative genotoxicity data for simple alkylated thiophenes comparable to this compound was identified in the public domain.

Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance after prolonged exposure. These studies help to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

No quantitative repeated-dose toxicity data for simple alkylated thiophenes comparable to this compound was identified in the public domain.

Standardized Experimental Protocols

For the comprehensive toxicological evaluation of a substance like this compound, standardized and validated test guidelines are followed. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure with the use of a limited number of animals.

Methodology:

  • Animals: Typically, rats of a single sex (usually females) are used.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a certain limit (e.g., 1 mL/100g body weight for rodents).

  • Dose Levels: A stepwise procedure is used with defined starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of dosing at one level determines the next step.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

OECD_423_Workflow start Start: Select Dose Level dose Administer Single Oral Dose start->dose observe Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dose->observe decision Outcome Determines Next Dose Level observe->decision necropsy Gross Necropsy end_point Determine Toxicity Class necropsy->end_point decision->dose Continue Testing decision->necropsy Testing Complete

Acute Oral Toxicity (OECD 423) Workflow

Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Methodology:

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolic processes in the body.

  • Exposure: The tester strains are exposed to various concentrations of the test substance.

  • Plate Incorporation Method: The bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

OECD_471_Workflow start Start: Prepare Bacterial Strains prepare Prepare Test Substance Concentrations start->prepare mix Mix Bacteria, Test Substance, and S9 Mix (or buffer) prepare->mix plate Plate on Minimal Agar mix->plate incubate Incubate for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase count->analyze

Ames Test (OECD 471) Workflow

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

Methodology:

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

  • Metabolic Activation: The test is conducted with and without a metabolic activation system (S9 mix).

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a defined period.

  • Harvesting: After exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and fixed.

  • Slide Preparation and Staining: Chromosome preparations are made on microscope slides and stained.

  • Microscopic Analysis: Metaphase cells are analyzed for different types of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Evaluation: A substance is considered positive if it induces a concentration-dependent and reproducible increase in the number of cells with structural chromosomal aberrations.

OECD_473_Workflow start Start: Culture Mammalian Cells expose Expose Cells to Test Substance (with and without S9 mix) start->expose arrest Add Metaphase-Arresting Agent expose->arrest harvest Harvest and Fix Cells arrest->harvest prepare_slides Prepare and Stain Chromosome Spreads harvest->prepare_slides analyze Microscopic Analysis for Aberrations prepare_slides->analyze evaluate Evaluate for Dose-Dependent Increase in Aberrant Cells analyze->evaluate

In Vitro Chromosomal Aberration Test (OECD 473) Workflow

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

Methodology:

  • Animals: Typically, rats are used, with an equal number of males and females per group.

  • Dose Groups: At least three dose levels and a concurrent control group are used.

  • Administration: The test substance is administered orally (gavage, diet, or drinking water) daily for 90 days.

  • Observations: Detailed clinical observations are made daily. Body weight and food/water consumption are recorded weekly.

  • Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

  • Pathology: All animals undergo a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

  • Evaluation: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

OECD_408_Workflow start Start: Acclimatize Animals dose Daily Oral Administration for 90 Days start->dose observe Daily Clinical Observations, Weekly Body Weight & Food Intake dose->observe clinical_path Hematology, Clinical Chemistry, Urinalysis observe->clinical_path necropsy Gross Necropsy and Organ Weights clinical_path->necropsy histopath Histopathological Examination necropsy->histopath evaluate Determine Target Organs and NOAEL histopath->evaluate

90-Day Oral Toxicity Study (OECD 408) Workflow

Potential Signaling Pathways and Mechanisms of Toxicity

The search did not yield specific information on the signaling pathways affected by this compound. For thiophene and some of its derivatives, toxicity, particularly hepatotoxicity, is often associated with metabolic activation by cytochrome P450 enzymes to reactive intermediates such as thiophene-S-oxides or epoxides. These reactive metabolites can then bind to cellular macromolecules, leading to cellular damage.

Thiophene_Metabolism Thiophene Thiophene Derivative CYP450 Cytochrome P450 Thiophene->CYP450 ReactiveMetabolite Reactive Metabolite (e.g., Thiophene-S-oxide) CYP450->ReactiveMetabolite Detox Detoxification (e.g., Glutathione Conjugation) ReactiveMetabolite->Detox CovalentBinding Covalent Binding to Cellular Macromolecules ReactiveMetabolite->CovalentBinding Toxicity Cellular Damage and Toxicity CovalentBinding->Toxicity

Potential Metabolic Activation Pathway of Thiophenes

Conclusion and Future Directions

The available data on the toxicological and safety profile of this compound is sparse. Based on the limited information from a safety data sheet and data from structurally related compounds, the substance should be handled with caution, particularly concerning its potential for high acute oral toxicity and eye damage.

To establish a comprehensive safety profile, a full suite of toxicological studies following international guidelines (such as those from the OECD) is required. This would include, at a minimum, studies on acute toxicity, genotoxicity (Ames test, in vitro chromosomal aberration), and repeated-dose toxicity. Further investigations into its metabolic fate and potential for bioactivation are also crucial for a thorough risk assessment. The information and standardized protocols provided in this guide serve as a foundational resource for initiating such a toxicological evaluation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-[(E)-2-Butenyl]thiophene from 3-bromothiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-[(E)-2-Butenyl]thiophene from 3-bromothiophene via a stereospecific Suzuki-Miyaura cross-coupling reaction. This method is highly efficient for the formation of a carbon-carbon bond between the C3 position of the thiophene ring and the C1 position of the butenyl group, while preserving the (E)-stereochemistry of the double bond. The protocol outlines the necessary reagents, reaction conditions, and purification procedures. Additionally, a comparative summary of alternative cross-coupling methods is provided.

Introduction

Substituted thiophenes are pivotal structural motifs in a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The functionalization of the thiophene ring at the 3-position is a common strategy in the development of novel compounds with specific biological or material properties. The introduction of an (E)-2-butenyl group can significantly influence the molecule's conformation and its interaction with biological targets. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, known for its mild reaction conditions, high functional group tolerance, and excellent stereospecificity, making it an ideal choice for this synthesis.[1][2][3]

Reaction Scheme

Figure 1: General scheme for the Suzuki-Miyaura coupling of 3-bromothiophene with (E)-2-butenylboronic acid.

Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is the recommended method due to its high stereospecificity and functional group tolerance, other cross-coupling reactions can also be employed for the synthesis of this compound. A summary of these alternatives is presented below.

Coupling ReactionOrganometallic ReagentCatalyst System (Typical)Key AdvantagesKey Disadvantages
Suzuki-Miyaura (E)-2-Butenylboronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃)High stereoretention, mild conditions, boronic acids are often stable and less toxic.[1][3][4]Boronic acids can be prone to protodeboronation.[3]
Stille (E)-2-ButenylstannanePd catalyst (e.g., Pd(PPh₃)₄)Tolerant to a wide range of functional groups.[5]Toxicity of organotin compounds and difficulty in removing tin byproducts.[5]
Kumada (E)-2-Butenylmagnesium halide (Grignard)Ni or Pd catalyst (e.g., NiCl₂(dppp))High reactivity of Grignard reagents.Grignard reagents are highly basic and sensitive to moisture and acidic functional groups.
Heck But-2-enePd catalyst, BaseAtom-economical as it uses an alkene directly.Can have issues with regioselectivity and often requires an activated alkene.
Sonogashira But-2-yne (followed by reduction)Pd/Cu catalyst, BaseForms a C-C triple bond which can be selectively reduced to an (E)-alkene.Requires an additional reduction step.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established procedures for the Suzuki-Miyaura cross-coupling of aryl halides with alkenylboronic acid derivatives.[4][6]

Materials:

  • 3-Bromothiophene (1.0 eq)

  • (E)-2-Butenylboronic acid pinacol ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 3-bromothiophene (1.0 eq), (E)-2-butenylboronic acid pinacol ester (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Add toluene and water (typically in a 4:1 to 10:1 ratio, e.g., 10 mL of toluene and 1 mL of water per mmol of 3-bromothiophene).

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 80-90 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane).

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Expected Results

ParameterExpected Value
Yield 75-90%
Purity (after chromatography) >98%
(E):(Z) ratio >98:2
Appearance Colorless to pale yellow oil

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants: - 3-Bromothiophene - (E)-2-Butenylboronic acid pinacol ester - Pd(PPh₃)₄ - K₂CO₃ B Add Solvents: - Toluene - Water A->B C Heat to Reflux (80-90°C, 4-12h) under Inert Atmosphere B->C D Cool to RT and Dilute with Diethyl Ether C->D E Wash with: 1. Sat. NaHCO₃ 2. Brine D->E F Dry Organic Layer (MgSO₄) E->F G Filter and Concentrate F->G H Flash Column Chromatography G->H I Characterization: - NMR - MS H->I J Final Product: This compound H->J

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Br Thienyl-Pd(II)L₂-Br Pd0->PdII_Br PdII_OH Thienyl-Pd(II)L₂-OH PdII_Br->PdII_OH PdII_Butenyl Thienyl-Pd(II)L₂-Butenyl PdII_OH->PdII_Butenyl PdII_Butenyl->Pd0 Product This compound PdII_Butenyl->Product Reductive Elimination Reactant_Br 3-Bromothiophene Reactant_Br->PdII_Br Oxidative Addition Reactant_B (E)-Crotyl-B(OR)₂ Reactant_B->PdII_Butenyl Transmetalation Base Base (e.g., K₂CO₃) Base->PdII_OH Ligand Exchange

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for the Synthesis of 3-Substituted Thiophenes via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted thiophenes utilizing Grignard reactions. Thiophene and its derivatives are pivotal structural motifs in numerous pharmaceuticals and functional materials. The methodologies outlined below offer robust and versatile routes to access a wide array of 3-substituted thiophenes, crucial for medicinal chemistry and materials science research.

Introduction

The functionalization of the thiophene ring at the 3-position is a key synthetic challenge. Grignard reagents have emerged as powerful tools for the C-C bond formation at this position, enabling the introduction of various alkyl and aryl substituents. This document details two primary strategies: the direct cross-coupling of 3-bromothiophene with Grignard reagents (Kumada Coupling) and the formation of a 3-thiophenyl Grignard reagent for subsequent reaction with electrophiles.

I. Nickel-Catalyzed Cross-Coupling of 3-Bromothiophene with Grignard Reagents (Kumada Coupling)

This method provides a direct, one-step synthesis of 3-alkylthiophenes in good to excellent yields.[1] The reaction involves the coupling of 3-bromothiophene with an alkyl or aryl Grignard reagent in the presence of a nickel-phosphine catalyst.

Reaction Principle

The catalytic cycle, a subject of extensive study in cross-coupling reactions, is believed to involve the oxidative addition of the aryl halide to the Ni(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the 3-substituted thiophene and regenerate the Ni(0) catalyst.

Kumada_Coupling cluster_reaction Kumada Coupling Reaction RMgX R-MgX (Grignard Reagent) Reaction_Vessel Reaction Mixture in THF RMgX->Reaction_Vessel ThBr 3-Bromothiophene ThBr->Reaction_Vessel Ni_cat Ni(dppp)Cl2 Catalyst Ni_cat->Reaction_Vessel Product 3-R-Thiophene Byproduct MgXBr Reaction_Vessel->Product Good to Excellent Yield Reaction_Vessel->Byproduct

Caption: General workflow for the Kumada coupling of 3-bromothiophene.

Experimental Protocol: Synthesis of 3-n-Butylthiophene

This protocol is adapted from a convenient one-step synthesis of 3-alkylthiophenes.[1]

Materials:

  • 3-Bromothiophene

  • n-Butylmagnesium bromide (or chloride) in THF (solution)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with 3-bromothiophene (1.63 g, 10 mmol) and [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (54 mg, 0.1 mmol) in anhydrous THF (20 mL).

  • Addition of Grignard Reagent: A solution of n-butylmagnesium bromide in THF (1.0 M, 12 mL, 12 mmol) is added dropwise to the stirred solution at room temperature under a nitrogen atmosphere.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred for 4 hours.

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL). The mixture is then extracted with diethyl ether (3 x 30 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation or column chromatography on silica gel to afford 3-n-butylthiophene.

Quantitative Data
Alkyl Group (R)CatalystSolventReaction Time (h)Yield (%)Reference
n-ButylNi(dppp)Cl₂THF485[1]
sec-ButylNi(dppp)Cl₂THF478[1]
n-HexylNi(dppp)Cl₂THF488[1]
CyclohexylNi(dppp)Cl₂THF675[1]

II. Synthesis via 3-Thiophenyl Magnesium Halide

The formation of a Grignard reagent from 3-bromothiophene can be challenging compared to its 2-bromo isomer.[2] However, with appropriate activation or reaction conditions, 3-thiophenyl magnesium bromide can be prepared and subsequently reacted with various electrophiles.

Reaction Principle

The process involves two main steps: the formation of the Grignard reagent from 3-bromothiophene and magnesium, followed by the reaction of this organometallic intermediate with an electrophile (e.g., an aldehyde, ketone, or carbon dioxide).

Grignard_Synthesis cluster_synthesis Two-Step Synthesis of 3-Substituted Thiophenes ThBr 3-Bromothiophene Grignard_Formation Grignard Reagent Formation (in THF) ThBr->Grignard_Formation Mg Magnesium Turnings Mg->Grignard_Formation ThMgBr 3-Thiophenyl Magnesium Bromide Reaction_with_Electrophile Reaction with Electrophile ThMgBr->Reaction_with_Electrophile Electrophile Electrophile (E+) Electrophile->Reaction_with_Electrophile Product 3-E-Thiophene Workup Aqueous Work-up Workup->Product Grignard_Formation->ThMgBr Reaction_with_Electrophile->Workup

Caption: Workflow for the synthesis of 3-substituted thiophenes via a 3-thiophenyl Grignard reagent.

Experimental Protocol: Synthesis of 3-Thiophenecarboxylic Acid

This protocol describes the formation of the 3-thiophenyl Grignard reagent and its subsequent carboxylation.[3]

Materials:

  • 3-Bromothiophene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (0.29 g, 12 mmol).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 3-bromothiophene (1.63 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the magnesium turnings. The reaction may need gentle heating to initiate.

    • Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1 hour.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice-salt bath.

    • Carefully add crushed dry ice in small portions to the stirred solution. An excess of dry ice is used to ensure complete reaction.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of dilute HCl (1 M, 20 mL).

    • The aqueous layer is extracted with diethyl ether (3 x 30 mL).

    • The combined organic extracts are then extracted with a 10% NaOH solution.

    • The aqueous basic extract is acidified with concentrated HCl to precipitate the carboxylic acid.

    • The solid product is collected by vacuum filtration, washed with cold water, and dried to yield 3-thiophenecarboxylic acid.

Quantitative Data for Reactions with Electrophiles
ElectrophileProductYield (%)Reference
Carbon Dioxide (CO₂)3-Thiophenecarboxylic acid~60-70
N,N-Dimethylformamide (DMF)3-Thiophenecarbaldehyde~60
BenzaldehydePhenyl(thiophen-3-yl)methanolVaries-

III. Grignard Metathesis (GRIM) for Poly(3-alkylthiophenes)

While primarily a polymerization technique, the initial step of the Grignard Metathesis (GRIM) method is highly relevant for understanding the reactivity of substituted thiophenes with Grignard reagents.[4][5] This method involves the reaction of a 2,5-dihalo-3-alkylthiophene with a Grignard reagent, leading to a mono-Grignard species that can then be polymerized.

The reaction of 2,5-dibromo-3-alkylthiophene with an alkyl or vinyl Grignard reagent results in a mixture of two regioisomeric Grignard reagents: 2-bromo-3-alkyl-5-magnesiobromothiophene and 5-bromo-3-alkyl-2-magnesiobromothiophene, typically in a ratio of about 85:15.[4][5] This regioselectivity is largely independent of the Grignard reagent used and the reaction temperature.[4][5]

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.

  • Handle alkyl and aryl halides with care as they are often toxic and irritants.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform all operations in a well-ventilated fume hood.

Conclusion

The Grignard reaction offers versatile and effective pathways for the synthesis of a wide range of 3-substituted thiophenes. The choice between the Kumada cross-coupling approach and the formation of a 3-thiophenyl Grignard reagent will depend on the desired substituent and the availability of starting materials. The protocols and data provided herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling Synthesis of Butenylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of butenylthiophenes utilizing palladium-catalyzed cross-coupling reactions. This class of reactions offers a versatile and efficient methodology for the formation of carbon-carbon bonds, enabling the introduction of a butenyl group onto a thiophene core. Such derivatives are of interest in medicinal chemistry and materials science. This document covers several key palladium-catalyzed methods, including the Heck, Suzuki, Stille, and Negishi reactions.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis.[1] These reactions facilitate the formation of a new C-C bond between two coupling partners, typically an organohalide or pseudohalide and an organometallic reagent, in the presence of a palladium catalyst.[1][2][3] The choice of reaction depends on the nature of the coupling partners and the desired functional group tolerance. For the synthesis of butenylthiophenes, a halothiophene can be coupled with a butenyl-containing organometallic reagent, or a thiophene-based organometallic can be reacted with a butenyl halide.

Key Palladium-Catalyzed Cross-Coupling Reactions for Butenylthiophene Synthesis

Several palladium-catalyzed cross-coupling reactions are amenable to the synthesis of butenylthiophenes. The selection of a specific method often depends on the availability of starting materials, desired regioselectivity, and tolerance to other functional groups present in the substrates.

  • Heck Reaction: This reaction couples an unsaturated halide with an alkene.[1] For butenylthiophene synthesis, this would typically involve the reaction of a halothiophene with but-1-ene or a related butenyl derivative. The Heck reaction is advantageous as it does not require the pre-formation of an organometallic reagent from the alkene.[4]

  • Suzuki Coupling: The Suzuki reaction couples an organoboron reagent (boronic acid or ester) with an organohalide.[5][6] To synthesize a butenylthiophene, one could react a thienylboronic acid with a butenyl halide or a butenylboronic acid with a halothiophene.[7] Suzuki couplings are known for their mild reaction conditions and the use of relatively non-toxic and stable organoboron reagents.[6]

  • Stille Coupling: The Stille reaction involves the coupling of an organotin reagent (organostannane) with an organohalide.[3][8] The synthesis of butenylthiophene can be achieved by reacting a thienylstannane with a butenyl halide or a butenylstannane with a halothiophene. While highly versatile, the toxicity of organotin compounds is a significant drawback.[3]

  • Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organohalide.[2][9] For butenylthiophene synthesis, a thienylzinc halide would be reacted with a butenyl halide, or a butenylzinc halide with a halothiophene. Negishi couplings are known for their high reactivity and functional group tolerance.[2]

Quantitative Data Summary

Cross-Coupling ReactionThiophene SubstrateAlkenyl/Aryl PartnerCatalyst System (Pd Source / Ligand)SolventBaseTemp (°C)Yield (%)Reference
Direct Arylation 3-(Methylsulfinyl)thiophene4-BromotoluenePd(dba)₂ / cataCXium ADioxaneCsOAc12095
Suzuki Coupling 2-BromothiopheneArylboronic acidPd(dppf)Cl₂DimethoxyethaneK₂CO₃Reflux70-87[7]
Heck Reaction IodobenzeneStyrenePdCl₂MethanolKOAc120High[1]
Negishi Coupling 2-BromopyridineOrganozinc reagentPd(PPh₃)₄THF-RefluxHigh[2]
Stille Coupling Aryl iodideOrganostannanePd₂(dba)₃ / AsPh₃DMF-6055[10]

Experimental Protocols

The following are generalized protocols for the synthesis of butenylthiophene via different palladium-catalyzed cross-coupling reactions. Note: These protocols are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Heck Reaction for the Synthesis of 2-Butenylthiophene

This protocol describes the reaction of 2-bromothiophene with but-1-ene.

Materials:

  • 2-Bromothiophene

  • But-1-ene (gas or condensed liquid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (1-5 mol%) and tri(o-tolyl)phosphine (2-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (DMF or MeCN).

  • Add 2-bromothiophene (1.0 equiv) and the base (e.g., triethylamine, 1.5 equiv).

  • Introduce but-1-ene (1.5-3.0 equiv) into the reaction mixture. If using gaseous but-1-ene, it can be bubbled through the solution. For larger scales, a pressure vessel may be required.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling for the Synthesis of 3-Butenylthiophene

This protocol outlines the reaction of 3-thienylboronic acid with a butenyl bromide.

Materials:

  • 3-Thienylboronic acid

  • 1-Bromo-2-butene (or other butenyl bromide isomer)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) if using Pd(OAc)₂

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene/Water or Dioxane/Water solvent mixture

Procedure:

  • In a Schlenk flask, combine 3-thienylboronic acid (1.2 equiv), the butenyl bromide (1.0 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (1-5 mol%) and ligand (if required).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent mixture (e.g., toluene/water 4:1).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagent Preparation (Halothiophene, Butenyl Source, Catalyst, Ligand, Base, Solvent) reaction Reaction Setup (Inert Atmosphere, Heating & Stirring) reagents->reaction Combine monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring Sample monitoring->reaction Continue workup Aqueous Workup (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification Crude Product analysis Product Analysis (NMR, MS, etc.) purification->analysis Purified Product product Final Product (Butenylthiophene) analysis->product Characterize

Caption: General experimental workflow for butenylthiophene synthesis.

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Heck, Suzuki, and Stille reactions.

Heck Reaction Catalytic Cycle

heck_cycle pd0 Pd(0)L₂ pd_halide R-Pd(II)L₂X pd0->pd_halide Oxidative Addition (R-X) pd_alkene [R-Pd(II)L₂(alkene)]⁺X⁻ pd_halide->pd_alkene Alkene Coordination pd_alkyl R'-Pd(II)L₂X pd_alkene->pd_alkyl Migratory Insertion pd_alkyl->pd0 β-Hydride Elimination & Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck reaction.

Suzuki Coupling Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ pd_halide R¹-Pd(II)L₂X pd0->pd_halide Oxidative Addition (R¹-X) pd_organometal R¹-Pd(II)L₂R² pd_halide->pd_organometal Transmetalation (R²-B(OR)₂ + Base) pd_organometal->pd0 Reductive Elimination (R¹-R²)

Caption: Catalytic cycle of the Suzuki coupling.

Stille Coupling Catalytic Cycle

stille_cycle pd0 Pd(0)L₂ pd_halide R¹-Pd(II)L₂X pd0->pd_halide Oxidative Addition (R¹-X) pd_organometal R¹-Pd(II)L₂R² pd_halide->pd_organometal Transmetalation (R²-SnR₃) pd_organometal->pd0 Reductive Elimination (R¹-R²)

Caption: Catalytic cycle of the Stille coupling.

References

Application Notes and Protocols for the Purification of 3-[(E)-2-Butenyl]thiophene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3-[(E)-2-Butenyl]thiophene using silica gel column chromatography. The methodologies outlined below are based on established principles for the separation of thiophene derivatives and are intended to serve as a comprehensive guide.

Introduction

This compound is a substituted thiophene derivative with potential applications in organic synthesis and materials science. As with many synthetic organic compounds, purification is a critical step to remove byproducts, unreacted starting materials, and potential isomers, such as the (Z)-isomer. Column chromatography is a widely used and effective technique for the purification of such compounds on a laboratory scale. This protocol details the use of silica gel as the stationary phase and a non-polar/polar solvent system as the mobile phase to achieve high purity of the target compound.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For the purification of this compound, a relatively non-polar compound, normal-phase chromatography is employed. In this mode, a polar stationary phase (silica gel) is used with a largely non-polar mobile phase. Compounds with higher polarity will have a stronger affinity for the silica gel and will elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase. The separation of the desired (E)-isomer from potential impurities is achieved by carefully selecting the mobile phase composition to exploit subtle differences in polarity.

Experimental Protocol

This protocol is designed for the purification of a crude sample of this compound. It is essential to first perform Thin Layer Chromatography (TLC) to determine the optimal mobile phase composition.

Materials and Equipment

Table 1: Materials and Reagents

Material/ReagentGradeSupplier (Example)
Silica Gel60 Å, 230-400 meshStandard laboratory suppliers
HexaneACS Grade or higherStandard laboratory suppliers
Ethyl AcetateACS Grade or higherStandard laboratory suppliers
Crude this compound-Synthesized in-house
TLC PlatesSilica gel coatedStandard laboratory suppliers
Anhydrous Sodium SulfateACS GradeStandard laboratory suppliers

Table 2: Equipment

EquipmentDescription
Glass Chromatography ColumnAppropriate size for the scale of purification
Separatory FunnelFor solvent addition
Round Bottom FlasksFor sample preparation and fraction collection
Rotary EvaporatorFor solvent removal
TLC Developing ChamberFor TLC analysis
UV Lamp (254 nm)For visualization of TLC plates
Glass Wool/CottonTo plug the column
SandTo create a level surface on the stationary phase
Beakers and Graduated CylindersFor solvent preparation
Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35.

  • Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).

  • Dissolve a small amount of the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the crude mixture onto separate TLC plates.

  • Develop each TLC plate in a chamber containing one of the prepared eluent mixtures.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for the spot corresponding to the target compound in each solvent system.

    • Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Select the solvent system that provides the best separation between the desired product and impurities, with the Rf of the product in the target range.

Column Preparation (Slurry Method)
  • Select a glass column of appropriate diameter and length based on the amount of crude material to be purified. A general guideline is a 20:1 to 50:1 ratio of silica gel to crude product by weight.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of glass wool or cotton at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

  • Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached. Never let the top of the silica gel run dry.

  • Add a layer of sand (approximately 1-2 cm) on top of the packed silica gel to prevent disturbance during solvent addition.

  • Equilibrate the column by passing 2-3 column volumes of the mobile phase through the packed silica gel.

Sample Loading
  • Wet Loading (Recommended): Dissolve the crude this compound in a minimal amount of the mobile phase or a solvent in which it is readily soluble and which is a weak eluent (e.g., hexane). Carefully apply the solution to the top of the silica gel using a pipette.

  • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock and begin collecting the eluent in fractions (e.g., test tubes or small flasks).

  • Maintain a constant flow rate. For flash chromatography, a flow rate of approximately 2 inches/minute can be achieved with gentle air pressure.

  • Continuously monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure this compound.

Product Isolation
  • Combine the pure fractions in a round bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Further dry the purified product under high vacuum to remove any residual solvent.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, GC-MS).

Quantitative Data Summary

The following table provides typical parameters for the purification of this compound. These values should be optimized based on the specific crude mixture and scale of the reaction.

Table 3: Typical Chromatographic Parameters

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane:Ethyl Acetate (99:1 to 95:5 v/v)The exact ratio should be determined by TLC.
Target Rf Value 0.25 - 0.35Provides good separation and reasonable elution time.
Column Dimensions 2-5 cm diameter, 20-40 cm lengthDependent on the amount of crude product.
Silica Gel Amount 20-50 g per 1 g of crude productHigher ratios for more difficult separations.
Flow Rate 1-2 inches/minuteCan be increased with gentle pressure (flash chromatography).
Fraction Size 10-25 mLAdjust based on column size and separation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Optimization (Determine Mobile Phase) Slurry Prepare Silica Gel Slurry Pack Pack Chromatography Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for the purification of this compound.

Troubleshooting

Table 4: Common Problems and Solutions in Column Chromatography

ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Column channeling.- Re-optimize the mobile phase using TLC.- Use a larger column or less sample.- Ensure proper column packing.
Compound Elutes Too Quickly - Mobile phase is too polar.- Decrease the polarity of the mobile phase (increase the proportion of hexane).
Compound Does Not Elute - Mobile phase is not polar enough.- Increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
Cracked or Channeled Column - Improper packing.- Column ran dry.- Repack the column.- Always keep the silica gel covered with solvent.
Broad Elution Bands - Diffusion on the column.- Sample applied in too large a volume.- Increase the flow rate.- Dissolve the sample in a minimal amount of solvent for loading.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hexane and ethyl acetate are flammable organic solvents. Avoid open flames and sources of ignition.

  • Handle silica gel with care as fine particles can be a respiratory irritant.

Application Note and Protocol: Quantification of 3-[(E)-2-Butenyl]thiophene in a Mixture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(E)-2-Butenyl]thiophene is a substituted thiophene that may be present as an intermediate, impurity, or the active component in various chemical mixtures relevant to the pharmaceutical and chemical industries. Accurate and precise quantification of this compound is crucial for process control, quality assurance, and regulatory compliance. This document provides detailed analytical methods for the quantification of this compound in a mixture, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methods

Two primary analytical techniques are presented for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method ideal for the analysis of volatile and semi-volatile compounds. GC provides excellent separation of components in a mixture, while MS offers definitive identification and quantification.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile and robust technique suitable for a wide range of compounds. This method is particularly useful for less volatile or thermally labile compounds and offers reliable quantification based on UV absorbance.

The choice of method will depend on the specific characteristics of the sample matrix, the required sensitivity, and the available instrumentation.

Data Presentation

The following tables summarize typical quantitative data for the proposed analytical methods. These values should be considered as starting points, and method validation should be performed in the user's laboratory to establish specific performance characteristics.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterExpected Value
Limit of Detection (LOD)0.05 µg/mL[1]
Limit of Quantification (LOQ)0.15 µg/mL[1]
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Method Performance

ParameterExpected Value
Limit of Detection (LOD)0.1 ng/µL
Limit of Quantification (LOQ)0.5 ng/µL[2]
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the steps for the quantification of this compound using GC-MS.

4.1.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Sample Dilution: Accurately weigh a portion of the mixture and dissolve it in a suitable volatile solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a known volume. The final concentration should fall within the linear range of the instrument.

  • Internal Standard Addition: Add a known concentration of an internal standard to all samples, calibration standards, and quality control samples. A suitable internal standard would be a structurally similar compound with a different retention time, such as 2-propylthiophene or another alkylated thiophene.

  • Filtration: If the sample solution contains particulate matter, filter it through a 0.45 µm syringe filter to prevent clogging of the GC inlet and column.[3]

4.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • GC Column: A non-polar or mid-polar capillary column is recommended. A suitable choice would be a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless for trace analysis or split (e.g., 50:1) for higher concentrations.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

4.1.3. Data Analysis

  • Calibration Curve: Prepare a series of calibration standards of this compound with the internal standard at a constant concentration. Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of this compound in the samples by calculating the peak area ratio and interpolating from the calibration curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol provides a detailed methodology for the quantification of this compound using HPLC-UV.

4.2.1. Sample Preparation

  • Sample Dilution: Accurately weigh the sample mixture and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a known volume. The target concentration should be within the established linear range.

  • Internal Standard Addition: If necessary for improved precision, add a suitable internal standard.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection.

4.2.2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV detector.

  • HPLC Column: A C18 reversed-phase column is recommended (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be 70:30 (v/v) acetonitrile:water. The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of this compound. A starting point could be in the range of 230-260 nm, which is typical for thiophene derivatives.[2]

4.2.3. Data Analysis

  • Calibration Curve: Prepare a series of calibration standards of this compound. Generate a calibration curve by plotting the peak area of the analyte against its concentration.

  • Quantification: Determine the concentration of this compound in the samples by measuring the peak area and calculating the concentration from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample Mixture Sample Dilution Dilution in Volatile Solvent Sample->Dilution IS_Addition_GC Internal Standard Addition Dilution->IS_Addition_GC Filtration_GC Filtration (0.45 µm) IS_Addition_GC->Filtration_GC Injection_GC GC Injection Filtration_GC->Injection_GC Separation_GC Chromatographic Separation Injection_GC->Separation_GC Ionization Electron Ionization (EI) Separation_GC->Ionization Detection_GC Mass Detection (SIM) Ionization->Detection_GC Peak_Integration_GC Peak Integration Detection_GC->Peak_Integration_GC Calibration_GC Calibration Curve Generation Peak_Integration_GC->Calibration_GC Quantification_GC Quantification of Analyte Calibration_GC->Quantification_GC

Caption: GC-MS Experimental Workflow.

HPLCUV_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing Sample_HPLC Mixture Sample Dilution_HPLC Dilution in Mobile Phase Sample_HPLC->Dilution_HPLC Filtration_HPLC Filtration (0.45 µm) Dilution_HPLC->Filtration_HPLC Injection_HPLC HPLC Injection Filtration_HPLC->Injection_HPLC Separation_HPLC Reversed-Phase Separation Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC Peak_Integration_HPLC Peak Integration Detection_HPLC->Peak_Integration_HPLC Calibration_HPLC Calibration Curve Generation Peak_Integration_HPLC->Calibration_HPLC Quantification_HPLC Quantification of Analyte Calibration_HPLC->Quantification_HPLC

References

Application Notes and Protocols for the GC-MS Analysis of 3-[(E)-2-Butenyl]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of the volatile organosulfur compound 3-[(E)-2-Butenyl]thiophene using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this protocol is based on established methods for the analysis of similar volatile thiophene derivatives and other sulfur compounds in complex matrices. The methodologies outlined here serve as a robust starting point for developing and validating a specific analytical method for this compound.

Introduction

Thiophene and its derivatives are heterocyclic aromatic compounds containing a five-membered ring with one sulfur atom. These compounds are of interest in various fields, including flavor and fragrance chemistry, environmental analysis, and pharmaceutical sciences. This compound is a substituted thiophene whose analysis is crucial for understanding its role in different chemical systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like thiophenes, offering high resolution and sensitivity.[1][2] This application note details the sample preparation, GC-MS parameters, and data analysis for this compound.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds in solid or liquid matrices.[1][3]

Materials:

  • 20 mL headspace vials with screw caps and septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[3][4]

  • Thermostatic autosampler tray or heating block

  • Internal Standard (IS) solution (e.g., ethyl methyl sulfide, 4-5 µg/mL in methanol)

  • Distilled water

  • Sodium chloride (NaCl)

Protocol:

  • Accurately weigh or pipette a known amount of the sample (e.g., 2-3 g of a solid sample or 3-4 mL of a liquid sample) into a 20 mL headspace vial.

  • Add a precise volume of the internal standard solution to the vial.

  • For aqueous samples, add distilled water to a final volume of 5 mL. The addition of salt (e.g., 20% w/v NaCl) can enhance the release of volatile compounds from the matrix.[4]

  • Immediately seal the vial with the screw cap and septum.

  • Place the vial in a thermostatic autosampler tray or heating block and incubate at a controlled temperature (e.g., 45°C) for a set period (e.g., 10 minutes) to allow for equilibration of the volatiles in the headspace.[1]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 40 minutes) at the same temperature.[1]

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point and may require optimization for specific applications.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness, or similar polar column)[1]

GC Conditions:

  • Injector Temperature: 250°C[1]

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 10:1) for higher concentrations[1]

  • Desorption Time: 10 minutes[1]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[1]

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 2 minutes

    • Ramp 1: 2°C/min to 45°C

    • Ramp 2: 5°C/min to 130°C

    • Ramp 3: 10°C/min to 225°C, hold for 5 minutes[1]

MS Conditions:

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 250°C[1]

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-300

  • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis of this compound can be performed using an internal standard method. The following table presents a representative set of calibration data.

Table 1: Representative Calibration Data for the Quantification of this compound

Concentration (ng/mL)Peak Area of AnalytePeak Area of Internal StandardResponse Ratio (Analyte Area / IS Area)
115,234150,1120.101
576,890151,5000.508
10155,432152,3451.020
25380,112149,8762.536
50765,432151,2215.062
1001,520,876150,55510.102

Note: This data is hypothetical and serves as an example. Actual data will vary depending on the instrument and experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Vial Add to Headspace Vial Sample->Vial IS Spike with Internal Standard Vial->IS Equilibrate Equilibrate at 45°C IS->Equilibrate Extract Extract with SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate Chromatographic Separation Desorb->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Qualitative Qualitative Analysis (Mass Spectrum Library Search) Detect->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detect->Quantitative Report Generate Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Expected Mass Spectrum and Fragmentation

Conclusion

The protocol described in this application note provides a comprehensive framework for the GC-MS analysis of this compound. The use of HS-SPME for sample preparation offers a sensitive and efficient method for extracting this volatile compound. The provided GC-MS parameters serve as a solid foundation for method development, which should be followed by rigorous validation to ensure accuracy, precision, and reliability for specific research or quality control applications.

References

Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of thiophene derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are designed to offer robust and reliable quantitative analysis for a range of thiophene compounds, which are significant in pharmaceuticals and environmental science.

Introduction

Thiophene derivatives are a class of heterocyclic compounds that are integral to many pharmaceutical agents and are also found as organosulfur contaminants in fossil fuels.[1] Their accurate quantification is crucial for drug development, quality control, and environmental monitoring. HPLC is a powerful and widely used technique for the separation and quantification of these compounds. This application note details a validated reverse-phase HPLC (RP-HPLC) method for the simultaneous determination of several common thiophene derivatives.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV-Vis detector is suitable.

  • Column: A PerfectSil Target ODS-3 (250 mm × 4.6 mm, 5 µm) column is recommended for the separation.[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)[1][2]

    • Methanol (HPLC grade)[1]

    • High-purity water (Milli-Q or equivalent)[1][2]

    • Thiophene derivative standards (e.g., Dibenzothiophene (DBT), Dibenzothiophene sulfone, 4,6-dimethyldibenzothiophene (4,6-DMDBT))[1]

    • Phosphoric acid or formic acid (for mobile phase modification, if necessary for Mass Spectrometry compatibility)[2][3]

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results, minimize matrix effects, and protect the HPLC column.[4][5]

  • Standard Solutions: Prepare individual stock solutions of the thiophene derivative standards in a suitable solvent such as acetonitrile or methanol. From these, create working standard solutions of varying concentrations to construct a calibration curve.[1]

  • Sample Extraction (for solid or complex matrices):

    • Solid-Phase Extraction (SPE): SPE is a common and effective technique for cleaning up complex samples and concentrating analytes.[6] It offers advantages over liquid-liquid extraction (LLE) such as higher recoveries, improved selectivity, and reduced solvent consumption.[6]

    • Liquid-Liquid Extraction (LLE): This method involves partitioning the analytes between two immiscible liquid phases to separate them from interfering matrix components.[4]

  • Filtration: Prior to injection, all samples and standard solutions must be filtered through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.[1]

Chromatographic Conditions

A validated isocratic HPLC method for the simultaneous determination of Dibenzothiophene (DBT), Dibenzothiophene sulfone, and 4,6-dimethyldibenzothiophene (4,6-DMDBT) is detailed below.[1]

ParameterCondition
Mobile Phase Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 20 µL
Detection Wavelength 313 nm

Data Presentation

The following table summarizes the retention times for key thiophene derivatives obtained using the protocol described above.

CompoundRetention Time (minutes)
Dibenzothiophene sulfone3.89
Dibenzothiophene (DBT)9.59
4,6-dimethyldibenzothiophene (4,6-DMDBT)18.26

Data obtained with a mobile phase of 90% Acetonitrile: 10% Water (v/v).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of thiophene derivatives, from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (SPE or LLE) Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: General workflow for HPLC analysis of thiophene derivatives.

Logical Relationship of HPLC Method Parameters

The following diagram illustrates the key parameters and their relationships in developing an HPLC method for thiophene derivatives.

G cluster_instrument Instrumentation cluster_method Method Parameters cluster_output Output HPLC HPLC System Column Stationary Phase (e.g., ODS-3) HPLC->Column InjectionVolume Injection Volume (e.g., 20 µL) HPLC->InjectionVolume MobilePhase Mobile Phase (e.g., ACN:H2O) Column->MobilePhase Detector Detector (e.g., UV-Vis) Wavelength Detection Wavelength (e.g., 313 nm) Detector->Wavelength FlowRate Flow Rate (e.g., 1.0 mL/min) MobilePhase->FlowRate RetentionTime Retention Time FlowRate->RetentionTime PeakArea Peak Area Wavelength->PeakArea InjectionVolume->PeakArea Concentration Concentration RetentionTime->Concentration Qualitative PeakArea->Concentration

Caption: Key parameters in an HPLC method for thiophene analysis.

References

Application Notes and Protocols: 3-[(E)-2-Butenyl]thiophene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 3-[(E)-2-Butenyl]thiophene, a valuable heterocyclic building block in organic synthesis. The presence of both an aromatic thiophene ring and a reactive butenyl side chain makes this compound a versatile precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Synthetic Protocol: Kumada Cross-Coupling

A reliable method for the synthesis of this compound is the Kumada cross-coupling reaction. This palladium- or nickel-catalyzed reaction involves the coupling of a Grignard reagent with an organic halide. In this case, 3-bromothiophene is coupled with (E)-2-butenylmagnesium bromide.

Reaction Scheme:

G ThiopheneBr 3-Bromothiophene Product This compound ThiopheneBr->Product + ButenylMgBr (E)-2-Butenylmagnesium bromide ButenylMgBr->Product Catalyst Ni(dppp)Cl2 or Pd(PPh3)4 Catalyst->Product Solvent THF, rt Solvent->Product

Caption: Kumada cross-coupling for the synthesis of this compound.

Experimental Protocol

Materials:

  • 3-Bromothiophene

  • Magnesium turnings

  • (E)-1-Bromo-2-butene (Crotyl bromide)

  • [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

Part A: Preparation of (E)-2-Butenylmagnesium bromide (Grignard Reagent)

  • Under an inert atmosphere, place magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve (E)-1-bromo-2-butene (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Kumada Cross-Coupling Reaction

  • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 eq.) in anhydrous THF.

  • Add the nickel catalyst, Ni(dppp)Cl₂ (0.01-0.05 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the freshly prepared (E)-2-butenylmagnesium bromide solution (1.1 eq.) from Part A to the thiophene solution via a cannula or dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical and spectroscopic data for this compound. Actual values should be confirmed by experimental analysis.

PropertyExpected Value
Molecular Formula C₈H₁₀S
Molecular Weight 138.23 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not readily available; expected to be in the range of 180-200 °C at atmospheric pressure.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.9-7.2 (m, 3H, thiophene protons), ~5.5-5.7 (m, 2H, vinyl protons), ~3.4 (d, 2H, allylic protons), ~1.7 (d, 3H, methyl protons). The coupling constants will be characteristic of the (E)-isomer.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): Thiophene carbons (~120-140), vinyl carbons (~125-135), allylic carbon (~35), methyl carbon (~18).
IR (neat, cm⁻¹) ~3100-3000 (C-H, aromatic), ~2950-2850 (C-H, aliphatic), ~1670 (C=C, alkene), ~1450, 1380 (C-H bend), ~965 (trans-alkene C-H bend), ~800-700 (C-S).
Mass Spec. (EI) m/z (%): 138 (M⁺), fragments corresponding to the loss of methyl and butenyl groups.

Applications in Organic Synthesis

This compound is a versatile building block due to the distinct reactivity of its thiophene ring and the butenyl side chain. This allows for a variety of subsequent transformations, making it a valuable intermediate in the synthesis of more complex molecules for drug discovery and materials science.

Functionalization of the Thiophene Ring

The thiophene ring is susceptible to electrophilic substitution, primarily at the 2- and 5-positions. This allows for the introduction of a wide range of functional groups.

G cluster_0 Electrophilic Aromatic Substitution Start This compound Halogenation Halogenation (NBS, NCS) Start->Halogenation Nitration Nitration (HNO3/H2SO4) Start->Nitration Sulfonation Sulfonation (SO3/H2SO4) Start->Sulfonation Acylation Friedel-Crafts Acylation (RCOCl/AlCl3) Start->Acylation Product1 2-Halo-3-butenylthiophene Halogenation->Product1 Product2 2-Nitro-3-butenylthiophene Nitration->Product2 Product3 3-Butenylthiophene-2-sulfonic acid Sulfonation->Product3 Product4 2-Acyl-3-butenylthiophene Acylation->Product4

Caption: Electrophilic substitution reactions of this compound.

Reactions of the Butenyl Side Chain

The double bond in the butenyl side chain is a key functional handle for a variety of addition and oxidation reactions.

G cluster_1 Butenyl Side Chain Reactions Start This compound Epoxidation Epoxidation (m-CPBA) Start->Epoxidation Dihydroxylation Dihydroxylation (OsO4/NMO) Start->Dihydroxylation Ozonolysis Ozonolysis (O3; DMS) Start->Ozonolysis Hydrogenation Hydrogenation (H2/Pd-C) Start->Hydrogenation Product1 3-(Epoxybutyl)thiophene Epoxidation->Product1 Product2 3-(Dihydroxybutyl)thiophene Dihydroxylation->Product2 Product3 Thiophene-3-acetaldehyde Ozonolysis->Product3 Product4 3-Butylthiophene Hydrogenation->Product4

Caption: Common transformations of the butenyl side chain.

Application in Drug Development and Materials Science

Thiophene-containing molecules are prevalent in a wide array of pharmaceuticals and organic electronic materials. The ability to functionalize both the thiophene ring and the butenyl side chain of this compound allows for the systematic modification of molecular properties. This makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery or for tuning the electronic properties of organic semiconductors. For instance, the butenyl group can be used as a linker to attach the thiophene moiety to other pharmacophores or to polymerize into novel conductive materials.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Grignard reagents are highly reactive and moisture-sensitive. All reactions involving Grignard reagents must be carried out under strictly anhydrous and inert conditions.

  • Nickel catalysts are potential carcinogens and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

By providing a reliable synthetic route and highlighting its potential for further derivatization, these notes aim to facilitate the use of this compound as a key building block for innovation in chemical research and development.

Application Notes and Protocols: Polymerization of 3-[(E)-2-Butenyl]thiophene for Conductive Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(3-[(E)-2-Butenyl]thiophene), a novel conductive polymer. The protocols are based on established methods for the polymerization of 3-substituted thiophenes, adapted for the specific monomer this compound. The unique butenyl substituent introduces a reactive double bond, which may offer opportunities for post-polymerization modification and potentially influence the polymer's electronic and physical properties.

The information presented herein is intended to serve as a comprehensive guide for the synthesis and characterization of this promising material for applications in organic electronics, sensors, and drug delivery systems.

I. Introduction to Poly(this compound)

Polythiophenes are a well-studied class of conductive polymers with a wide range of applications.[1] The properties of polythiophenes can be tuned by modifying the substituent at the 3-position of the thiophene ring.[1] While poly(3-alkylthiophene)s are the most common, the introduction of a butenyl group with a double bond offers a unique functionality. This unsaturation can be used for subsequent chemical modifications, such as cross-linking to improve film stability or for the attachment of bioactive molecules. The presence of the butenyl group is also expected to influence the polymer's solubility, morphology, and optoelectronic properties.

Two primary methods for the polymerization of 3-substituted thiophenes are chemical oxidative polymerization and electrochemical polymerization.[2][3] Ferric chloride (FeCl₃) is a common and effective oxidant for the chemical synthesis of polythiophenes.[2] Electrochemical polymerization offers the advantage of depositing the polymer film directly onto an electrode surface, providing control over film thickness and morphology.[4]

II. Experimental Protocols

A. Chemical Oxidative Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using ferric chloride as the oxidizing agent.

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃) or acetonitrile (CH₃CN)[2][5]

  • Methanol (CH₃OH)

  • Ammonia solution (28-30%)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)

  • Magnetic stirrer and hotplate

Protocol:

  • Monomer Preparation: Ensure the this compound monomer is pure and dry. If necessary, purify by distillation or column chromatography.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a dropping funnel, dissolve the this compound monomer in anhydrous chloroform to a concentration of 0.1 M. Purge the flask with argon or nitrogen for at least 15-20 minutes to create an inert atmosphere.

  • Oxidant Solution: In a separate flask, prepare a solution of anhydrous FeCl₃ in anhydrous chloroform (or a solvent in which it is soluble, like acetonitrile) to a concentration of 0.4 M (maintaining a 4:1 molar ratio of oxidant to monomer).[2]

  • Polymerization: Slowly add the FeCl₃ solution to the stirring monomer solution at room temperature over a period of 30 minutes. The reaction mixture should turn dark, indicating the onset of polymerization.[2]

  • Reaction Time: Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere.

  • Precipitation and Washing: After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol. A dark solid should form.

  • Purification:

    • Filter the crude polymer and wash it extensively with methanol to remove any remaining FeCl₃ and unreacted monomer.

    • To de-dope the polymer (return it to its neutral, less conductive state), stir the polymer in a methanol/ammonia solution (e.g., 10:1 v/v) for 2 hours.

    • Filter the polymer again and wash with methanol until the filtrate is colorless.

  • Drying: Dry the purified poly(this compound) under vacuum at 40-50 °C for 24 hours. The final product should be a dark powder.

Workflow for Chemical Oxidative Polymerization:

Monomer Dissolve this compound in anhydrous chloroform Inert Purge with Ar/N2 Monomer->Inert Polymerization Slowly add FeCl3 solution to monomer solution Inert->Polymerization Oxidant Prepare FeCl3 solution Oxidant->Polymerization Reaction Stir for 24h at RT Polymerization->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Filtration1 Filter and wash with Methanol Precipitation->Filtration1 Dedoping Stir in Methanol/Ammonia Filtration1->Dedoping Filtration2 Filter and wash with Methanol Dedoping->Filtration2 Drying Dry under vacuum Filtration2->Drying Final_Product Poly(this compound) Powder Drying->Final_Product

Chemical Polymerization Workflow
B. Electrochemical Polymerization of this compound

This protocol outlines the electrochemical synthesis and deposition of a poly(this compound) film on a working electrode.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., platinum, glassy carbon, or indium tin oxide (ITO) coated glass)[6]

  • Counter electrode (e.g., platinum wire or mesh)[4]

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))[4]

  • This compound (monomer)

  • Acetonitrile (CH₃CN) (electrochemical grade)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or lithium perchlorate (LiClO₄))[6]

  • Argon or Nitrogen gas

Protocol:

  • Electrode Preparation: Thoroughly clean the working, counter, and reference electrodes according to standard laboratory procedures.

  • Electrolyte Solution: In the electrochemical cell, prepare a solution of 0.1 M supporting electrolyte in acetonitrile. Add the this compound monomer to a concentration of 0.1 M.

  • Cell Assembly: Assemble the three-electrode cell with the prepared electrodes immersed in the electrolyte solution.

  • Deoxygenation: Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Polymerization:

    • Potentiostatic Method: Apply a constant potential at which the monomer oxidizes. This potential can be determined by running a cyclic voltammogram (CV) first to identify the oxidation potential of the monomer. The polymerization potential will typically be slightly higher than the onset of the oxidation peak.[6] Polymerization occurs as a film grows on the working electrode. The thickness can be controlled by the duration of the applied potential and the charge passed.

    • Galvanostatic Method: Apply a constant current density (e.g., 0.1-1.0 mA/cm²) to the working electrode. The potential will adjust to maintain this current, leading to polymer film growth.

    • Potentiodynamic Method (Cyclic Voltammetry): Repeatedly scan the potential between a lower limit (e.g., 0 V) and an upper limit just beyond the monomer's oxidation potential. With each successive scan, an increase in the current indicates the deposition of a conductive polymer film.[7]

  • Film Washing and Drying:

    • After polymerization, carefully remove the working electrode from the cell.

    • Rinse the polymer-coated electrode with fresh acetonitrile to remove any residual monomer and electrolyte.

    • Dry the film under a gentle stream of inert gas or in a vacuum oven at a low temperature.

Electrochemical Polymerization Setup:

cluster_cell Potentiostat Potentiostat/ Galvanostat WE Working Electrode (e.g., Pt, GC, ITO) Potentiostat->WE Working CE Counter Electrode (e.g., Pt wire) Potentiostat->CE Counter RE Reference Electrode (e.g., Ag/AgCl) Potentiostat->RE Reference Electrolyte Electrolyte Solution: 0.1 M this compound 0.1 M Supporting Electrolyte in Acetonitrile Cell Electrochemical Cell

Electrochemical Polymerization Setup

III. Characterization Data of Analogous Poly(3-alkylthiophene)s

While specific data for poly(this compound) is not yet available, the following tables summarize typical characterization data for well-studied poly(3-alkylthiophene)s. These values provide a benchmark for what can be expected for the title polymer.

Table 1: Electrochemical and Optical Properties of Selected Poly(3-alkylthiophene)s

PolymerOxidation Potential (V vs. Ag/AgCl)UV-Vis Absorption (λ_max, nm) in SolutionUV-Vis Absorption (λ_max, nm) in Film
Poly(3-methylthiophene)~1.0 - 1.2[1][6]~430-450~480-510
Poly(3-hexylthiophene) (P3HT)~0.8 - 1.0~450[8]~520, 550, 600 (vibronic shoulders)[9][10]
Poly(3-octylthiophene)~0.8 - 1.0~450~525

Table 2: Molecular Weight and Conductivity Data for Poly(3-hexylthiophene) (P3HT)

Synthesis MethodMolecular Weight (Mw, kDa)Polydispersity Index (PDI)Electrical Conductivity (S/cm)
Chemical (FeCl₃)10 - 100+[2][11]1.5 - 3.010⁻⁵ to 10³ (dopant dependent)[12][13]
Electrochemical5 - 501.5 - 2.510⁻³ to 10²

IV. Expected Properties and Potential Applications

  • Conductivity: The electrical conductivity of poly(this compound) is expected to be in the semiconductor range and can be significantly increased through doping with oxidizing agents. The conductivity will be influenced by the regioregularity of the polymer chain, which is a common feature in 3-substituted polythiophenes.[1]

  • Solubility: The butenyl side chain should impart good solubility in common organic solvents, facilitating processing and film formation.[1]

  • Optical Properties: The polymer is expected to be colored and exhibit solvatochromism and thermochromism, similar to other poly(3-alkylthiophene)s.[14] The absorption and emission properties will be in the visible range, making it suitable for optoelectronic applications.

  • Post-Polymerization Modification: The double bond in the butenyl side chain is a key feature that allows for further chemical reactions. This could be exploited for:

    • Cross-linking: To create more robust and solvent-resistant films.

    • Functionalization: For the attachment of fluorescent dyes, targeting ligands for biological applications, or other functional groups to create novel materials.

  • Potential Applications:

    • Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

    • Organic Photovoltaics (OPVs): As an electron-donating material in bulk heterojunction solar cells.

    • Sensors: The conductivity and optical properties of the polymer can change in response to chemical or biological analytes.

    • Drug Delivery: The polymer backbone could be functionalized with drugs, and their release could potentially be triggered by an electrical stimulus.

V. Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents and corrosive reagents like FeCl₃.

  • Anhydrous reagents are moisture-sensitive; handle them under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered, sulfur-containing heterocyclic scaffold, is a cornerstone in medicinal chemistry. Its derivatives exhibit a broad spectrum of pharmacological activities, leading to their development as potent therapeutic agents against a range of diseases. The structural versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance efficacy and selectivity for various biological targets. This document provides detailed application notes on the use of thiophene derivatives in key therapeutic areas and protocols for their synthesis and biological evaluation.

Anticancer Applications

Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines through multiple mechanisms of action.[1][2][3] These mechanisms include the inhibition of crucial enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][3]

Quantitative Data: Cytotoxicity of Thiophene Derivatives

The following table summarizes the cytotoxic activity of selected thiophene derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound 480HeLa12.61[4]
Hep G233.42[4]
Compound 471HeLa23.79[4]
Hep G213.34[4]
TP 5HepG2<30.0[5]
SMMC-7721<30.0[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of thiophene derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Thiophene derivative stock solution (in DMSO)

  • Cancer cell line of interest (e.g., HeLa, Hep G2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Signaling Pathway: Anticancer Mechanism of Thiophene Derivatives

Thiophene derivatives can interfere with multiple signaling pathways crucial for cancer cell proliferation and survival. A common mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

anticancer_pathway Thiophene Thiophene Derivative Tubulin β-Tubulin Thiophene->Tubulin Inhibition Kinase Tyrosine Kinase (e.g., VEGFR-2) Thiophene->Kinase Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Mitosis Mitotic Arrest (G2/M Phase) Microtubules->Mitosis Disruption leads to Apoptosis Apoptosis Mitosis->Apoptosis Induces Proliferation Cell Proliferation & Angiogenesis Kinase->Proliferation Proliferation->Apoptosis Inhibition leads to antimicrobial_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Thiophene Derivatives Purification Purification & Characterization Synthesis->Purification MIC MIC Determination (Broth Microdilution) Purification->MIC MBC MBC Determination MIC->MBC TimeKill Time-Kill Assay MIC->TimeKill Membrane Membrane Permeability Assay MBC->Membrane Adherence Adherence to Host Cells Assay TimeKill->Adherence Docking Molecular Docking Adherence->Docking anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_pathways Enzymatic Pathways Membrane Membrane Phospholipids Arachidonic Arachidonic Acid Membrane->Arachidonic Phospholipase A2 COX COX-1 / COX-2 Arachidonic->COX LOX 5-LOX Arachidonic->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene Thiophene Derivative Thiophene->COX Inhibition Thiophene->LOX Inhibition alzheimers_therapy cluster_targets Therapeutic Targets cluster_outcomes Therapeutic Outcomes Thiophene Thiophene Derivative AChE Acetylcholinesterase (AChE) Thiophene->AChE Inhibition Abeta Amyloid-β Aggregation Thiophene->Abeta Modulation OxidativeStress Oxidative Stress Thiophene->OxidativeStress Reduction Neurotransmission Improved Neurotransmission AChE->Neurotransmission Plaque Reduced Plaque Formation Abeta->Plaque Neuronal Neuronal Protection OxidativeStress->Neuronal gewald_synthesis Reactants Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur Reaction Reaction Mixture (Reflux) Reactants->Reaction Solvent Ethanol + Basic Catalyst Solvent->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Purification Recrystallization Filtration->Purification Product Pure 2-Aminothiophene Derivative Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(E)-2-Butenyl]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-[(E)-2-Butenyl]thiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. The two primary routes are the Heck reaction and the Suzuki coupling reaction. Both methods offer good control over the stereoselectivity to favor the desired (E)-isomer.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Catalyst activity: The palladium catalyst may be deactivated or of insufficient quality.

  • Reaction conditions: Temperature, reaction time, and solvent choice are critical and may not be optimal.

  • Purity of starting materials: Impurities in the 3-halothiophene or the butenyl partner can interfere with the reaction.

  • Base selection: The choice and amount of base are crucial for catalyst regeneration and can impact yield.

  • Atmosphere control: Inadequate inert atmosphere (e.g., presence of oxygen) can lead to catalyst degradation.

Q3: I am observing the formation of significant impurities. What are they and how can I minimize them?

A3: Common impurities include homocoupling products of the starting materials, isomers of the desired product (Z-isomer), and products from side reactions. To minimize these:

  • Optimize stoichiometry: Use a slight excess of the butenyl reagent.

  • Control temperature: Lowering the reaction temperature can sometimes reduce side reactions.

  • Ligand selection: For Suzuki coupling, the choice of phosphine ligand can significantly impact selectivity and reduce homocoupling.

  • Purification of starting materials: Ensure high purity of both the thiophene and butenyl precursors.

Q4: How can I ensure the selective formation of the (E)-isomer?

A4: The stereoselectivity of the reaction is a key challenge. To favor the (E)-isomer:

  • Heck Reaction: The mechanism of the Heck reaction inherently favors the formation of the trans-(E)-isomer.[1][2]

  • Starting material geometry: When using a butenyl partner that already has defined stereochemistry (e.g., (E)-crotylboronic acid for Suzuki coupling), this geometry is often retained in the product.

  • Reaction conditions: While generally favoring the E-isomer, extensive optimization of catalyst, solvent, and temperature may be required to maximize the E:Z ratio.

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Step Expected Outcome
Inactive Palladium CatalystUse a fresh batch of palladium catalyst or a different precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄). Perform a pre-activation step if necessary.Improved reaction conversion and yield.
Non-Optimal Reaction TemperaturePerform small-scale experiments at a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimum.Identification of the temperature that provides the best balance between reaction rate and side product formation.
Inappropriate SolventScreen different solvents (e.g., DMF, dioxane, toluene). The choice of solvent can influence catalyst solubility and reactivity.Enhanced reaction rate and yield.
Incorrect BaseTest a variety of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). The base's strength and solubility are critical.Improved catalytic cycle efficiency and higher yield.
Oxygen ContaminationEnsure all reagents and solvents are properly degassed. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.Prevention of catalyst oxidation and increased catalyst lifetime, leading to higher yield.
Poor (E)-Stereoselectivity
Potential Cause Troubleshooting Step Expected Outcome
Isomerization of Starting MaterialCheck the isomeric purity of the butenyl starting material before the reaction.Ensuring a high (E)-purity of the starting material will directly translate to a higher (E)-purity of the product.
Non-Optimized Ligand (Suzuki)Screen a variety of phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).The steric and electronic properties of the ligand can significantly influence the stereochemical outcome of the reaction.
High Reaction TemperatureLower the reaction temperature. Higher temperatures can sometimes lead to isomerization.Reduced formation of the undesired (Z)-isomer.

Experimental Protocols

Protocol 1: Heck Reaction

This protocol describes the synthesis of this compound via a Heck reaction between 3-bromothiophene and 1-butene.

Materials:

  • 3-bromothiophene

  • 1-butene (can be bubbled through the reaction mixture)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add palladium(II) acetate (1-2 mol%) and tri(o-tolyl)phosphine (2-4 mol%).

  • Add anhydrous, degassed DMF.

  • Add 3-bromothiophene (1 equivalent) and triethylamine (1.5 equivalents).

  • Bubble 1-butene gas through the stirred reaction mixture.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling

This protocol outlines the synthesis using 3-bromothiophene and (E)-2-butenylboronic acid pinacol ester.

Materials:

  • 3-bromothiophene

  • (E)-2-butenylboronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine 3-bromothiophene (1 equivalent), (E)-2-butenylboronic acid pinacol ester (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add Pd(dppf)Cl₂ (2-5 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the mixture to reflux (typically 80-100°C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

logical_workflow cluster_start Start cluster_analysis Problem Analysis cluster_optimization Optimization Strategy cluster_end Goal start Low Yield or Impure Product check_reagents Verify Purity of Starting Materials start->check_reagents check_catalyst Assess Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions optimize_catalyst Screen Catalysts & Ligands check_reagents->optimize_catalyst check_catalyst->optimize_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_base Screen Bases check_conditions->optimize_base end Improved Yield & Purity optimize_catalyst->end optimize_temp->end optimize_solvent->end optimize_base->end

Caption: Troubleshooting workflow for synthesis optimization.

heck_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex1 R-Pd(II)L₂-X pd0->pd_complex1 R-X alkene_coordination Alkene Coordination pd_complex2 R-Pd(II)L₂(Alkene)-X pd_complex1->pd_complex2 Alkene migratory_insertion Migratory Insertion pd_complex3 Product-Pd(II)L₂-H pd_complex2->pd_complex3 beta_hydride β-Hydride Elimination pd_complex4 Product + H-Pd(II)L₂-X pd_complex3->pd_complex4 pd_complex4->pd0 reductive_elimination Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

References

Technical Support Center: Synthesis of 3-Alkenylthiophenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 3-alkenylthiophenes. The information is tailored for researchers, scientists, and drug development professionals to help streamline their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Stille Coupling Reactions

Question: I am observing significant amounts of a homocoupled byproduct from my organostannane reagent during the Stille coupling to synthesize a 3-alkenylthiophene. How can I minimize this side reaction?

Answer:

Homocoupling of the organostannane reagent is a common side reaction in Stille coupling, leading to the formation of an R²-R² dimer.[1] This can occur through two primary mechanisms: the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1] Additionally, unprecedented side reactions such as direct C-H stannylation of the thiophene α-hydrogen and stannylation of aryl bromides with trialkylstannane bromide have been identified.[2]

Troubleshooting Strategies:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligands is crucial. Sterically hindered, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, minimizing the time for side reactions to occur.

  • Reaction Conditions:

    • Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of homocoupling.

    • Additives: The addition of copper(I) iodide (CuI) can significantly increase the reaction rate by scavenging free ligands that may inhibit the transmetalation step.[3]

  • Purification: If homocoupling cannot be completely suppressed, purification of the final product is necessary. It is important to note that removing tin byproducts can be challenging due to their low polarity.[4][5]

Experimental Protocol: General Procedure for Stille Coupling

To a dried Schlenk tube under an argon atmosphere, add the 3-halothiophene (1 equivalent), the alkenylstannane (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an appropriate solvent (e.g., toluene, DMF). The reaction mixture is then heated (typically between 80-110°C) and monitored by TLC or GC-MS until the starting material is consumed. After cooling to room temperature, the reaction is quenched and the product is extracted and purified by column chromatography.[6]

Logical Relationship: Stille Coupling Catalytic Cycle and Side Reaction

Stille_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (3-halothiophene) pd0->oxidative_addition homocoupling Homocoupling pd0->homocoupling pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (alkenylstannane) pd_complex->transmetalation coupled_complex R¹-Pd(II)L₂-R² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 3-Alkenylthiophene reductive_elimination->product stannane 2 R²-SnR₃ stannane->homocoupling dimer R²-R² homocoupling->dimer

Caption: Catalytic cycle of the Stille reaction and the competing homocoupling side reaction.

2. Suzuki Coupling Reactions

Question: My Suzuki coupling reaction to form a 3-alkenylthiophene is giving low yields, and I suspect protodeboronation of my 3-thienylboronic acid is the issue. How can I prevent this?

Answer:

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a significant side reaction in Suzuki-Miyaura couplings, particularly with heteroaromatic boronic acids like 3-thienylboronic acid.[7][8] This reaction is often base-catalyzed and can compete with the desired cross-coupling, reducing the yield of the 3-alkenylthiophene product.[8][9] Thienylboronic acids are particularly susceptible to protodeboronation at a pH > 10, which is common for many Suzuki coupling conditions.[8]

Troubleshooting Strategies:

  • Choice of Base: Use a weaker base or a carefully controlled amount of a strong base to minimize the rate of protodeboronation. The reaction pH is a critical factor.[7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the cross-coupling over the protodeboronation.

  • Catalyst System: A highly active catalyst can increase the rate of the desired Suzuki coupling, outcompeting the protodeboronation side reaction. XPhos precatalysts have shown to be effective for couplings with thienylboronic acids.[10]

  • Boronic Acid Derivatives: Using boronic esters (e.g., pinacol esters) or organotrifluoroborates can provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[7][9]

  • Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can suppress protodeboronation, which requires a proton source.

Quantitative Data: Effect of Catalyst on Suzuki Coupling Yield

CatalystBaseSolventTemperature (°C)Yield of 3-alkenylthiophene (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O9045[10]
XPhos Pd G2K₃PO₄Dioxane10085[10]
SPhos Pd G2Cs₂CO₃t-AmylOH11078[10]

Experimental Workflow: Optimizing Suzuki Coupling to Minimize Protodeboronation

Suzuki_Optimization start Start: Low Yield of 3-Alkenylthiophene check_boronic_acid Check Purity and Stability of 3-Thienylboronic Acid start->check_boronic_acid screen_bases Screen Weaker Bases (e.g., K₃PO₄, Cs₂CO₃) check_boronic_acid->screen_bases optimize_temp Optimize Reaction Temperature (Lower T) screen_bases->optimize_temp change_catalyst Use Highly Active Catalyst (e.g., XPhos precatalyst) optimize_temp->change_catalyst use_ester Use Boronic Ester (e.g., Pinacol Ester) change_catalyst->use_ester anhydrous Ensure Anhydrous Conditions use_ester->anhydrous end End: Improved Yield anhydrous->end

Caption: A logical workflow for troubleshooting and optimizing Suzuki coupling reactions.

3. Heck Coupling Reactions

Question: During my Heck reaction to synthesize a 3-alkenylthiophene, I am observing the formation of an isomerized alkene byproduct. What is causing this and how can I prevent it?

Answer:

The formation of an isomerized alkene is a common side reaction in Heck couplings and is often the result of β-hydride elimination followed by re-insertion of the palladium hydride and subsequent elimination.[11] The desired trans-substituted alkene is typically the major product due to steric hindrance in the transition state leading to the cis-isomer.[12] However, if the olefin dissociation from the palladium complex is slow, isomerization can occur.[11]

Troubleshooting Strategies:

  • Choice of Base: The addition of a suitable base is necessary to regenerate the Pd(0) catalyst.[11] The choice of base can influence the rate of reductive elimination of HX, which competes with alkene isomerization.

  • Additives: The use of silver salts can facilitate the reductive elimination of HX and reduce the likelihood of alkene isomerization.[11]

  • Ligand Selection: The use of sterically hindered and electron-rich phosphine ligands, such as P(t-Bu)₃, can promote the desired coupling and lead to milder reaction conditions, potentially reducing isomerization.[13]

  • Reaction Conditions: Microwave irradiation has been shown to shorten reaction times, which can minimize the formation of byproducts.[14][15]

Experimental Protocol: Green Heck Reaction

In a microwave vial, combine the aryl bromide (1 equivalent), tetraethylammonium chloride (3 equivalents), sodium acetate (2.5 equivalents), and Pd EnCat®40 (0.8 mol%). The reagents are dispersed in ethanol (2 mL), and then the alkene (1 equivalent) is added. The mixture is heated using microwave radiation at 140°C for 30 minutes.[14]

Signaling Pathway: Heck Reaction Mechanism and Isomerization Pathway

Heck_Reaction pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L₂-X oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination pi_complex π-Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion alkyl_pd Alkyl-Pd Intermediate migratory_insertion->alkyl_pd beta_hydride_elim β-Hydride Elimination alkyl_pd->beta_hydride_elim product_complex Product π-Complex beta_hydride_elim->product_complex product_dissociation Product Dissociation product_complex->product_dissociation h_pd_x H-Pd(II)L₂-X product_complex->h_pd_x isomerization Isomerization product_complex->isomerization product 3-Alkenylthiophene product_dissociation->product reductive_elim Reductive Elimination (+ Base) h_pd_x->reductive_elim reductive_elim->pd0 isomer Isomerized Alkene isomerization->isomer

Caption: The Heck reaction catalytic cycle showing the point where alkene isomerization can occur.

4. Grignard Reagent-Based Syntheses

Question: I am attempting a Grignard-based synthesis of a 3-alkenylthiophene and am getting a significant amount of a biaryl byproduct. What is causing this homocoupling?

Answer:

The formation of biaryls from the homocoupling of Grignard reagents can occur, especially when heated in the absence of a transition metal catalyst.[16] This side reaction can reduce the yield of the desired 3-alkenylthiophene.

Troubleshooting Strategies:

  • Reaction Temperature: Avoid excessive heating of the Grignard reagent solution, as this can promote homocoupling.

  • Catalyst: For cross-coupling reactions, the use of an appropriate transition metal catalyst (e.g., nickel or palladium) is essential to favor the desired reaction over homocoupling. The GRIM (Grignard Metathesis) method often employs Ni(dppp)Cl₂ as a catalyst.

  • Purity of Magnesium: Ensure the use of high-purity magnesium for the preparation of the Grignard reagent to avoid side reactions catalyzed by metal impurities.

  • Reaction Time: Minimize the reaction time to reduce the opportunity for side reactions to occur.

Logical Relationship: Grignard Reagent Formation and Side Reactions

Grignard_Reactions start Start: 3-Halothiophene + Mg grignard_formation Formation of 3-Thienylmagnesium Halide start->grignard_formation desired_coupling Desired Cross-Coupling with Alkenyl Halide (with catalyst) grignard_formation->desired_coupling homocoupling Homocoupling (Wurtz-type reaction) grignard_formation->homocoupling Heat or Impurities product 3-Alkenylthiophene desired_coupling->product biaryl Bithiophene Byproduct homocoupling->biaryl

Caption: Formation of a Grignard reagent and the competing pathways of desired cross-coupling and undesired homocoupling.

References

Technical Support Center: Storage and Handling of 3-[(E)-2-Butenyl]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support and troubleshooting advice for researchers, scientists, and drug development professionals on the proper storage and handling of 3-[(E)-2-Butenyl]thiophene to prevent polymerization and degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of polymerization in this compound during storage?

A1: The primary cause of polymerization in this compound is the presence of the reactive (E)-2-butenyl group attached to the thiophene ring. This allylic functional group makes the molecule susceptible to free-radical polymerization, which can be initiated by heat, light (UV radiation), or the presence of radical-forming impurities. Thiophene rings themselves can also be involved in oxidative polymerization processes, often catalyzed by trace metals or exposure to air.

Q2: What are the ideal storage temperatures for this compound?

A2: To minimize the rate of potential polymerization, it is recommended to store this compound at low temperatures. Refrigeration (2-8°C) is a standard practice for storing reactive monomers. For long-term storage, storage at or below -20°C is advisable. It is crucial to bring the container to room temperature before opening to prevent condensation of atmospheric moisture, which could introduce impurities.

Q3: Should this compound be stored under an inert atmosphere?

A3: Yes, storing this compound under an inert atmosphere, such as nitrogen or argon, is highly recommended. Oxygen can act as a diradical and initiate polymerization. It can also lead to oxidative degradation of the thiophene ring.[1] An inert atmosphere displaces oxygen, thereby reducing the risk of both polymerization and oxidative side reactions.

Q4: Can I use polymerization inhibitors with this compound? If so, which ones are recommended?

  • Phenolic inhibitors: such as 4-tert-butylcatechol (TBC), hydroquinone (HQ), or butylated hydroxytoluene (BHT). These are often effective in the presence of small amounts of oxygen.

  • Stable free radicals: such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

The choice and concentration of the inhibitor may require optimization for your specific application. It is crucial to ensure that the chosen inhibitor does not interfere with downstream reactions.

Q5: How can I tell if my sample of this compound has started to polymerize?

A5: Signs of polymerization include:

  • Increased viscosity: The sample may appear thicker or more syrupy than a fresh sample.

  • Formation of a solid or gel: The presence of solid particles, a gel-like consistency, or complete solidification are clear indicators of polymerization.

  • Changes in color: While not always indicative of polymerization, a noticeable color change could suggest degradation or the formation of polymeric species.

  • Insolubility: The material may become insoluble in solvents in which it is typically soluble.

If you suspect polymerization, it is advisable to test a small aliquot for solubility and viscosity before using the material in an experiment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Increased viscosity or gel formation observed in the storage container. - Elevated storage temperature. - Presence of oxygen. - Exposure to light. - Depletion of inhibitor. - Verify storage temperature is within the recommended range (2-8°C or lower).- Ensure the container is sealed under an inert atmosphere (e.g., argon, nitrogen).- Store the container in a dark location or use an amber vial to protect from light.- Consider adding a recommended polymerization inhibitor (see Table 1). If an inhibitor is already present, its effectiveness may have diminished over time.
The compound appears discolored (e.g., yellowing or darkening). - Oxidative degradation. - Slow polymerization. - Presence of impurities. - Check the integrity of the container seal and the inert atmosphere.- Analyze a small sample using techniques like NMR or GC-MS to check for impurities or degradation products.- If purity is critical, consider repurification (e.g., distillation or chromatography) before use.
Inconsistent results in experiments using the compound. - Partial polymerization leading to lower effective concentration of the monomer. - Presence of oligomers or polymers that may interfere with the reaction. - Before each use, visually inspect the compound for any signs of polymerization.- If polymerization is suspected, it is recommended to use a fresh, unpolymerized batch of the compound.- Consider running a quality control check (e.g., NMR) on the starting material before critical experiments.

Data Summary

Table 1: Recommended Storage Conditions and Polymerization Inhibitors

ParameterRecommendationRationale
Storage Temperature Short-term (weeks): 2-8°CLong-term (months): ≤ -20°CReduces the rate of thermal polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxygen-initiated polymerization and oxidative degradation.[1]
Light Exposure Store in an amber vial or in the dark.Prevents light-induced (UV) polymerization.
Container Material Borosilicate glass or PTFE-lined cap.Inert materials that are less likely to leach impurities that could initiate polymerization.
Recommended Inhibitors Phenolic type: - 4-tert-butylcatechol (TBC): 10-100 ppm- Hydroquinone (HQ): 100-500 ppm- Butylated hydroxytoluene (BHT): 100-500 ppmStable free radical type: - TEMPO: 10-100 ppmScavenge free radicals that initiate polymerization. The optimal concentration may need to be determined empirically.

Experimental Protocols

Protocol 1: Addition of a Polymerization Inhibitor to this compound

Objective: To stabilize this compound for storage by adding a polymerization inhibitor.

Materials:

  • This compound

  • Selected polymerization inhibitor (e.g., 4-tert-butylcatechol)

  • Anhydrous solvent (e.g., dichloromethane or the solvent in which the compound will be used)

  • Inert gas supply (argon or nitrogen)

  • Schlenk line or glovebox

  • Appropriate glassware (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Micropipette or syringe

Procedure:

  • Preparation of Inhibitor Stock Solution:

    • Under an inert atmosphere, prepare a stock solution of the chosen inhibitor in the anhydrous solvent. For example, to make a 1000 ppm stock solution of TBC in dichloromethane, dissolve 1 mg of TBC in 1 mL of dichloromethane.

  • Handling of this compound:

    • Handle the neat this compound under a strict inert atmosphere to prevent exposure to oxygen.

  • Addition of Inhibitor:

    • To a known volume or weight of this compound, add the calculated amount of the inhibitor stock solution to achieve the desired final concentration (e.g., 50 ppm).

    • For example, to prepare a 10 mL solution of this compound with 50 ppm of TBC, add 0.5 mL of the 1000 ppm TBC stock solution.

  • Mixing and Storage:

    • Gently swirl or stir the mixture to ensure homogeneity.

    • If a solvent was used, it can be removed under reduced pressure if the pure, inhibited compound is desired, provided the compound is not volatile.

    • Store the inhibited compound in a tightly sealed container under an inert atmosphere at the recommended low temperature and protected from light.

  • Documentation:

    • Clearly label the container with the name of the compound, the added inhibitor, and its concentration.

Visualizations

Troubleshooting_Polymerization Troubleshooting Polymerization of this compound start Start: Observe potential polymerization issue. check_viscosity Is there increased viscosity or gel formation? start->check_viscosity check_color Is the compound discolored? check_viscosity->check_color No verify_storage Verify Storage Conditions: - Temperature (2-8°C or lower) - Inert Atmosphere (N2/Ar) - Light Protection (Amber vial) check_viscosity->verify_storage Yes inconsistent_results Are experimental results inconsistent? check_color->inconsistent_results No check_purity Check for Impurities: - Use analytical techniques (NMR, GC-MS). - Repurify if necessary. check_color->check_purity Yes use_fresh_batch Use a fresh, unpolymerized batch of the compound. Perform QC before use. inconsistent_results->use_fresh_batch Yes end End of Troubleshooting inconsistent_results->end No add_inhibitor Consider adding a polymerization inhibitor (e.g., TBC, 10-100 ppm). verify_storage->add_inhibitor add_inhibitor->end check_purity->end use_fresh_batch->end

References

Optimizing reaction conditions for the synthesis of 3-[(E)-2-Butenyl]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-[(E)-2-Butenyl]thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, Negishi coupling, and to a lesser extent, the Heck reaction. Grignard reagent-based cross-coupling can also be employed.

Q2: How can I ensure the stereoselectivity of the (E)-isomer during the synthesis?

A2: Achieving high stereoselectivity for the (E)-isomer is a critical aspect of this synthesis. Key strategies include:

  • Starting Material Geometry: Utilize a stereochemically pure (E)-alkenyl partner, such as (E)-1-bromo-2-butene or a corresponding boronic acid/ester or organozinc reagent. Cross-coupling reactions catalyzed by palladium are often stereoretentive, meaning the geometry of the starting alkene is preserved in the product.[1][2][3]

  • Reaction Conditions: The choice of catalyst, ligand, and base can influence the stereochemical outcome. For instance, in Heck reactions, the selection of appropriate ligands and additives is crucial for controlling the E/Z selectivity.[4]

  • Isomerization: Be aware of potential isomerization of the double bond under certain reaction conditions, such as high temperatures or the presence of strong bases. Monitoring the reaction mixture by techniques like GC-MS can help identify and mitigate this issue.

Q3: What are the typical purification methods for this compound?

A3: Purification is typically achieved through flash column chromatography on silica gel.[5][6] A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate, is commonly used.[5][6] Due to the volatility of the product, care should be taken during solvent removal.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Use a fresh batch of palladium catalyst. Pd(0) catalysts can be sensitive to air and moisture.[7] - Consider using a more active pre-catalyst or generating the active Pd(0) species in situ. - For Suzuki coupling, Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used.[8] For Negishi coupling, Pd(P(t-Bu)₃)₂ has shown to be effective for a range of substrates.
Inefficient Transmetalation (Suzuki Coupling) - Ensure the base is appropriate and of good quality. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are common choices. - The boronic acid/ester may be unstable. Consider using more stable derivatives like MIDA boronates or trifluoroborate salts.[9][10] - Ensure adequate degassing of solvents and reagents to prevent catalyst deactivation and homocoupling.[7]
Poor Grignard or Organozinc Reagent Formation (Grignard/Negishi Coupling) - Ensure strictly anhydrous and inert conditions (e.g., flame-dried glassware, argon or nitrogen atmosphere). Grignard and organozinc reagents are highly sensitive to moisture and oxygen. - Use high-purity magnesium or zinc. Activation of the metal (e.g., with iodine) may be necessary.
Side Reactions - Homocoupling: This can occur with both the thiophene and butenyl partners. Optimizing the reaction stoichiometry and catalyst system can minimize this. - Protodeboronation (Suzuki): The boronic acid reacts with residual water or protic solvents, leading to the formation of thiophene. Ensure anhydrous conditions and use a suitable base.[2] - β-Hydride Elimination (Negishi/Heck): This can be a competing pathway, especially with alkyl partners. The choice of ligand is crucial to favor reductive elimination over β-hydride elimination.[11][12]
Poor (E)-Stereoselectivity or Isomerization
Potential Cause Troubleshooting Steps
Isomerization of Starting Material - Verify the stereochemical purity of your (E)-2-butenyl starting material before the reaction.
Reaction-Induced Isomerization - Lower the reaction temperature. High temperatures can sometimes promote isomerization. - Reduce the reaction time. Monitor the reaction progress closely and quench it as soon as the starting material is consumed. - The choice of base can be critical. A milder base might be less prone to causing isomerization.
Non-Stereoretentive Reaction - While many palladium-catalyzed cross-couplings are stereoretentive, this is not always absolute. Re-evaluate the catalyst and ligand system. For example, in some Heck reactions, the choice of ligand can influence the E/Z ratio of the product.

Experimental Protocols

Example Protocol: Negishi Coupling for 3-Alkenylthiophene Synthesis

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Step 1: Preparation of the Organozinc Reagent

  • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add zinc chloride (1.1 equivalents) and dry THF.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 3-thienyllithium or 3-thienylmagnesium bromide (1.0 equivalent) to the zinc chloride solution.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

Step 2: Cross-Coupling Reaction

  • In a separate flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂, 1-5 mol%) and the ligand, if required.[13]

  • Add the (E)-1-bromo-2-butene (1.0 equivalent) to the catalyst mixture.

  • Add the freshly prepared 3-thienylzinc chloride solution from Step 1 to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Workup and Purification reagent1 3-Bromothiophene organozinc Formation of 3-Thienylzinc Chloride reagent1->organozinc reagent2 (E)-1-Bromo-2-butene coupling Negishi Coupling: - Pd Catalyst - Ligand reagent2->coupling organozinc->coupling quench Quenching coupling->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound via Negishi coupling.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Product Yield catalyst_inactive Inactive Catalyst start->catalyst_inactive reagent_purity Impure/Degraded Reagents start->reagent_purity suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions check_catalyst Use fresh catalyst Consider pre-catalyst activation catalyst_inactive->check_catalyst check_reagents Verify starting material purity Ensure anhydrous conditions reagent_purity->check_reagents optimize_conditions Screen solvents, bases, and ligands Adjust temperature suboptimal_conditions->optimize_conditions

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Troubleshooting isomer formation in butenylthiophene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of butenylthiophene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing butenylthiophene?

A1: The most common and effective methods for synthesizing butenylthiophene involve carbon-carbon bond formation reactions, primarily through palladium-catalyzed cross-coupling reactions. These include:

  • Heck Coupling: The reaction of a halothiophene (e.g., 2-bromothiophene or 3-bromothiophene) with a butene derivative.

  • Suzuki Coupling: The reaction between a thiophene boronic acid or ester and a butenyl halide.[1][2][3][4]

  • Stille Coupling: The coupling of an organotin reagent, such as tributyl(butenyl)stannane, with a halothiophene.[5][6]

  • Grignard Cross-Coupling: The reaction of a thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide) with a butenyl halide.

The choice of method often depends on the availability of starting materials, desired regioselectivity, and tolerance of functional groups.

Q2: What are the common isomers formed during butenylthiophene synthesis?

A2: Several isomers can be formed, and their distribution is a critical aspect to control. The main types of isomers include:

  • Regioisomers: These isomers differ in the substitution position on the thiophene ring. The primary regioisomers are 2-butenylthiophene and 3-butenylthiophene.

  • Geometric Isomers (E/Z): These isomers, also known as cis/trans isomers, arise from the geometry of the double bond in the butenyl group.

  • Positional Isomers of the Double Bond: The double bond in the butenyl group can migrate, leading to isomers such as but-1-enyl, but-2-enyl, and but-3-enylthiophenes.

Q3: How can I differentiate between the various butenylthiophene isomers?

A3: A combination of analytical techniques is typically employed for the identification and quantification of butenylthiophene isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The coupling constants (J-values) of the vinylic protons in 1H NMR can distinguish between E and Z isomers.[7][8][9][10][11] The chemical shifts of the thiophene ring protons and carbons can differentiate between 2- and 3-substituted isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate isomers based on their boiling points and polarity, while MS provides information about their molecular weight and fragmentation patterns, which can help in their identification.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with specialized columns, can be used to separate isomers that are difficult to resolve by GC.[14][15][16][17]

Troubleshooting Guides

Issue 1: Poor Regioselectivity - Formation of a Mixture of 2- and 3-Butenylthiophene

Question: My reaction is producing a mixture of 2- and 3-butenylthiophene. How can I improve the selectivity for the desired isomer?

Answer: Controlling regioselectivity is a common challenge in thiophene chemistry. The outcome is highly dependent on the chosen synthetic method and reaction conditions.

Potential Causes and Solutions:

  • Choice of Starting Materials:

    • To selectively synthesize 2-butenylthiophene , start with a 2-substituted thiophene, such as 2-bromothiophene or 2-thiopheneboronic acid.

    • To selectively synthesize 3-butenylthiophene , begin with a 3-substituted thiophene, like 3-bromothiophene or 3-thiopheneboronic acid.

  • Reaction Conditions in Palladium-Catalyzed Coupling:

    • Ligand Choice: The steric and electronic properties of phosphine ligands in Heck and Suzuki reactions can influence regioselectivity. For instance, bulky and electron-rich ligands can favor coupling at the less sterically hindered position.

    • Catalyst System: Different palladium catalysts (e.g., Pd(PPh3)4, Pd(OAc)2) can exhibit different selectivities. It is advisable to screen a variety of catalysts.

    • Solvent and Base: The polarity of the solvent and the nature of the base can also impact the reaction pathway and, consequently, the regioselectivity.

Experimental Workflow for Optimizing Regioselectivity:

low_yield_troubleshooting start Low Yield of Butenylthiophene pd_black Palladium Black Observed? start->pd_black ligand Use Bulky/Electron-Rich Ligands (e.g., SPhos) pd_black->ligand Yes reactivity Check Starting Material Reactivity pd_black->reactivity No temp Lower Reaction Temperature ligand->temp loading Optimize Catalyst Loading temp->loading iodide Convert Bromide to Iodide reactivity->iodide Poor Halide Reactivity reagent_quality Verify Purity of Organometallic Reagent reactivity->reagent_quality Organometallic Degradation side_reactions Investigate Side Reactions (GC-MS) reactivity->side_reactions Both OK homocoupling Adjust Stoichiometry/ Additives side_reactions->homocoupling Homocoupling Observed anhydrous Ensure Anhydrous Conditions side_reactions->anhydrous Protodeborylation Observed suzuki_coupling thiophene 2-Bromothiophene plus1 + boronic_acid (E)-But-1-en-1-ylboronic acid conditions Pd(PPh3)4, Na2CO3 Toluene/Ethanol, 80 °C arrow -> product 2-(E)-But-1-en-1-yl)thiophene byproduct + NaBr + B(OH)3 conditions->arrow

References

Removal of impurities from 3-[(E)-2-Butenyl]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[(E)-2-Butenyl]thiophene. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and purification.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound, particularly when utilizing a Wittig reaction approach.

Q1: My Wittig reaction to synthesize this compound is complete, but I'm having trouble removing the triphenylphosphine oxide (TPPO) byproduct. What are the recommended methods for its removal?

A1: Triphenylphosphine oxide (TPPO) is the most common and often challenging impurity to remove after a Wittig reaction.[1][2] Several strategies can be employed, ranging from simple physical separation to chemical conversion. The choice of method depends on the scale of your reaction and the polarity of your product.

  • Precipitation and Filtration: TPPO has low solubility in non-polar solvents. After the reaction, you can concentrate the mixture and triturate it with a non-polar solvent like hexane, petroleum ether, or cyclohexane.[1] The TPPO will precipitate as a white solid and can be removed by filtration. For highly non-polar products, this method is very effective.[3][4]

  • Column Chromatography: Standard silica gel chromatography can be used. A non-polar eluent (e.g., hexane/ethyl acetate mixtures) will typically elute the desired this compound before the more polar TPPO.

  • Chemical Conversion:

    • Complexation with MgCl₂: TPPO can form an insoluble complex with magnesium chloride. Adding MgCl₂ to the reaction mixture can precipitate the TPPO, which is then removed by filtration.[5]

    • Conversion to a Salt: Reacting the crude product mixture with oxalyl chloride will convert TPPO into an insoluble chlorophosphonium salt, which can be easily filtered off.[6]

Q2: I have a mixture of (E) and (Z) isomers of 3-(2-Butenyl)thiophene after my synthesis. How can I separate them?

A2: The separation of E/Z isomers can be challenging and often requires chromatographic techniques.

  • Column Chromatography: Careful column chromatography on silica gel may allow for the separation of the isomers. In some cases, impregnating the silica gel with silver nitrate can enhance the separation of alkenes due to the differential interaction of the isomers with the silver ions.[7]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a more precise method for separating E/Z isomers, especially on a smaller scale.[7][8] Chiral stationary phases have also been shown to be effective in separating geometric isomers in some cases.

Q3: The yield of my Wittig reaction is lower than expected. What are some potential causes and solutions?

A3: Low yields in a Wittig reaction can stem from several factors related to the reagents and reaction conditions.

  • Base Strength: The choice of base for deprotonating the phosphonium salt to form the ylide is critical. For non-stabilized ylides, a strong base like n-butyllithium or sodium hydride is typically required. Incomplete ylide formation due to a weak base will result in a lower yield.

  • Moisture and Air Sensitivity: Wittig reagents, especially non-stabilized ylides, are sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Steric Hindrance: While less of a concern with aldehydes, sterically hindered ketones can react slowly, leading to lower yields.[9]

  • Side Reactions: The ylide can potentially react with other electrophiles present in the reaction mixture. Ensure the purity of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound via a Wittig reaction?

A1: The primary impurities to anticipate are:

  • Triphenylphosphine oxide (TPPO): A ubiquitous byproduct of the Wittig reaction.[1][2]

  • (Z)-isomer of 3-(2-Butenyl)thiophene: The Wittig reaction is not always completely stereoselective, and the formation of the Z-isomer is a common possibility. The ratio of E to Z isomers depends on the specific ylide and reaction conditions used.[10]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 3-thiophenecarboxaldehyde or the phosphonium salt.

  • Solvent Residues: Residual solvents from the reaction and workup may be present in the final product.

Q2: Are there alternative synthetic routes to 3-alkenylthiophenes that might avoid the issue of TPPO contamination?

A2: Yes, other cross-coupling reactions can be employed to synthesize 3-alkenylthiophenes, which avoid the formation of TPPO. These include:

  • Suzuki Coupling: The reaction of a 3-thienylboronic acid with an appropriate alkenyl halide.[2][9]

  • Heck Reaction: The palladium-catalyzed coupling of 3-bromothiophene with an alkene like 1-butene.[3][7][10][11][12]

  • Grignard Reaction: The reaction of a 3-thienyl Grignard reagent with an allyl halide.[5][13]

These methods have their own sets of potential impurities and require careful optimization.

Data Presentation

Table 1: Comparison of Purification Methods for TPPO Removal

Purification MethodPrincipleAdvantagesDisadvantages
Precipitation/Trituration Low solubility of TPPO in non-polar solvents.Simple, inexpensive, and effective for non-polar products.[1][3][4]May not be suitable for polar products; multiple triturations may be needed.
Column Chromatography Differential adsorption on silica gel.Widely applicable and can separate multiple impurities simultaneously.Can be time-consuming and requires significant solvent volumes.
Chemical Conversion (e.g., with MgCl₂ or Oxalyl Chloride) Formation of an insoluble TPPO salt/complex.High efficiency of removal; simple filtration step.[5][6]Requires an additional reaction step and reagent.

Experimental Protocols

Protocol 1: General Procedure for the Removal of Triphenylphosphine Oxide (TPPO) by Precipitation

  • Concentration: After the Wittig reaction is complete, quench the reaction appropriately and perform an aqueous workup. Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Trituration: To the crude oil or solid, add a sufficient volume of a cold, non-polar solvent such as hexane or petroleum ether.

  • Stirring: Stir the resulting suspension vigorously for 30-60 minutes. The TPPO should precipitate as a fine white solid.

  • Filtration: Filter the mixture through a Büchner funnel, washing the solid with a small amount of the cold non-polar solvent.

  • Isolation: The filtrate contains the desired this compound. Concentrate the filtrate under reduced pressure to yield the purified product. Assess purity by TLC, GC-MS, or NMR.

Mandatory Visualization

experimental_workflow cluster_reaction Wittig Reaction cluster_workup Workup & Initial Purification cluster_purification Impurity Removal cluster_final Final Product start 3-Thiophenecarboxaldehyde + Crotyltriphenylphosphonium bromide base Addition of Strong Base (e.g., n-BuLi) start->base reaction Reaction Mixture (Formation of 3-[(E/Z)-2-Butenyl]thiophene and TPPO) base->reaction quench Aqueous Quench reaction->quench extract Solvent Extraction quench->extract dry Drying and Concentration extract->dry precipitate Precipitation of TPPO (with non-polar solvent) dry->precipitate filter Filtration precipitate->filter chromatography Column Chromatography (Separation of E/Z isomers) filter->chromatography Filtrate product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Synthesis of 3-[(E)-2-Butenyl]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-[(E)-2-Butenyl]thiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a laboratory and pilot scale?

A1: The most prevalent methods involve the cross-coupling of a 3-thienyl organometallic reagent with a suitable butenyl electrophile. The primary routes include:

  • Kumada Coupling: This reaction utilizes a Grignard reagent, such as 3-thienylmagnesium bromide, coupled with an (E)-butenyl halide (e.g., crotyl bromide) in the presence of a nickel or palladium catalyst.[1][2][3] This method is often favored for its cost-effectiveness and high yields.[4]

  • Suzuki Coupling: This involves the reaction of a 3-thienylboronic acid or ester with an (E)-butenyl halide or triflate, catalyzed by a palladium complex.[5][6][7] It is known for its tolerance of various functional groups.

  • Stille Coupling: This route uses an organotin reagent, like 3-(tributylstannyl)thiophene, coupled with an (E)-butenyl halide, also catalyzed by palladium.[8][9] While effective, the toxicity of organotin byproducts is a significant drawback, especially during scale-up.

  • Heck Reaction: This method involves the direct coupling of 3-bromothiophene with but-2-ene, catalyzed by palladium.[10][11][12] However, controlling regioselectivity and side reactions can be challenging.

For scaling up, the Kumada coupling is often a preferred starting point due to the relatively low cost of Grignard reagents and catalysts.

Q2: How can I prepare the 3-thienylmagnesium bromide Grignard reagent reliably?

A2: Reliable preparation of 3-thienylmagnesium bromide from 3-bromothiophene can be challenging but is achievable.[13] Success hinges on rigorous control of reaction conditions:

  • Anhydrous Conditions: All glassware must be flame-dried or oven-dried, and all solvents (typically THF or diethyl ether) must be thoroughly dried.[14][15]

  • Magnesium Activation: The magnesium turnings should be fresh and shiny. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[15][16]

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by oxygen or moisture.[14][17]

  • Initiation: Add a small portion of the 3-bromothiophene solution to the magnesium suspension and wait for the reaction to start (indicated by gentle refluxing or a color change) before adding the remainder slowly.[14]

Q3: What are the typical impurities I should expect, and how can they be removed?

A3: During the synthesis, several impurities can form:

  • Dithienyl Side Products: Homocoupling of the Grignard reagent can lead to the formation of 3,3'-bithiophene, particularly if trace oxygen or certain catalysts are present.[18]

  • Isomeric Byproducts: Depending on the butenyl source and reaction conditions, you may form the branched isomer, 3-(1-methylallyl)thiophene.

  • Unreacted Starting Materials: Residual 3-bromothiophene may remain.

  • Solvent and Reagent Residues: Solvents like THF and residues from the workup must be removed.

Purification is typically achieved through fractional distillation under reduced pressure. For high-purity material required in drug development, preparative chromatography on silica gel may be necessary.

Troubleshooting Guides

Problem 1: Grignard Reaction Fails to Initiate
Symptom Possible Cause Recommended Solution
No exotherm, no color change after adding initial aliquot of 3-bromothiophene.Inactive Magnesium Surface: Magnesium turnings are coated with an oxide layer.Crush the magnesium turnings in a dry mortar and pestle before use. Alternatively, add a known initiator like a crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask.[15]
Wet Glassware or Solvent: Trace moisture is quenching the reaction.Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvent.[14][16]
Poor Quality 3-Bromothiophene: Starting material may contain inhibitors or moisture.Purify the 3-bromothiophene by distillation before use.
Problem 2: Low Yield in Kumada Coupling Step
Symptom Possible Cause Recommended Solution
Significant amount of unreacted 3-bromothiophene or Grignard reagent detected.Catalyst Inactivity: The nickel or palladium catalyst is poisoned or has low activity.Use a fresh, high-quality catalyst. Ensure the reaction is free of oxygen, which can deactivate Pd(0) catalysts. Consider using a pre-catalyst that is activated in situ.
Slow Addition/Low Temperature: The reaction is too slow, leading to Grignard reagent degradation over time.Optimize the addition rate of the butenyl halide. While the reaction is exothermic, ensure the temperature does not fall too low, which could stall the reaction.
High proportion of homocoupled (bithiophene) product.Presence of Oxidants: Trace oxygen in the reaction mixture can promote homocoupling.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[17]
Incorrect Catalyst or Ligand: The chosen catalyst system may favor homocoupling.For Kumada coupling, Ni(dppp)Cl₂ or Ni(dppe)Cl₂ are often effective.[4] Screen different catalysts and ligands to find the optimal system for your specific substrates.
Problem 3: Poor (E/Z) Selectivity or Isomer Formation
Symptom Possible Cause Recommended Solution
Significant formation of the (Z)-isomer of 3-(2-butenyl)thiophene.Isomerization of Butenyl Halide: The (E)-crotyl halide may isomerize before or during the reaction.Use a high-purity (E)-crotyl halide. Some palladium catalysts can promote isomerization; screening different catalysts may be necessary.
Formation of the branched isomer, 3-(1-methylallyl)thiophene.Allylic Rearrangement: The coupling reaction occurs at the secondary carbon of the crotyl group instead of the primary carbon.This is a common issue in allylic coupling. The choice of catalyst and solvent can influence the regioselectivity. Generally, nickel catalysts tend to give more of the linear product in Kumada couplings.

Experimental Protocols

Protocol 1: Preparation of 3-Thienylmagnesium Bromide

Materials:

  • Magnesium turnings

  • 3-Bromothiophene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one crystal)

  • Three-neck round-bottom flask, condenser, dropping funnel, nitrogen/argon inlet

Procedure:

  • Assemble the glassware and flame-dry all parts under vacuum. Allow to cool to room temperature under a stream of dry nitrogen.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • Add one small crystal of iodine to the flask to activate the magnesium.

  • In the dropping funnel, prepare a solution of 3-bromothiophene (1.0 equivalent) in anhydrous THF.

  • Add approximately 10% of the 3-bromothiophene solution to the magnesium suspension.

  • Wait for the reaction to initiate. Initiation is confirmed by the disappearance of the iodine color and a gentle reflux. If it does not start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining 3-bromothiophene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete conversion. The resulting dark grey/brown solution is the Grignard reagent and should be used immediately.

Protocol 2: Kumada Coupling to Synthesize this compound

Materials:

  • 3-Thienylmagnesium bromide solution (from Protocol 1)

  • (E)-Crotyl bromide (1.05 equivalents)

  • [1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (Ni(dppe)Cl₂) (0.5-1 mol%)

  • Anhydrous THF

Procedure:

  • Cool the freshly prepared 3-thienylmagnesium bromide solution to 0 °C in an ice bath.

  • Under a positive pressure of nitrogen, add the Ni(dppe)Cl₂ catalyst to the Grignard solution.

  • Prepare a solution of (E)-crotyl bromide in anhydrous THF in a dropping funnel.

  • Add the (E)-crotyl bromide solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the solvent in vacuo. Purify the crude product by vacuum distillation to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for cross-coupling reactions to form 3-substituted thiophenes. Actual results may vary based on scale and specific conditions.

Reaction TypeStarting MaterialsCatalyst (mol%)SolventTemp (°C)Typical Yield (%)Reference
Kumada 3-Bromothiophene, Alkyl-MgBrNi(dppp)Cl₂ (1-2%)THF25-6680-95[4][18]
Suzuki 3-Thienylboronic acid, Aryl-BrPd(PPh₃)₄ (2-5%)Toluene/H₂O9060-80[6][19]
Stille 3-Stannylthiophene, Aryl-IPd(PPh₃)₄ (1-3%)Toluene11075-90[8]
Heck 3-Bromothiophene, AlkenePd(OAc)₂ (1-5%)DMF100-12050-70[12]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_process Workup & Purification 3-Bromothiophene 3-Bromothiophene Grignard Grignard Formation 3-Bromothiophene->Grignard Magnesium Magnesium Magnesium->Grignard Crotyl Bromide Crotyl Bromide Coupling Ni-Catalyzed Kumada Coupling Crotyl Bromide->Coupling Grignard->Coupling THF Workup Aqueous Quench & Extraction Coupling->Workup NH4Cl (aq) Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Kumada coupling.

Troubleshooting_Grignard Start Grignard reaction does not initiate Q1 Is glassware perfectly dry? Start->Q1 A1_No Flame-dry all glassware under vacuum and restart Q1->A1_No No Q2 Is solvent anhydrous? Q1->Q2 Yes A2_No Use freshly distilled solvent over a drying agent Q2->A2_No No Q3 Is Mg surface activated? Q2->Q3 Yes A3_No Add initiator: - Iodine crystal - 1,2-Dibromoethane - Mechanical grinding Q3->A3_No No Success Initiation Successful Q3->Success Yes

Caption: Decision tree for troubleshooting Grignard reaction initiation.

References

Characterization of unexpected byproducts in 3-[(E)-2-Butenyl]thiophene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-[(E)-2-Butenyl]thiophene

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of this compound. The content focuses on identifying and characterizing unexpected byproducts through common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods involve cross-coupling reactions that form a carbon-carbon bond at the 3-position of the thiophene ring. The two primary approaches are:

  • Kumada Coupling: This reaction uses a Grignard reagent, such as 3-thienylmagnesium bromide, coupled with an electrophile like (E)-crotyl bromide, typically catalyzed by a nickel or palladium complex.[1][2] This method is often cost-effective as it involves the direct coupling of Grignard reagents.[2]

  • Suzuki Coupling: This method involves the reaction of a thiophene boronic acid or ester with a butenyl halide, or vice-versa, using a palladium catalyst and a base.[3][4] Suzuki couplings are known for their tolerance of a wide range of functional groups and for generating non-toxic byproducts.[5]

Q2: My reaction yield is significantly lower than expected. What are the common causes?

A2: Low yields can stem from several factors, primarily related to the stability and reactivity of the reagents:

  • Moisture Contamination: Grignard reagents are extremely sensitive to moisture and protic solvents.[6][7] Any water present in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available for the coupling reaction and leading to the formation of unsubstituted thiophene.

  • Inefficient Grignard Formation: The formation of 3-thienylmagnesium bromide from 3-bromothiophene can be less efficient than from its 2-bromo isomer.[8] Inadequate activation of magnesium or impure 3-bromothiophene can hinder this step.

  • Catalyst Deactivation: The palladium or nickel catalyst can be sensitive to air and may deactivate if the reaction is not performed under strictly inert (e.g., nitrogen or argon) atmosphere.[1][9]

  • Side Reactions: The formation of byproducts such as homocoupled dimers (e.g., 3,3'-bithiophene) consumes the starting materials, thereby lowering the yield of the desired product.[9]

Q3: I've isolated my product, but the ¹H NMR spectrum shows a complex mixture of signals in the vinylic region, suggesting both (E) and (Z) isomers. How can this be avoided?

A3: The presence of the (Z)-isomer is a common issue. This can arise from two sources:

  • Starting Material Impurity: The (E)-1-bromo-2-butene starting material may already contain the (Z)-isomer. It is critical to verify the purity of the starting halide by NMR before starting the synthesis.

  • Reaction-Induced Isomerization: While many palladium-catalyzed couplings are stereoselective, isomerization can sometimes occur during the reaction, particularly if the reaction mixture is heated for extended periods or if certain catalyst systems are used.[9][10] To minimize this, consider using a more stereoselective palladium catalyst (e.g., one with dppf ligands), running the reaction at a lower temperature, and minimizing the reaction time.

Q4: My GC-MS analysis shows a significant peak with a mass corresponding to C₈H₈S₂ (3,3'-bithiophene) or C₈H₁₄ (octadiene). What is this byproduct and why did it form?

A4: These peaks correspond to homocoupling byproducts.

  • 3,3'-Bithiophene: This forms when two molecules of the 3-thienyl Grignard reagent react with each other. This is a common side reaction in Kumada couplings.[9]

  • Octadiene Isomers: This results from the coupling of two molecules of the butenyl Grignard reagent (if formed) or radical species. The formation of these byproducts is often favored by higher concentrations of the reagents and can be influenced by the choice of catalyst and reaction temperature.[7]

Troubleshooting Guide for Unexpected Byproducts

The following table summarizes common unexpected byproducts, their likely causes, and suggested analytical methods and solutions.

Byproduct Identity Potential Cause(s) Key Analytical Data (¹H NMR / MS) Recommended Solution(s)
Thiophene (Unsubstituted) - Incomplete reaction. - Quenching of Grignard reagent by moisture or acidic impurities.[6][7]¹H NMR: δ ~7.0-7.4 ppm (multiplets). MS (m/z): 84- Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. - Use freshly distilled, anhydrous solvents.
3,3'-Bithiophene - Homocoupling of the thiophene Grignard reagent.[9]¹H NMR: Signals in the aromatic region, distinct from the starting material. MS (m/z): 166- Add the Grignard reagent slowly to the solution containing the catalyst and electrophile. - Optimize the catalyst system; some ligands can suppress homocoupling.
3-[(Z)-2-Butenyl]thiophene - Use of (Z)-isomer contaminated starting material. - Isomerization during the reaction.[10]¹H NMR: Distinct coupling constants for vinylic protons compared to the (E)-isomer. MS (m/z): 138 (same as E-isomer)- Verify the stereochemical purity of the butenyl halide before use. - Reduce reaction temperature and time. - Use a highly stereoretentive catalyst.
3-(1-Butenyl)thiophene - Isomerization of the double bond (allylic rearrangement) during Grignard formation or coupling.¹H NMR: Appearance of a terminal vinyl group (CH=CH₂). MS (m/z): 138- Prepare the Grignard reagent at a low temperature. - Choose a catalyst known to minimize allylic rearrangements.

Experimental Protocols

Protocol 1: Synthesis via Kumada Coupling

This protocol describes the synthesis of this compound from 3-bromothiophene and (E)-1-bromo-2-butene.

  • Grignard Reagent Formation:

    • Add magnesium turnings (1.2 eq) to an oven-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an argon atmosphere.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, dissolve 3-bromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 3-bromothiophene solution to the magnesium and gently warm to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and heat), add the remaining 3-bromothiophene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of 3-thienylmagnesium bromide.

  • Coupling Reaction:

    • In a separate oven-dried Schlenk flask under argon, dissolve (E)-1-bromo-2-butene (1.1 eq) in anhydrous THF.

    • Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.01 eq), to this solution.[9]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly transfer the prepared Grignard reagent to the solution of the butenyl bromide and catalyst via cannula.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[9]

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent (e.g., hexanes).

  • Elution: Load the adsorbed product onto the column. Elute with 100% hexanes or a gradient of ethyl acetate in hexanes. The non-polar byproducts (e.g., octadiene, bithiophene) will elute first, followed by the desired product.

  • Fraction Collection: Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Reaction Pathways and Workflows

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 3-Bromothiophene D 3-Thienylmagnesium bromide A->D + Mg (C) B (E)-1-Bromo-2-butene E This compound B->E C Mg, THF D->E + (B) + Catalyst Catalyst Pd(dppf)Cl₂ Catalyst->E

Caption: Desired Kumada coupling pathway for synthesis.

Byproduct_Pathways cluster_reagents Key Intermediates cluster_byproducts Unexpected Byproducts ThMgBr 3-Thienylmagnesium bromide Homocoupling 3,3'-Bithiophene ThMgBr->Homocoupling Self-reaction Reduction Thiophene ThMgBr->Reduction BuBr (E)-1-Bromo-2-butene Isomer 3-[(Z)-2-Butenyl]thiophene BuBr->Isomer H2O Trace H₂O H2O->Reduction Isomerization Isomerization Isomerization->Isomer

Caption: Formation pathways for common byproducts.

Troubleshooting_Workflow Start Unexpected Result in Synthesis (e.g., Low Yield, Impurity) CheckPurity Analyze Starting Materials (NMR, GC-MS) Start->CheckPurity CheckConditions Review Reaction Conditions (Anhydrous? Inert?) Start->CheckConditions AnalyzeCrude Characterize Crude Product (GC-MS, ¹H NMR) Start->AnalyzeCrude IdentifyImpurity Identify Byproduct Structure AnalyzeCrude->IdentifyImpurity Homocoupling Homocoupling Detected? IdentifyImpurity->Homocoupling Yes Isomerization Isomerization Detected? IdentifyImpurity->Isomerization Yes Reduction Reduction/Quenching? IdentifyImpurity->Reduction Yes Sol_Homo Adjust Reagent Stoichiometry & Concentration Homocoupling->Sol_Homo Sol_Isomer Lower Temperature & Check SM Purity Isomerization->Sol_Isomer Sol_Red Ensure Dry Solvents & Inert Atmosphere Reduction->Sol_Red

Caption: A logical workflow for troubleshooting experiments.

References

Validation & Comparative

A Comparative Guide to the Properties of 3-[(E)-2-Butenyl]thiophene and 3-[(Z)-2-Butenyl]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural, physicochemical, and spectroscopic properties of the geometric isomers 3-[(E)-2-Butenyl]thiophene and 3-[(Z)-2-Butenyl]thiophene. Due to the limited availability of direct experimental data for these specific compounds in peer-reviewed literature, this comparison is based on established principles of organic chemistry and data from analogous substituted thiophenes. The information herein is intended to serve as a predictive guide for researchers working with these or structurally similar molecules.

Chemical Structures and Predicted Physicochemical Properties

The fundamental difference between this compound and 3-[(Z)-2-Butenyl]thiophene lies in the geometry of the butenyl side chain attached to the thiophene ring. The (E)-isomer (entgegen) has the higher priority groups on opposite sides of the double bond, resulting in a more linear and sterically less hindered conformation. Conversely, the (Z)-isomer (zusammen) has the higher priority groups on the same side, leading to a more compact and potentially more sterically strained structure. These structural differences are expected to influence their physical properties.

PropertyThis compound (Predicted)3-[(Z)-2-Butenyl]thiophene (Predicted)Justification for Prediction
Molecular Formula C₈H₁₀SC₈H₁₀SIdentical for both isomers
Molecular Weight 138.23 g/mol 138.23 g/mol Identical for both isomers
Boiling Point Lower than (Z)-isomerHigher than (E)-isomer(Z)-isomers often have slightly higher boiling points due to a small dipole moment across the double bond.
Density Slightly lower than (Z)-isomerSlightly higher than (Z)-isomerMore compact packing of (Z)-isomers can lead to higher density.
Refractive Index Slightly lower than (Z)-isomerSlightly higher than (Z)-isomerGenerally correlates with density.
Gas Chromatography Retention Time (non-polar column) Shorter than (Z)-isomerLonger than (Z)-isomerThe more volatile (lower boiling point) (E)-isomer is expected to elute first.

Spectroscopic Comparison

The geometric isomerism of these compounds gives rise to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most significant differences in the ¹H NMR spectra are expected for the vinylic protons and the protons of the methylene group adjacent to the thiophene ring.

  • Vinylic Protons: The coupling constant (J-value) between the two vinylic protons is a key differentiator. For the (E)-isomer, a larger coupling constant, typically in the range of 12-18 Hz, is expected for the trans-protons. The (Z)-isomer will exhibit a smaller coupling constant, generally between 7-12 Hz, for the cis-protons.

  • Chemical Shifts: The chemical shifts of the protons on the butenyl chain and the thiophene ring will be influenced by the stereochemistry. In the (Z)-isomer, steric compression may cause the protons on the thiophene ring and the methyl group of the butenyl chain to be shifted downfield compared to the (E)-isomer.

¹³C NMR: The chemical shifts of the carbons in the butenyl side chain, especially the vinylic carbons and the methyl carbon, are expected to differ between the two isomers. Generally, carbons in a more sterically crowded environment, as in the (Z)-isomer, will be shielded and appear at a slightly higher field (lower ppm) compared to the less crowded (E)-isomer.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
This compound 3-[(Z)-2-Butenyl]thiophene
Thiophene H-2~7.2~7.2
Thiophene H-4~6.9~6.9
Thiophene H-5~7.1~7.1
Vinylic H (adjacent to thiophene)~5.6 (dt)~5.5 (dt)
Vinylic H (adjacent to methyl)~5.5 (dq)~5.4 (dq)
Methylene H~3.4 (d)~3.5 (d)
Methyl H~1.7 (d)~1.6 (d)

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The primary difference in the IR spectra is expected in the C-H out-of-plane bending region for the double bond. The (E)-isomer typically shows a strong absorption band around 960-980 cm⁻¹, which is characteristic of a trans-disubstituted alkene. The (Z)-isomer will have a weaker absorption in the range of 675-730 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of both isomers are expected to be very similar, as they are structural isomers with the same molecular weight. Both will likely show a prominent molecular ion peak (M⁺) at m/z = 138. The fragmentation patterns may show minor differences in the relative abundances of certain fragment ions, but are generally not sufficient for unambiguous isomer identification without chromatographic separation.

Experimental Protocols

Synthesis of 3-[(E)- and (Z)-2-Butenyl]thiophene via Suzuki Coupling

This protocol describes a potential method for the synthesis of the target compounds starting from 3-bromothiophene and the corresponding butenylboronic acid pinacol esters.

Materials:

  • 3-Bromothiophene

  • (E)-2-Butenylboronic acid pinacol ester

  • (Z)-2-Butenylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add 3-bromothiophene (1.0 eq.), the respective (E)- or (Z)-2-butenylboronic acid pinacol ester (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Add toluene (5 mL per mmol of 3-bromothiophene) to the flask.

  • Degas the mixture by bubbling argon through the solution for 20-30 minutes.

  • To the degassed mixture, add palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.).

  • Heat the reaction mixture to 90-100 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired isomer.

Synthesis_Pathway 3-Bromothiophene 3-Bromothiophene Suzuki Coupling Suzuki Coupling 3-Bromothiophene->Suzuki Coupling Butenylboronic acid ester (E or Z) Butenylboronic acid ester (E or Z) Butenylboronic acid ester (E or Z)->Suzuki Coupling Product (E or Z) Product (E or Z) Suzuki Coupling->Product (E or Z) Pd(OAc)2, SPhos, K3PO4, Toluene

Caption: Proposed Suzuki coupling reaction for the synthesis of 3-[(E)- or (Z)-2-Butenyl]thiophene.

Spectroscopic Analysis for Isomer Differentiation

NMR Spectroscopy:

  • Prepare a ~5-10 mg/mL solution of the purified isomer in deuterated chloroform (CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For the ¹H NMR spectrum, pay close attention to the vinylic proton region (typically 5.0-6.0 ppm). Measure the coupling constant (J-value) between these protons to determine the E/Z configuration.

  • For further confirmation, 2D NMR experiments such as COSY and HSQC can be performed to assign all proton and carbon signals unambiguously. A Nuclear Overhauser Effect (NOE) experiment (NOESY or ROESY) can also be used to confirm the spatial proximity of protons, which will differ between the (E) and (Z) isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Separation and Analysis

Instrumentation:

  • Gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass spectrometer detector.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL of a 1 mg/mL solution in hexane.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Expected Results: The (E)-isomer is expected to have a shorter retention time than the (Z)-isomer due to its likely lower boiling point. The mass spectra will confirm the molecular weight and provide a fragmentation pattern for structural confirmation.

Isomer_Differentiation cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification Synthesized Mixture Synthesized Mixture GC-MS GC-MS Synthesized Mixture->GC-MS NMR Spectroscopy NMR Spectroscopy Synthesized Mixture->NMR Spectroscopy Retention Time Retention Time GC-MS->Retention Time Mass Spectrum Mass Spectrum GC-MS->Mass Spectrum Coupling Constants (J-values) Coupling Constants (J-values) NMR Spectroscopy->Coupling Constants (J-values) Chemical Shifts Chemical Shifts NMR Spectroscopy->Chemical Shifts E-Isomer E-Isomer Retention Time->E-Isomer Z-Isomer Z-Isomer Retention Time->Z-Isomer Coupling Constants (J-values)->E-Isomer Coupling Constants (J-values)->Z-Isomer

Caption: Workflow for the separation and identification of (E) and (Z) isomers.

Comparative analysis of different synthetic routes to 3-alkenylthiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-alkenylthiophene structural motif is a valuable building block in the development of pharmaceuticals and functional organic materials. The precise and efficient synthesis of these compounds is therefore of significant interest. This guide provides a comparative analysis of several prominent synthetic routes to 3-alkenylthiophenes, offering a side-by-side look at their methodologies, performance, and key characteristics. The information presented is supported by experimental data from the scientific literature to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Comparative Analysis of Synthetic Routes

The synthesis of 3-alkenylthiophenes can be broadly categorized into two main approaches: palladium-catalyzed cross-coupling reactions and olefination reactions. Each of these routes offers distinct advantages and disadvantages in terms of substrate scope, stereoselectivity, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

These methods involve the formation of a carbon-carbon bond between a thiophene derivative and an alkene moiety, catalyzed by a palladium complex.

  • Heck Reaction: This reaction couples a halo-thiophene (typically a bromo- or iodothiophene) with an alkene in the presence of a palladium catalyst and a base. It is a powerful tool for forming substituted alkenes.[1] The reaction generally proceeds with good yields, though control of regioselectivity can sometimes be a challenge with substituted alkenes.

  • Stille Coupling: The Stille reaction involves the coupling of an organotin reagent (e.g., a vinylstannane) with a halothiophene.[2] A key advantage of this method is the stability of the organostannane reagents to air and moisture.[2] However, a significant drawback is the toxicity of the tin compounds and the difficulty in removing tin-containing byproducts.[2]

  • Suzuki Coupling: This versatile cross-coupling reaction utilizes a boronic acid or ester (e.g., a vinylboronic acid) as the coupling partner for a halothiophene. The Suzuki reaction is widely favored due to the low toxicity of the boron reagents and the ease of removal of byproducts.[3]

  • Direct C-H Arylation: This more recent development offers a more atom-economical approach by directly coupling a C-H bond on the thiophene ring with a vinyl halide. This method avoids the pre-functionalization of the thiophene ring that is required in other cross-coupling reactions.[4][5] However, controlling the regioselectivity of the C-H activation can be a challenge.[5]

Olefination Reactions

These reactions construct the alkene double bond by reacting a thiophene-containing carbonyl compound with a phosphorus-stabilized carbanion.

  • Wittig Reaction: The Wittig reaction is a classic method for alkene synthesis, reacting an aldehyde or ketone (such as thiophene-3-carboxaldehyde) with a phosphonium ylide.[6] A significant advantage is its reliability for forming a C=C bond at a specific location. However, the stereoselectivity can be variable, often favoring the Z-alkene with unstabilized ylides, and the removal of the triphenylphosphine oxide byproduct can be challenging.[6]

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[7][8] This method generally offers excellent E-selectivity for the resulting alkene.[7][8][9] A key advantage over the Wittig reaction is that the phosphate byproduct is water-soluble, making purification significantly easier.[9]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the synthesis of 3-alkenylthiophenes via the discussed methods. Note that direct comparison is challenging as reaction efficiencies are highly substrate-dependent. The data presented is compiled from various literature sources for representative examples.

Reaction Thiophene Substrate Alkene Source Catalyst/Reagent Base Solvent Temp (°C) Time (h) Yield (%) Stereo-selectivity
Heck 3-BromothiopheneStyrenePd(OAc)₂KOAcDMA1502065-85Predominantly E
Stille 3-BromothiopheneVinyltributyltinPd(PPh₃)₄-Toluene1001270-90Retained
Suzuki 3-BromothiopheneStyrylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275-95Retained
Direct C-H Arylation 3-Substituted ThiopheneAryl BromidePd(OAc)₂KOAcDMA1502044-65N/A
Wittig Thiophene-3-carboxaldehydeBenzyltriphenyl-phosphonium chloride-NaOHCH₂Cl₂/H₂ORT0.5-260-80Mixture (often Z-favored)
HWE Thiophene-3-carboxaldehydeDiethyl benzyl-phosphonate-NaHTHF0 - RT1-380-95Predominantly E

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These are representative procedures and may require optimization for specific substrates.

Heck Reaction Protocol

A mixture of 3-bromothiophene (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and KOAc (2.0 mmol) in DMA (5 mL) is heated to 150 °C in a sealed tube for 20 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-styrylthiophene.

Suzuki Coupling Protocol

To a solution of 3-bromothiophene (1.0 mmol) and styrylboronic acid (1.2 mmol) in a 3:1 mixture of dioxane and water (8 mL) is added K₂CO₃ (3.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated to 100 °C under an inert atmosphere for 12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield the product.

Wittig Reaction Protocol

To a vigorously stirred solution of benzyltriphenylphosphonium chloride (1.1 mmol) in CH₂Cl₂ (10 mL) and 50% aqueous NaOH (5 mL) is added a solution of thiophene-3-carboxaldehyde (1.0 mmol) in CH₂Cl₂ (5 mL). The reaction is stirred at room temperature for 1 hour. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with water, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to separate the 3-styrylthiophene isomers and triphenylphosphine oxide.[6]

Horner-Wadsworth-Emmons (HWE) Reaction Protocol

To a suspension of NaH (1.2 mmol) in dry THF (10 mL) at 0 °C is added diethyl benzylphosphonate (1.1 mmol) dropwise. The mixture is stirred for 30 minutes at 0 °C, after which a solution of thiophene-3-carboxaldehyde (1.0 mmol) in THF (5 mL) is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to give the predominantly E-isomer of 3-styrylthiophene.[7]

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the described synthetic routes.

Heck_Reaction Thiophene 3-Halothiophene Catalyst Pd(0) Catalyst Thiophene->Catalyst Oxidative Addition Alkene Alkene Alkene->Catalyst Product 3-Alkenylthiophene Catalyst->Product Reductive Elimination Base Base Base->Catalyst

Caption: General workflow of the Heck Reaction for 3-alkenylthiophene synthesis.

Stille_Suzuki_Coupling Thiophene 3-Halothiophene Catalyst Pd(0) Catalyst Thiophene->Catalyst Oxidative Addition Organometallic Vinyl-M (M = SnR₃ or B(OR)₂) Organometallic->Catalyst Transmetalation Product 3-Alkenylthiophene Catalyst->Product Reductive Elimination

Caption: General workflow for Stille and Suzuki cross-coupling reactions.

Wittig_HWE_Reaction Aldehyde Thiophene-3- carboxaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate PhosphorusReagent Phosphonium Ylide (Wittig) or Phosphonate Carbanion (HWE) PhosphorusReagent->Intermediate Nucleophilic Addition Product 3-Alkenylthiophene Intermediate->Product Elimination Byproduct Ph₃P=O or (RO)₂PO₂⁻ Intermediate->Byproduct

Caption: General workflow for Wittig and Horner-Wadsworth-Emmons reactions.

Conclusion

The synthesis of 3-alkenylthiophenes can be achieved through a variety of reliable and high-yielding methods. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, offer a versatile and environmentally benign approach. For olefination reactions, the Horner-Wadsworth-Emmons reaction is often preferred over the traditional Wittig reaction due to its superior E-stereoselectivity and simpler purification. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including desired stereochemistry, functional group tolerance, and scalability. This guide provides the foundational information for researchers to make an informed decision for their synthetic endeavors.

References

Spectroscopic comparison of 3-[(E)-2-Butenyl]thiophene with its saturated analog

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of the unsaturated thiophene derivative, 3-[(E)-2-Butenyl]thiophene, and its saturated counterpart, 3-Butylthiophene, reveals distinct differences in their molecular fingerprints. This guide provides a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in drug development and materials science.

The introduction of a carbon-carbon double bond in this compound significantly influences its electronic environment and vibrational modes compared to the fully saturated alkyl chain of 3-Butylthiophene. These structural differences are clearly delineated in their respective spectra, providing a powerful tool for identification and characterization.

Spectroscopic Data Summary

The key spectroscopic data for both compounds are summarized in the tables below, allowing for a direct comparison of their characteristic signals.

Table 1: ¹H NMR and ¹³C NMR Data
Compound Spectroscopy Chemical Shift (δ) in ppm
This compound ¹H NMR (400 MHz, CDCl₃)7.21 (dd, J = 4.9, 2.9 Hz, 1H, H-5), 6.98 – 6.91 (m, 2H, H-2, H-4), 5.65 – 5.45 (m, 2H, CH=CH), 3.39 (d, J = 6.6 Hz, 2H, CH₂), 1.70 (d, J = 6.3 Hz, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃)140.2, 128.8, 127.8, 125.8, 125.0, 120.3, 35.7, 17.9
3-Butylthiophene ¹H NMR (300 MHz, CDCl₃)7.23 (dd, J=4.9, 2.9 Hz, 1H), 6.94 (m, 2H), 2.61 (t, J=7.6 Hz, 2H), 1.63 (quint, J=7.5 Hz, 2H), 1.39 (sext, J=7.4 Hz, 2H), 0.93 (t, J=7.3 Hz, 3H)
¹³C NMRData not available in a comparable format
Table 2: Infrared (IR) Spectroscopy Data
Compound Key IR Absorptions (cm⁻¹)
This compound No experimental data found
3-Butylthiophene 2955, 2926, 2856 (C-H stretch), 1456 (CH₂ bend), 845 (C-H out-of-plane bend)
Table 3: Mass Spectrometry (MS) Data
Compound Method Key m/z values (Relative Intensity)
This compound EI-MS138 (M⁺, 65%), 123 (100%), 97 (30%), 91 (25%), 77 (20%), 65 (15%), 45 (10%)
3-Butylthiophene EI-MS140 (M⁺, 40%), 97 (100%), 84 (10%), 45 (8%)

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (approximately 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) is prepared in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1][2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[1] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[3] A background spectrum of the clean plates or ATR crystal is recorded and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Volatile liquid samples are introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC).[4][5] In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6] The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.[5]

Comparative Analysis Workflow

The logical workflow for the spectroscopic comparison of these two compounds is outlined in the diagram below.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis and Comparison cluster_output Output Unsaturated This compound NMR NMR (¹H, ¹³C) Unsaturated->NMR IR FT-IR Unsaturated->IR MS Mass Spectrometry Unsaturated->MS Saturated 3-Butylthiophene Saturated->NMR Saturated->IR Saturated->MS Data_Extraction Extract Spectral Data (δ, cm⁻¹, m/z) NMR->Data_Extraction IR->Data_Extraction MS->Data_Extraction Comparison Compare Spectra Data_Extraction->Comparison Structure_Correlation Correlate with Structure Comparison->Structure_Correlation Guide Publish Comparison Guide Structure_Correlation->Guide

Caption: Workflow for Spectroscopic Comparison.

References

Validating the Structure of 3-[(E)-2-Butenyl]thiophene: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For substituted aromatic heterocycles such as 3-[(E)-2-Butenyl]thiophene, a molecule with potential applications in materials science and medicinal chemistry, precise characterization is paramount. While several analytical techniques can provide structural information, 2D Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled level of detail, revealing through-bond and through-space correlations between nuclei. This guide provides a comparative overview of key 2D NMR techniques for the structural validation of this compound, supported by experimental data and protocols.

Comparative Analysis of 2D NMR Techniques

The structural confirmation of this compound relies on a suite of 2D NMR experiments, primarily COSY, HSQC, and HMBC. Each technique provides unique and complementary information, which, when combined, allows for a definitive assignment of the molecular structure.

Table 1: Comparison of 2D NMR Techniques for Structural Elucidation

Technique Correlation Type Information Gained for this compound Alternative Methods
COSY (Correlation Spectroscopy)¹H-¹H (through 2-3 bonds)Identifies protons that are J-coupled, confirming the connectivity within the butenyl chain and the thiophene ring protons.X-ray Crystallography (for solid-state confirmation), Mass Spectrometry (provides molecular weight and fragmentation patterns).
HSQC (Heteronuclear Single Quantum Coherence)¹H-¹³C (through 1 bond)Directly correlates each proton to its attached carbon atom, providing unambiguous C-H assignments.1D ¹³C NMR with DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups but does not provide direct H-C correlation.
HMBC (Heteronuclear Multiple Bond Correlation)¹H-¹³C (through 2-3 bonds)Reveals long-range correlations between protons and carbons, crucial for establishing the connection of the butenyl side chain to the thiophene ring and for assigning quaternary carbons.Infrared (IR) Spectroscopy (identifies functional groups), Ultraviolet-Visible (UV-Vis) Spectroscopy (provides information on conjugation).

Experimental Data for this compound

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
2~7.15 (d)~128.5C4, C5, C1'
4~6.95 (d)~122.0C2, C3, C5
5~7.25 (dd)~125.0C3, C4, C1'
1'~3.40 (d)~35.0C2, C3, C4, C2', C3'
2'~5.60 (dt)~129.0C1', C3', C4'
3'~5.70 (dq)~127.0C1', C2', C4'
4'~1.70 (d)~18.0C2', C3'

Table 3: Key COSY and HSQC Correlations

COSY (¹H-¹H) HSQC (¹H-¹³C)
H2 / H5H2 / C2
H4 / H5H4 / C4
H1' / H2'H5 / C5
H2' / H3'H1' / C1'
H3' / H4'H2' / C2'
H3' / C3'
H4' / C4'

Experimental Protocols

Standard 2D NMR experiments were performed on a 500 MHz spectrometer.[1] The sample was prepared by dissolving approximately 10 mg of this compound in 0.6 mL of CDCl₃.

1. COSY (Correlation Spectroscopy): The gradient-selected COSY experiment was utilized to determine ¹H-¹H coupling networks.[1] The experiment was acquired with a spectral width of 12 ppm in both dimensions. 2048 data points were collected in the direct dimension (t₂) and 256 increments were used in the indirect dimension (t₁). A relaxation delay of 1.5 seconds was employed.

2. HSQC (Heteronuclear Single Quantum Coherence): The phase-sensitive gradient-enhanced HSQC experiment was performed to identify one-bond ¹H-¹³C correlations.[1] The spectral widths were 12 ppm for the ¹H dimension (F2) and 160 ppm for the ¹³C dimension (F1). The number of data points was 2048 in F2 and 256 in F1. A relaxation delay of 1.5 seconds was used, and the experiment was optimized for a one-bond coupling constant of 145 Hz.

3. HMBC (Heteronuclear Multiple Bond Correlation): The gradient-selected HMBC experiment was used to establish long-range ¹H-¹³C connectivities.[1] The spectral widths were the same as in the HSQC experiment. 2048 data points were acquired in t₂ and 512 increments in t₁. The relaxation delay was set to 1.5 seconds, and the experiment was optimized for a long-range coupling constant of 8 Hz.

Workflow for Structural Validation

The process of validating the structure of this compound using 2D NMR data follows a logical progression, as illustrated in the diagram below. The analysis begins with the identification of spin systems from the COSY spectrum, followed by the assignment of protonated carbons using HSQC data. Finally, the HMBC spectrum is used to piece together the molecular fragments and confirm the overall structure.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Validation A 1D ¹H & ¹³C NMR E Identify Spin Systems (COSY) A->E B 2D COSY B->E C 2D HSQC F Assign Protonated Carbons (HSQC) C->F D 2D HMBC G Establish Long-Range Connectivities (HMBC) D->G E->F F->G H Assemble Fragments G->H I Confirm Structure of This compound H->I

Caption: Workflow for 2D NMR structural validation.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR techniques provides a robust and reliable method for the complete structural assignment of this compound. While other analytical methods offer valuable information, the detailed connectivity map provided by 2D NMR is indispensable for the unambiguous validation of complex organic molecules. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers engaged in the synthesis and characterization of novel chemical entities.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-[(E)-2-Butenyl]thiophene and Related Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques for the quantification of 3-[(E)-2-Butenyl]thiophene and structurally similar thiophene derivatives: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Due to a lack of publicly available, validated analytical methods specifically for this compound, this guide extrapolates data from established methods for other thiophene compounds found in various matrices. Thiophenic compounds are of interest due to their presence in certain natural products and as potential building blocks in medicinal chemistry.[1][2] Their analysis is crucial for quality control, impurity profiling, and pharmacokinetic studies.

The selection of an appropriate analytical method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and HPLC-UV offer robust and reliable means for the quantification of thiophenes, each with its own set of advantages and limitations.[3][4]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods for the analysis of thiophene derivatives, based on data reported for analogous compounds.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL0.16 ng/μL[3]
Limit of Quantification (LOQ) ng/mL range0.5 ng/μL[3]
Accuracy (% Recovery) 95-105%97-103%[3]
Precision (% RSD) < 10%< 5%[3]
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Typical Run Time 15-30 minutes10-20 minutes[3]
Experimental Protocols

Below are detailed, representative methodologies for the analysis of thiophene derivatives using GC-MS and HPLC-UV.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile and thermally stable thiophenes. The mass spectrometer provides excellent selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.[4][5]

Sample Preparation:

  • Extraction: For solid samples, an appropriate solvent (e.g., hexane, dichloromethane, or methanol) is used for extraction, often facilitated by sonication or Soxhlet apparatus. For liquid samples, a simple dilution with a suitable solvent may be sufficient.

  • Cleanup (if necessary): Solid-Phase Extraction (SPE) can be employed to remove interfering substances. A C18 or silica cartridge may be appropriate depending on the matrix.

  • Derivatization (optional): For thiophenes with polar functional groups, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic peak shape. For this compound, derivatization is likely not required.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet: Split/splitless injector at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Data Acquisition: Selected Ion Monitoring (SIM) for quantification of the target analyte, and full scan for qualitative analysis.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the analysis of a broad range of compounds, including thiophenes that are less volatile or thermally labile.[3][6]

Sample Preparation:

  • Dissolution: The sample is dissolved in the mobile phase or a compatible solvent.

  • Filtration: The sample solution is filtered through a 0.45 µm syringe filter to remove particulate matter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or similar.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. For example, Acetonitrile:Water (90:10 v/v)[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis detector.

  • Detection Wavelength: Thiophenes typically exhibit UV absorbance between 230-280 nm. The optimal wavelength for this compound would need to be determined experimentally, but a starting point of 231 nm has been used for other thiophenes[3].

Mandatory Visualizations

experimental_workflow cluster_gcms GC-MS Workflow cluster_hplc HPLC-UV Workflow sample_prep_gc Sample Preparation (Extraction, Cleanup) gc_injection GC Injection sample_prep_gc->gc_injection gc_separation Chromatographic Separation (Capillary Column) gc_injection->gc_separation ms_detection Mass Spectrometry (EI, Quadrupole) gc_separation->ms_detection data_analysis_gc Data Analysis (Quantification/Identification) ms_detection->data_analysis_gc sample_prep_hplc Sample Preparation (Dissolution, Filtration) hplc_injection HPLC Injection sample_prep_hplc->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation uv_detection UV Detection (230-280 nm) hplc_separation->uv_detection data_analysis_hplc Data Analysis (Quantification) uv_detection->data_analysis_hplc method_selection start Analyte Properties & Matrix volatile Volatile & Thermally Stable? start->volatile gcms GC-MS volatile->gcms Yes hplcuv HPLC-UV volatile->hplcuv No complex_matrix Complex Matrix? complex_matrix->gcms Yes (High Selectivity) complex_matrix->hplcuv No gcms->complex_matrix

References

Performance Benchmarks of 3-Alkylthiophene-Based Polymers in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the performance of poly(3-alkylthiophene)s (P3ATs), a prominent class of conjugated polymers, in organic electronic devices. Due to the limited availability of specific data on poly(3-[(E)-2-Butenyl]thiophene), this document benchmarks its potential performance against well-studied analogues such as poly(3-butylthiophene) (P3BT), poly(3-hexylthiophene) (P3HT), poly(3-octylthiophene) (P3OT), and poly(3-dodecylthiophene) (P3DDT). The data presented herein is intended to guide researchers in understanding the structure-property relationships that govern the efficacy of these materials in organic field-effect transistors (OFETs) and organic solar cells (OSCs).

Introduction to Poly(3-alkylthiophene)s

Poly(3-alkylthiophene)s are a class of semiconducting polymers that have been extensively studied for their applications in flexible and low-cost electronic devices. Their electrical and optical properties can be tuned by modifying the chemical structure, particularly the alkyl side chain at the 3-position of the thiophene ring. This side chain plays a crucial role in determining the polymer's solubility, morphology, and, consequently, its performance in devices. The focus of this guide, this compound, introduces an unsaturated butenyl side chain, which can influence interchain packing and electronic coupling, thereby affecting charge transport properties.

Performance in Organic Field-Effect Transistors (OFETs)

The performance of P3ATs in OFETs is primarily evaluated by their charge carrier mobility (μ), which quantifies the velocity of charge carriers in the presence of an electric field, and the on/off current ratio (Ion/Ioff), which indicates the switching efficiency of the transistor.

Table 1: Comparative OFET Performance of Various Poly(3-alkylthiophene)s

PolymerSide ChainHole Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)
Poly(3-butylthiophene) (P3BT)Butyl~10⁻³ - 10⁻²~10³ - 10⁵
Poly(3-hexylthiophene) (P3HT)Hexyl0.01 - 0.1[1][2]10⁴ - 10⁶[3]
Poly(3-octylthiophene) (P3OT)Octyl~10⁻³ - 10⁻²~10⁴ - 10⁵
Poly(3-dodecylthiophene) (P3DDT)Dodecyl~10⁻⁴ - 10⁻³~10³ - 10⁴

Note: The performance of OFETs is highly dependent on fabrication conditions such as the choice of dielectric material, electrode configuration, and post-deposition treatments like annealing.

The data suggests that P3HT often exhibits the highest hole mobility among the common P3ATs. Shorter side chains, as in P3BT, can lead to better crystallinity and higher mobility, but may also reduce solubility, making processing more challenging. Longer side chains, as in P3OT and P3DDT, improve solubility but can disrupt the crystalline packing of the polymer backbone, leading to lower mobility.

For the hypothetical poly(this compound), the presence of a double bond in the side chain could lead to a more rigid structure compared to a butyl group. This might enhance π-π stacking and result in a hole mobility comparable to or even exceeding that of P3BT, provided that the polymer can be processed into well-ordered thin films.

Performance in Organic Solar Cells (OSCs)

In OSCs, the performance of P3ATs as donor materials is evaluated by the power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF).

Table 2: Comparative Photovoltaic Performance of Poly(3-alkylthiophene)s in P3AT:PCBM Bulk Heterojunction Solar Cells

PolymerSide ChainPCE (%)Voc (V)Jsc (mA/cm²)FF (%)
Poly(3-butylthiophene) (P3BT)Butyl2.4~0.6~7~55
Poly(3-hexylthiophene) (P3HT)Hexyl3.6 - 4.8[4][5]~0.6~10~60
Poly(3-octylthiophene) (P3OT)Octyl1.5~0.5~5~50

Note: The performance of OSCs is highly dependent on the choice of acceptor material (PCBM in this case), the active layer morphology, and device architecture.

Similar to the trend observed in OFETs, P3HT often provides the best overall performance in OSCs among the common P3ATs. The balance between good crystallinity for charge transport and sufficient solubility for optimal blending with the acceptor material is crucial. The shorter side chain of P3BT can lead to excessive crystallization, hindering the formation of an ideal bicontinuous network with the acceptor. The longer side chain of P3OT can lead to a less ordered morphology, which is detrimental to charge extraction.

For poly(this compound), its performance in OSCs would depend on its ability to form a favorable morphology with the acceptor. The rigidity of the butenyl side chain might lead to a well-defined nanostructure, potentially resulting in a high fill factor. However, its compatibility with common acceptors like PCBM would need to be experimentally verified.

Experimental Protocols

Synthesis of 3-Alkylthiophene-Based Polymers via Grignard Metathesis (GRIM) Polymerization

The Grignard Metathesis (GRIM) polymerization is a common method for synthesizing regioregular poly(3-alkylthiophene)s.[6][7][8]

1. Monomer Synthesis:

  • Start with 3-alkylthiophene.

  • Brominate the 3-alkylthiophene at the 2 and 5 positions using N-bromosuccinimide (NBS) in a suitable solvent like a mixture of chloroform and acetic acid to yield 2,5-dibromo-3-alkylthiophene.

2. Grignard Metathesis:

  • React the 2,5-dibromo-3-alkylthiophene monomer with a Grignard reagent such as t-butylmagnesium chloride in an anhydrous solvent like tetrahydrofuran (THF). This reaction forms the Grignard monomer, 2-bromo-5-(chloromagnesio)-3-alkylthiophene.

3. Polymerization:

  • Add a nickel-based catalyst, for example, Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), to the Grignard monomer solution.

  • The polymerization is typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction is a chain-growth polymerization, and the molecular weight can be controlled by the monomer-to-catalyst ratio.[7][8]

4. Work-up and Purification:

  • Quench the reaction by adding an acidic solution (e.g., HCl in methanol).

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration and purify it by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

GRIM_Polymerization Monomer 2,5-dibromo-3-alkylthiophene Grignard_Monomer Grignard Monomer Formation (+ t-BuMgCl) Monomer->Grignard_Monomer Polymerization Polymerization (+ Ni(dppp)Cl2) Grignard_Monomer->Polymerization Purification Purification (Soxhlet Extraction) Polymerization->Purification Final_Polymer Regioregular Poly(3-alkylthiophene) Purification->Final_Polymer

Synthesis workflow for poly(3-alkylthiophene)s.

Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)

This protocol describes a typical fabrication process for a P3AT-based OFET.[9]

1. Substrate Preparation:

  • Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate. The doped silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric.

  • Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface properties and promote better polymer film growth.

2. Active Layer Deposition:

  • Dissolve the P3AT in a suitable solvent (e.g., chloroform or chlorobenzene) to form a solution (typically 5-10 mg/mL).

  • Deposit the P3AT solution onto the treated substrate using spin-coating. The spin speed and time will determine the thickness of the film.

  • Anneal the film at a specific temperature (e.g., 120-150 °C) to improve the crystallinity and morphology of the polymer film.

3. Electrode Deposition:

  • Deposit the source and drain electrodes on top of the polymer film through a shadow mask using thermal evaporation. Gold (Au) is a commonly used electrode material due to its high work function and stability.

4. Characterization:

  • Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox) to avoid degradation from oxygen and moisture.

  • Extract the hole mobility and on/off ratio from the transfer and output characteristics.

OFET_Fabrication Substrate Substrate Cleaning (Si/SiO2) SAM Surface Treatment (OTS) Substrate->SAM Spin_Coating P3AT Spin-Coating SAM->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Source/Drain Deposition (Au) Annealing->Electrode_Deposition Characterization Electrical Characterization Electrode_Deposition->Characterization

OFET fabrication workflow.

Fabrication of a P3HT:PCBM Bulk Heterojunction Organic Solar Cell

This protocol outlines the fabrication of a conventional architecture P3HT:PCBM solar cell.[4][10][11]

1. Substrate Preparation:

  • Start with a pre-patterned indium tin oxide (ITO) coated glass substrate.

  • Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol.

  • Treat the ITO surface with an oxygen plasma or UV-ozone to improve its work function and wettability.

2. Hole Transport Layer (HTL) Deposition:

  • Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO.

  • Anneal the PEDOT:PSS layer (e.g., at 140 °C) to remove residual water.

3. Active Layer Deposition:

  • Prepare a blend solution of P3HT and[12][12]-phenyl-C₆₁-butyric acid methyl ester (PCBM) in a common solvent like chlorobenzene or dichlorobenzene (typically in a 1:0.8 to 1:1 weight ratio).

  • Spin-coat the P3HT:PCBM blend solution on top of the HTL inside a nitrogen-filled glovebox.

  • Perform a solvent annealing step by slowly drying the film, followed by thermal annealing (e.g., at 150 °C) to optimize the morphology of the active layer.

4. Cathode Deposition:

  • Deposit a low work function metal cathode, such as calcium (Ca) followed by a protective layer of aluminum (Al), or just aluminum, through a shadow mask using thermal evaporation.

5. Characterization:

  • Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.

  • Determine the PCE, Voc, Jsc, and FF from the J-V curve.

OSC_Fabrication Substrate ITO Substrate Cleaning HTL PEDOT:PSS Deposition Substrate->HTL Active_Layer P3HT:PCBM Blend Spin-Coating HTL->Active_Layer Annealing Solvent & Thermal Annealing Active_Layer->Annealing Cathode Cathode Deposition (Ca/Al or Al) Annealing->Cathode Characterization Photovoltaic Characterization Cathode->Characterization

OSC fabrication workflow.

Structure-Property Relationships

The performance of P3ATs is intrinsically linked to their chemical structure and the resulting solid-state morphology. The alkyl side chain is a key determinant of these properties.

Structure_Property cluster_0 Chemical Structure cluster_1 Physical Properties cluster_2 Device Performance Side_Chain Side Chain (Length, Branching, Unsaturation) Solubility Solubility Side_Chain->Solubility Morphology Film Morphology (Crystallinity, Packing) Side_Chain->Morphology Regioregularity Regioregularity Regioregularity->Morphology Solubility->Morphology Mobility Charge Carrier Mobility Morphology->Mobility Efficiency Power Conversion Efficiency Morphology->Efficiency

Influence of chemical structure on device performance.

Conclusion

The performance of 3-alkylthiophene-based polymers is a complex interplay of their chemical structure, processing conditions, and device architecture. While poly(3-hexylthiophene) has emerged as a benchmark material, this guide illustrates that tuning the alkyl side chain offers a viable strategy for optimizing device performance. For the novel this compound-based polymers, the introduction of an unsaturated side chain presents an interesting avenue for further research. Based on the established trends, it is hypothesized that the butenyl group could enhance intermolecular interactions and charge transport, potentially leading to high-performance organic electronic devices. However, experimental validation is crucial to ascertain its true potential and to understand the nuanced effects of the butenyl side chain on the polymer's properties and device performance.

References

A Comparative Guide to the Structure-Activity Relationship of Butenyl-Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for butenyl-substituted thiophenes, a class of heterocyclic compounds with significant potential in medicinal chemistry. Thiophenes are considered privileged pharmacophores due to their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibition properties.[1][2][3] The substitution pattern on the thiophene ring and the nature of the side chains are critical in determining the pharmacological profile of these compounds.[4] This document synthesizes available data to guide the rational design of novel therapeutic agents based on the butenyl-thiophene scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of substituted thiophenes is highly dependent on the electronic and steric properties of their substituents. While specific comprehensive studies on butenyl-substituted thiophenes are limited, we can extrapolate from broader SAR studies on alkyl- and aryl-substituted thiophenes to predict the impact of various modifications. The butenyl group, with its potential for varied saturation, isomerization (cis/trans), and terminal functionalization, offers a rich scaffold for optimization.

Key SAR insights suggest that the positioning and nature of functional groups on both the thiophene ring and the butenyl side chain can drastically alter binding affinity and efficacy. For instance, in a series of thiophene-based enzyme inhibitors, the introduction of specific substituents led to significant variations in inhibitory potency.

Table 1: Predicted SAR of Butenyl-Substituted Thiophenes Based on General Principles

Modification Area Substituent Type Predicted Impact on Activity Rationale
Thiophene Ring (Position C5) Electron-Withdrawing Group (e.g., -NO₂, -CN)Potential IncreaseCan enhance interactions with electron-rich pockets in the target protein.
Electron-Donating Group (e.g., -OCH₃, -NH₂)VariableMay increase metabolic susceptibility but could improve binding through hydrogen bonding.
Halogens (e.g., -Cl, -Br)Potential IncreaseCan form halogen bonds and increase lipophilicity, improving membrane permeability.
Butenyl Chain (Position C2) Increased Saturation (Butenyl to Butyl)Decrease or Change in SpecificityReduces conformational rigidity, which may be crucial for specific receptor binding.
Isomerization (trans to cis)Significant ChangeAlters the 3D geometry of the molecule, likely impacting how it fits into a binding site.
Terminal Hydroxyl Group (-OH)Potential IncreaseIntroduces a hydrogen bond donor/acceptor, potentially increasing affinity.
Terminal Carboxyl Group (-COOH)Potential IncreaseAdds a charged interaction point, which can be critical for binding to specific residues.

Key Signaling Pathway Inhibition

Many thiophene derivatives exert their therapeutic effects by inhibiting key enzymes in signaling pathways. For example, some thiophene-3-carboxamide derivatives have been identified as dual inhibitors of c-Jun N-terminal kinase (JNK), a critical enzyme in inflammatory and apoptotic pathways.[5] These compounds function as both ATP and JIP mimetics, binding to the ATP site and a docking site on the kinase.

G cluster_pathway JNK Signaling Pathway Stress Cellular Stress (e.g., Cytokines, UV) MKK47 MKK4/7 Stress->MKK47 JNK JNK MKK47->JNK cJun c-Jun JNK->cJun Transcription Gene Transcription (Inflammation, Apoptosis) cJun->Transcription Inhibitor Butenyl-Thiophene Inhibitor Inhibitor->JNK Inhibition

Inhibition of the JNK signaling pathway by a butenyl-thiophene compound.

Experimental Protocols

To assess the efficacy of novel butenyl-substituted thiophenes as enzyme inhibitors, a standardized protocol is essential for reproducible results. The following is a representative methodology for an in-vitro enzyme inhibition assay.

Protocol: In-Vitro β-Glucuronidase Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the β-glucuronidase enzyme, which is implicated in processes like cancer.[6]

  • Preparation of Solutions:

    • Prepare a 100 mM acetate buffer (pH 5.0).

    • Dissolve bovine liver β-glucuronidase in the acetate buffer to a final concentration of 20 units/mL.

    • Prepare a 10 mM solution of the substrate, p-nitrophenyl-β-D-glucuronide, in acetate buffer.

    • Dissolve the test compounds (butenyl-substituted thiophenes) and a standard inhibitor (e.g., D-saccharic acid 1,4-lactone) in DMSO to create stock solutions (e.g., 1 mM).

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound solution at various concentrations.

    • Add 70 µL of the acetate buffer to each well.

    • Add 10 µL of the β-glucuronidase enzyme solution to each well, mix, and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Data Measurement:

    • Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution.

    • Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

    • The percent inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100.

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by nonlinear regression analysis.

G cluster_workflow Experimental Workflow for Enzyme Inhibition Assay Prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) Plate 2. Plate Addition (Compound, Buffer, Enzyme) Prep->Plate Incubate1 3. Pre-incubation (15 min @ 37°C) Plate->Incubate1 React 4. Add Substrate & Incubate (30 min @ 37°C) Incubate1->React Stop 5. Stop Reaction (Add Na₂CO₃) React->Stop Read 6. Measure Absorbance (405 nm) Stop->Read Analyze 7. Calculate % Inhibition & Determine IC₅₀ Read->Analyze

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-[(E)-2-Butenyl]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory Professionals

I. Hazard Profile (Based on Structurally Similar Compounds)

Due to the absence of a specific Safety Data Sheet (SDS) for 3-[(E)-2-Butenyl]thiophene, its hazard profile is inferred from related thiophene derivatives. Key potential hazards are summarized in the table below.

Hazard CategoryDescriptionPrecautionary Statements
Flammability Thiophene and its derivatives are often flammable liquids. Vapors may form explosive mixtures with air.[1][2]Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[1][2]
Toxicity Harmful if swallowed. May cause skin and serious eye irritation.[1][2][3]Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[1]
Environmental Harmful to aquatic life with long-lasting effects.[1][2]Avoid release to the environment.[1]
Reactivity May react with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[2]Store away from incompatible materials.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: A flame-retardant lab coat and nitrile gloves. Ensure gloves are inspected before use.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical; a glass container is generally suitable. Do not use metal containers if there is a risk of corrosion.

    • If the original container is used, ensure it is in good condition and properly sealed.

  • Labeling:

    • Clearly label the waste container with "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity.

    • Include any known hazard symbols (e.g., flammable, toxic).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area for hazardous waste.

    • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.

    • Ensure the container is stored separately from incompatible materials such as strong oxidizing agents.

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste disposal.

IV. Spill and Emergency Procedures

In the event of a spill, adhere to the following procedures:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

    • Use non-sparking tools for cleanup to avoid ignition.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS department.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound waste is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated collect_separate Collect in a dedicated, labeled hazardous waste container is_contaminated->collect_separate No identify_contaminants Identify all contaminants and list on the waste label is_contaminated->identify_contaminants Yes check_compatibility Ensure waste container is compatible with all components collect_separate->check_compatibility identify_contaminants->check_compatibility store_safely Store sealed container in a designated hazardous waste area check_compatibility->store_safely Yes incompatible Use a different, compatible container check_compatibility->incompatible No contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_safely->contact_ehs end End: Waste properly disposed contact_ehs->end incompatible->check_compatibility

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3-[(E)-2-Butenyl]thiophene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-[(E)-2-Butenyl]thiophene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures.

When handling this compound, a derivative of thiophene, it is imperative to adhere to stringent safety protocols. Thiophene and its derivatives are often volatile, flammable, and may present health hazards upon exposure.[1][2][3] The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risks.

Hazard Summary

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, and appropriate gloves.[4]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles or Glasses with Side ShieldsANSI Z87.1 or CSA Z94.3Protects against chemical splashes and vapors.[4][5]
Face Shield-To be worn in addition to goggles when there is a significant splash hazard.[4][6][7]
Hand Protection Nitrile GlovesEN ISO 374-1Provides resistance to a wide range of chemicals, including organic solvents.[5] Double-gloving may be necessary for added protection.[4]
Body Protection Laboratory CoatISO 6530Protects skin and personal clothing from splashes and spills.[5] Fire-resistant lab coats are recommended due to the flammability of thiophene derivatives.[6]
Chemical-Resistant ApronNeoprene or Butyl RubberRecommended for handling larger quantities or when there is a high risk of splashes.[5]
Respiratory Protection Chemical Cartridge Respirator or PAPRCSA Z94.4Required when working with volatile chemicals in poorly ventilated areas or when engineering controls are insufficient to maintain exposure below acceptable limits.[5][6][7]

Operational Plan: Handling and Storage

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[8]

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not inhale vapors.

  • Keep away from heat, sparks, open flames, and other ignition sources as thiophene derivatives are flammable.[1][3]

  • Use non-sparking tools.

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]

  • Keep away from heat and sources of ignition.

  • Store away from incompatible materials such as strong oxidizing agents.[2][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable materials should be collected in a designated hazardous waste container and disposed of accordingly.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_transfer Transfer Chemical prep_setup->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe end_node End cleanup_remove_ppe->end_node start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.